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Core Science & Biosynthesis

Foundational

Chiauranib's Mechanism of Action in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Chiauranib (CS2164) is an orally active, multi-target small molecule inhibitor demonstrating significant anti-tumor potential in a variety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiauranib (CS2164) is an orally active, multi-target small molecule inhibitor demonstrating significant anti-tumor potential in a variety of solid tumors. Its mechanism of action is distinguished by a triple-pathway approach that concurrently inhibits tumor angiogenesis, disrupts mitotic processes, and modulates the tumor immune microenvironment. This comprehensive inhibition is achieved through high-affinity binding to key kinases, including Aurora B, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R). Preclinical and clinical studies have elucidated the signaling pathways affected by Chiauranib and have established a foundation for its ongoing clinical development. This guide provides an in-depth technical overview of Chiauranib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: A Triple-Pathway Inhibition

Chiauranib exerts its anti-tumor effects by simultaneously targeting three critical pathways involved in tumor progression and survival.[1] This multi-pronged approach offers a potential advantage over single-target therapies by addressing the complex and redundant signaling networks that drive cancer.

  • Inhibition of Tumor Angiogenesis: By potently inhibiting VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit, Chiauranib effectively blocks the signaling cascades that lead to the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2][3]

  • Inhibition of Mitosis: Chiauranib targets Aurora B kinase, a key regulator of mitosis.[1][2][3] Inhibition of Aurora B leads to defects in chromosome segregation, resulting in G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.[3]

  • Modulation of the Tumor Immune Microenvironment: Through the inhibition of CSF-1R, Chiauranib can reduce the infiltration and activity of tumor-associated macrophages (TAMs), which are known to have immunosuppressive functions.[1][3] This modulation can help to restore anti-tumor immunity.

Molecular Targets and Inhibitory Potency

Chiauranib demonstrates high potency against its target kinases, with IC50 values in the low nanomolar range. This high selectivity contributes to its robust anti-tumor activity.

Target KinaseIC50 Value (nM)Pathway
VEGFR11-9Angiogenesis
VEGFR21-9Angiogenesis
VEGFR31-9Angiogenesis
PDGFRα1-9Angiogenesis
c-Kit1-9Angiogenesis
Aurora B1-9Mitosis
CSF-1R1-9Immune Modulation

Table 1: In vitro inhibitory activity of Chiauranib against key target kinases. Data compiled from multiple sources.[1][3][4]

Key Signaling Pathways Modulated by Chiauranib

The VEGFR2/ERK/STAT3 Signaling Pathway

In several cancer models, including transformed follicular lymphoma, Chiauranib has been shown to suppress the VEGFR2/ERK/STAT3 signaling pathway.[5] Inhibition of VEGFR2 phosphorylation prevents the activation of downstream effectors MEK, ERK, and STAT3.[5][6] This blockade ultimately leads to decreased cell proliferation, migration, and angiogenesis, while promoting apoptosis.[5]

VEGFR2_ERK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 GRB2 GRB2 VEGFR2->GRB2 RAF RAF GRB2->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Target_Genes Target Gene Expression STAT3->Target_Genes Cellular_Effects ↓ Proliferation ↓ Migration ↓ Angiogenesis ↑ Apoptosis Target_Genes->Cellular_Effects Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits Phosphorylation

Figure 1: Chiauranib inhibits the VEGFR2/ERK/STAT3 signaling pathway.
The p53 Signaling Pathway in KRAS Wild-Type Colorectal Cancer

In KRAS wild-type colorectal cancer (CRC) cells, Chiauranib has been found to activate the p53 signaling pathway, leading to an increase in reactive oxygen species (ROS) production.[2][7][8] This induction of oxidative stress contributes to the inhibition of cell proliferation and the induction of apoptosis.[2][7] Interestingly, this effect was not observed in KRAS mutant CRC cells, suggesting a potential biomarker-driven therapeutic strategy.[2]

p53_Pathway Chiauranib Chiauranib AuroraB Aurora B Chiauranib->AuroraB Inhibits Phosphorylation p53 p53 AuroraB->p53 Inhibition leads to ↑ p53 expression ROS ↑ Reactive Oxygen Species (ROS) p53->ROS Activates Cellular_Effects ↓ Proliferation ↑ Apoptosis ROS->Cellular_Effects

Figure 2: Chiauranib activates the p53 pathway in KRAS wild-type CRC.

Preclinical and Clinical Efficacy

Preclinical Data

In preclinical studies, Chiauranib has demonstrated broad anti-tumor activity in various xenograft models. Oral administration of Chiauranib resulted in significant tumor growth inhibition and even regression in models of colon, lung, liver, and stomach cancers.

Cancer TypeCell LineEffect
Transformed Follicular LymphomaDOHH2, RL, SU-DHL-4, Karpas422Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest.
Colorectal Cancer (KRAS wild-type)SW48Inhibition of proliferation, induction of apoptosis, increased ROS production.

Table 2: Summary of preclinical in vitro effects of Chiauranib.

Clinical Data: Phase I Study (NCT02122809)

A Phase I dose-escalation study in patients with advanced solid tumors and lymphoma established the safety, tolerability, and pharmacokinetic profile of Chiauranib.[9]

ParameterValue
Maximum Tolerated Dose (MTD) 50 mg/day
Dose-Limiting Toxicity (DLT) Grade 3 hypertension (at 65 mg/day)
Common Treatment-Related Adverse Events Fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), hypertension (33.3%)
Efficacy 66.7% of patients achieved stable disease (SD)

Table 3: Key findings from the Phase I clinical trial of Chiauranib (NCT02122809).[9][10]

Detailed Experimental Protocols

Western Blot for VEGFR2 Phosphorylation

This protocol is designed to assess the inhibitory effect of Chiauranib on VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • Chiauranib

  • Recombinant human VEGF-A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (pTyr1175), anti-total-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours.

    • Pre-treat cells with desired concentrations of Chiauranib for 1-2 hours.

    • Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge lysates and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signals using a chemiluminescent substrate.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Figure 3: Workflow for Western Blot analysis of VEGFR2 phosphorylation.
Transwell Migration Assay

This assay is used to evaluate the effect of Chiauranib on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (with appropriate pore size)

  • 24-well plates

  • Serum-free medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • Chiauranib

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells and resuspend in serum-free medium containing different concentrations of Chiauranib.

  • Assay Setup:

    • Place Transwell inserts into a 24-well plate.

    • Add chemoattractant to the lower chamber.

    • Seed the cell suspension into the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a suitable duration (e.g., 2-24 hours), allowing cells to migrate through the porous membrane.

  • Cell Removal and Fixation:

    • Remove non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 70% ethanol.

  • Staining and Quantification:

    • Stain the fixed cells with Crystal Violet.

    • Count the number of migrated cells in several random fields under a microscope.

Conclusion and Future Directions

Chiauranib is a promising multi-target inhibitor with a well-defined triple-pathway mechanism of action that addresses key drivers of solid tumor growth and survival. Its ability to simultaneously inhibit angiogenesis, mitosis, and modulate the tumor immune microenvironment provides a strong rationale for its continued clinical development. The identification of potential predictive biomarkers, such as KRAS mutation status in colorectal cancer, may further refine patient selection and optimize therapeutic outcomes. Ongoing and future clinical trials will be crucial in further establishing the efficacy and safety of Chiauranib as a monotherapy and in combination with other anti-cancer agents across a range of solid tumors.

References

Exploratory

Chiauranib (CS2164): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Chiauranib (CS2164) is a novel, orally active small molecule inhibitor targeting multiple kinematic pathways crucial for tumor progression. This do...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiauranib (CS2164) is a novel, orally active small molecule inhibitor targeting multiple kinematic pathways crucial for tumor progression. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Chiauranib. It is designed to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Chiauranib, also known as CS2164, is a multi-target tyrosine kinase inhibitor developed by Chipscreen Biosciences.[1][2] It was discovered through a computer-aided rational drug design approach and has demonstrated potent anti-tumor activity by simultaneously targeting key pathways involved in tumor cell proliferation, angiogenesis, and the tumor microenvironment.[3][4] Chiauranib is currently in late-stage clinical development for various solid tumors, including small cell lung cancer and ovarian cancer.[2]

Discovery and Synthesis

Discovery: A Rational Drug Design Approach

The discovery of Chiauranib was guided by a computer-aided rational drug design strategy.[3] This approach aimed to create a multi-target inhibitor with a specific kinase inhibition profile to maximize anti-tumor efficacy while minimizing off-target toxicities. The chemical structure of Chiauranib is N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalenecarboxamide.[3]

Below is a logical workflow representing the likely computer-aided drug design process employed in the discovery of Chiauranib.

Discovery_Workflow cluster_Discovery Discovery of Chiauranib (CS2164) Target_Identification Target Identification (Aurora B, VEGFR, CSF-1R etc.) Pharmacophore_Modeling Pharmacophore Modeling & Virtual Screening Target_Identification->Pharmacophore_Modeling Lead_Generation Lead Compound Generation Pharmacophore_Modeling->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Candidate_Selection Candidate Selection (CS2164) Lead_Optimization->Candidate_Selection Preclinical_Development Preclinical Development Candidate_Selection->Preclinical_Development

Discovery Workflow for Chiauranib (CS2164)
Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Chiauranib is not publicly available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted naphthalene (B1677914) carboxylic acid with a substituted aniline (B41778) derivative.

Mechanism of Action

Chiauranib exerts its anti-tumor effects through the highly selective inhibition of multiple protein kinases involved in three critical pathways for cancer progression: tumor angiogenesis, mitosis, and chronic inflammation.[3]

Triple-Pathway Inhibition
  • Anti-Angiogenesis: Chiauranib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[5][6] This disrupts the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.[5][6]

  • Mitotic Inhibition: By targeting Aurora B kinase, Chiauranib interferes with the process of cell division (mitosis).[5][6] This leads to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6]

  • Modulation of the Tumor Microenvironment: Chiauranib inhibits Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage differentiation and function.[5][6] By targeting CSF-1R, Chiauranib can modulate the tumor immune microenvironment, potentially reducing the number of tumor-associated macrophages that promote tumor growth.[3]

The following diagram illustrates the key signaling pathways targeted by Chiauranib.

Signaling_Pathways cluster_Angiogenesis Angiogenesis cluster_Mitosis Mitosis cluster_Inflammation Chronic Inflammation VEGF VEGF VEGFR VEGFRs VEGF->VEGFR PDGF PDGF PDGFR PDGFRα PDGF->PDGFR Angiogenesis_Pathway Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) VEGFR->Angiogenesis_Pathway PDGFR->Angiogenesis_Pathway AuroraB Aurora B Mitosis_Pathway Mitosis (Chromosome Segregation, Cytokinesis) AuroraB->Mitosis_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Inflammation_Pathway Macrophage Differentiation & Survival CSF1R->Inflammation_Pathway Chiauranib Chiauranib (CS2164) Chiauranib->VEGFR Chiauranib->PDGFR Chiauranib->AuroraB Chiauranib->CSF1R

Signaling Pathways Inhibited by Chiauranib

Preclinical Data

In Vitro Kinase Inhibitory Activity

Chiauranib has demonstrated potent inhibitory activity against its target kinases in in vitro assays.

Kinase TargetIC50 (nM)
VEGFR11-9
VEGFR21-9
VEGFR31-9
PDGFRα1-9
c-Kit1-9
Aurora B1-9
CSF-1R1-9
Table 1: In Vitro Kinase Inhibitory Activity of Chiauranib.[5][6]
In Vivo Anti-Tumor Efficacy

In vivo studies using human tumor xenograft models have shown that oral administration of Chiauranib leads to significant tumor growth inhibition and regression across a range of cancer types.[4][6]

Tumor ModelDose (mg/kg)Outcome
Colon Cancer (HCT-8)0.5-40Remarkable regression or complete inhibition of tumor growth
Liver Cancer (SMMC-7721)0.5-40Remarkable regression or complete inhibition of tumor growth
Gastric Cancer (MGC-803)0.5-40Remarkable regression or complete inhibition of tumor growth
Lung Cancer (A549)0.5-40Remarkable regression or complete inhibition of tumor growth
Table 2: In Vivo Anti-Tumor Efficacy of Chiauranib in Xenograft Models.[6]

Clinical Development

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of Chiauranib.[7]

ParameterValue
Maximum Tolerated Dose (MTD) 50 mg/day
Dose-Limiting Toxicity (DLT) Grade 3 hypertension at 65 mg/day
Common Adverse Events Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, hypertension
Table 3: Key Findings from the Phase I Clinical Trial of Chiauranib.[1][7]
Pharmacokinetics

Pharmacokinetic analysis from the Phase I trial revealed that Chiauranib has a favorable profile for oral administration.[7]

PK ParameterValue (at MTD of 50 mg/day)
Time to Peak Plasma Concentration (Tmax) 2 hours (median)
Terminal Half-life (t1/2) 25.6 ± 6.73 hours
Accumulation at Steady State Approximately 2-fold increase in exposure after multiple doses
Table 4: Pharmacokinetic Parameters of Chiauranib in Patients with Advanced Solid Tumors.[1][7]
Ongoing Clinical Trials

Chiauranib is currently being evaluated in multiple Phase II and Phase III clinical trials for the treatment of various cancers, including a Phase III trial for small-cell lung cancer.[3][8]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A general protocol for an in vitro kinase assay to determine the IC50 of Chiauranib against a target kinase is outlined below.

Kinase_Assay_Workflow cluster_Kinase_Assay In Vitro Kinase Assay Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Chiauranib) Incubate Incubate Kinase with Chiauranib Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50

General Workflow for an In Vitro Kinase Assay

Materials:

  • Recombinant human kinase (e.g., Aurora B, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Chiauranib (serially diluted)

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Add assay buffer, kinase, and serially diluted Chiauranib to the wells of a microplate.

  • Incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at room temperature to allow for phosphorylation.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • The signal is measured using a microplate reader.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of Chiauranib.[9][10][11][12]

In Vivo Xenograft Tumor Model (General Protocol)

A general protocol for evaluating the in vivo efficacy of Chiauranib in a xenograft tumor model is described below.

Xenograft_Workflow cluster_Xenograft_Model In Vivo Xenograft Model Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Treatment Oral Administration of Chiauranib or Vehicle Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

General Workflow for an In Vivo Xenograft Study

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Chiauranib formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Human cancer cells are cultured and harvested.

  • The cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • Chiauranib (or vehicle) is administered orally daily.

  • Tumor volume and mouse body weight are measured regularly.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.[13][14]

Conclusion

Chiauranib (CS2164) is a promising multi-target kinase inhibitor with a well-defined mechanism of action that addresses key drivers of tumor growth and progression. Its potent preclinical activity and manageable safety profile in early clinical trials support its continued development as a novel therapeutic option for patients with various solid tumors. The ongoing late-stage clinical trials will further elucidate its efficacy and role in the landscape of cancer therapy.

References

Foundational

Chiauranib: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Core Targets and Signaling Pathways This technical guide provides a comprehensive overview of Chiauranib (also known as CS2164), a potent, orally active small molecule inhibitor targeti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Targets and Signaling Pathways

This technical guide provides a comprehensive overview of Chiauranib (also known as CS2164), a potent, orally active small molecule inhibitor targeting key kinases involved in tumor progression. Designed for researchers, scientists, and drug development professionals, this document details the core molecular targets, associated signaling pathways, quantitative inhibitory data, and the experimental methodologies used to elucidate its mechanism of action.

Core Molecular Targets of Chiauranib

Chiauranib is a multi-target inhibitor that concurrently blocks several critical pathways implicated in cancer development and progression: tumor angiogenesis, cell division (mitosis), and modulation of the tumor microenvironment.[1][2][3][4] Its primary targets are a select group of protein kinases, which it inhibits with high potency.

The key targets of Chiauranib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][4][5]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Also involved in angiogenesis.[1][4][5]

  • c-Kit: A receptor tyrosine kinase implicated in various cancers.[1][4][5]

  • Aurora B Kinase: A key regulator of mitosis, the process of cell division.[1][4][5]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in regulating the tumor immune microenvironment.[1][4][5]

Quantitative Inhibition Data

Chiauranib demonstrates potent inhibition of its target kinases, with IC50 values predominantly in the low nanomolar range, indicating high affinity and specificity.[1][4][5]

Target KinaseIC50 (nM)
PDGFRα1[5]
c-Kit4[5]
VEGFR2 (KDR)7[5]
CSF-1R7[5]
VEGFR1 (Flt-1)8[5]
Aurora B9[5]
VEGFR3 (Flt-4)9[5]
PDGFRβ93[5]

Signaling Pathways Modulated by Chiauranib

Chiauranib exerts its anti-tumor effects by interfering with multiple signaling cascades. The following diagrams illustrate the primary pathways affected by this inhibitor.

Inhibition of Angiogenesis Signaling

Chiauranib's potent inhibition of VEGFRs and PDGFRα directly disrupts the signaling pathways that drive tumor angiogenesis. By blocking the phosphorylation of these receptors, Chiauranib prevents the downstream activation of pro-angiogenic factors.

G Angiogenesis Inhibition Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR1/2/3 PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PDGFRa PDGFRα PDGFRa->PI3K PDGFRa->PLCg PDGFRa->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFRa Chiauranib Chiauranib Chiauranib->VEGFR Chiauranib->PDGFRa AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Angiogenesis Inhibition by Chiauranib.
Disruption of Mitotic Progression

By targeting Aurora B kinase, a critical component of the chromosomal passenger complex, Chiauranib interferes with proper chromosome segregation and cytokinesis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

G Mitosis Inhibition Pathway cluster_mitosis Mitosis (M Phase) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis G2M_Arrest G2/M Arrest AuroraB Aurora B Kinase AuroraB->Metaphase Regulates AuroraB->Anaphase Regulates AuroraB->Cytokinesis Regulates Chiauranib Chiauranib Chiauranib->AuroraB Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mitotic Disruption by Chiauranib.
Modulation of the Tumor Microenvironment

Chiauranib's inhibition of CSF-1R is thought to modulate the tumor immune microenvironment by targeting tumor-associated macrophages (TAMs), thereby potentially enhancing anti-tumor immune responses.

G Tumor Microenvironment Modulation cluster_tme Tumor Microenvironment Macrophage Macrophage TAM Tumor-Associated Macrophage (TAM) Macrophage->TAM Tumor_Progression Immune Suppression & Tumor Progression TAM->Tumor_Progression CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R CSF1R->Macrophage Differentiation & Survival Chiauranib Chiauranib Chiauranib->CSF1R

Modulation of TAMs by Chiauranib.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the activity of Chiauranib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of Chiauranib required to inhibit 50% of the activity (IC50) of a target kinase. A common method is the ADP-Glo™ Kinase Assay.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

  • Workflow:

    • Reagent Preparation: Prepare serial dilutions of Chiauranib in an appropriate buffer. Prepare a master mix containing the target kinase (e.g., Aurora B, VEGFR2), the specific substrate, and ATP.

    • Kinase Reaction: In a 96-well plate, add the Chiauranib dilutions, followed by the master mix to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

    • Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. After a further 30-minute incubation, measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate the percent inhibition for each Chiauranib concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G Kinase Inhibition Assay Workflow A Prepare Reagents (Chiauranib dilutions, Kinase, Substrate, ATP) B Initiate Kinase Reaction (Incubate at 30°C) A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Generate Luminescent Signal (Add Kinase Detection Reagent) C->D E Measure Luminescence (Plate Reader) D->E F Calculate IC50 Value E->F

General Workflow for Kinase Assay.
Cell-Based Proliferation Assay (CCK-8)

This assay measures the effect of Chiauranib on the proliferation and viability of cancer cell lines.

  • Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Workflow:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of Chiauranib and incubate for a specified period (e.g., 48-72 hours).

    • Colorimetric Reaction: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability at each concentration relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of Chiauranib in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with Chiauranib to evaluate its effect on tumor growth.

  • Workflow:

    • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

    • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Chiauranib orally to the treatment group at a specified dose and schedule. The control group receives a vehicle control.

    • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

    • Endpoint and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition in the Chiauranib-treated group compared to the control group.

Conclusion

Chiauranib is a promising multi-target kinase inhibitor with potent activity against key drivers of tumor angiogenesis, mitosis, and pro-tumor inflammation. Its ability to simultaneously inhibit multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in clinical settings for the treatment of various solid tumors and hematological malignancies. The data and methodologies presented in this guide offer a foundational understanding of Chiauranib's mechanism of action for researchers and clinicians in the field of oncology.

References

Exploratory

The Role of Chiauranib in Cancer Therapy Through Aurora B Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Chiauranib (B612102) (CS2164) is a novel, orally active small molecule inhibitor with a multi-targeted profile against key kinases implicated in tu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiauranib (B612102) (CS2164) is a novel, orally active small molecule inhibitor with a multi-targeted profile against key kinases implicated in tumorigenesis, including Aurora B kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] This technical guide provides an in-depth analysis of the role of Chiauranib's inhibitory action on Aurora B kinase in cancer. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Chiauranib and other Aurora B inhibitors in oncology.

Introduction to Chiauranib and its Multi-Target Profile

Chiauranib is a potent inhibitor of several key signaling pathways involved in cancer progression.[1] Its ability to simultaneously target Aurora B, VEGFR, and CSF-1R allows it to exert a multi-pronged anti-tumor effect by disrupting cell division, angiogenesis, and the tumor microenvironment.[2] This multi-target approach may offer advantages over single-target therapies by potentially overcoming resistance mechanisms and providing a broader spectrum of anti-cancer activity.[1]

Kinase Inhibitory Profile of Chiauranib

Chiauranib demonstrates high potency against its primary targets, with IC50 values in the low nanomolar range. This high selectivity contributes to its favorable safety profile observed in clinical studies.[1]

Target KinaseIC50 (nM)
Aurora B1-9
VEGFR11-9
VEGFR21-9
VEGFR31-9
PDGFRα1-9
c-Kit1-9
CSF-1R1-9

The Role of Aurora B Kinase in Cancer

Aurora B kinase is a crucial serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC).[3] The CPC, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring the fidelity of cell division.[4]

Overexpression of Aurora B is a common feature in various human cancers and is often associated with a poor prognosis.[3] Its dysregulation can lead to chromosomal instability, aneuploidy, and ultimately, tumorigenesis, making it an attractive target for cancer therapy.[3]

Aurora B Signaling Pathway

Aurora B's primary role during mitosis is to regulate key events such as chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3] A critical downstream substrate of Aurora B is histone H3, which is phosphorylated at Serine 10 (H3S10ph) during chromosome condensation.[5] Inhibition of Aurora B leads to a reduction in H3S10ph, providing a reliable biomarker for target engagement.[5]

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Chiauranib Aurora_B Aurora_B Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Kinetochore_Microtubule_Attachment Kinetochore_Microtubule_Attachment Aurora_B->Kinetochore_Microtubule_Attachment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Chiauranib Chiauranib Chiauranib->Aurora_B Inhibits

Aurora B Signaling Pathway and Inhibition by Chiauranib.

Preclinical Evaluation of Chiauranib

The anti-tumor activity of Chiauranib has been demonstrated in a variety of preclinical models, including in vitro cell-based assays and in vivo xenograft studies.

In Vitro Studies

The effect of Chiauranib on the viability and proliferation of cancer cell lines is commonly assessed using the Cell Counting Kit-8 (CCK-8) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays.

CCK-8 Assay Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Chiauranib or a vehicle control (DMSO).

  • After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

EdU Incorporation Assay Protocol:

  • Seed cells on coverslips in a multi-well plate and treat with Chiauranib.

  • Add EdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Perform the Click-iT reaction to fluorescently label the incorporated EdU.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

In_Vitro_Assay_Workflow cluster_cck8 CCK-8 Assay cluster_edu EdU Assay Seed_Cells_CCK8 Seed Cells Treat_Chiauranib_CCK8 Treat with Chiauranib Seed_Cells_CCK8->Treat_Chiauranib_CCK8 Add_CCK8 Add CCK-8 Solution Treat_Chiauranib_CCK8->Add_CCK8 Incubate_CCK8 Incubate Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure Absorbance Incubate_CCK8->Measure_Absorbance Seed_Cells_EdU Seed Cells Treat_Chiauranib_EdU Treat with Chiauranib Seed_Cells_EdU->Treat_Chiauranib_EdU Add_EdU Add EdU Treat_Chiauranib_EdU->Add_EdU Fix_Permeabilize Fix and Permeabilize Add_EdU->Fix_Permeabilize Click_iT_Reaction Click-iT Reaction Fix_Permeabilize->Click_iT_Reaction Image_Quantify Image and Quantify Click_iT_Reaction->Image_Quantify

Workflow for In Vitro Cell Viability and Proliferation Assays.
In Vivo Xenograft Models

The in vivo efficacy of Chiauranib has been evaluated in various cancer xenograft models.[2][6]

Xenograft Tumor Model Protocol:

  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Chiauranib orally at the desired dose and schedule. The control group receives a vehicle.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Quantitative Data from a Transformed Follicular Lymphoma Xenograft Model: [2]

Treatment GroupMean Tumor Volume (mm³) at Day 20Mean Tumor Weight (g) at Day 20
Vehicle Control~1800~1.5
Chiauranib (30 mg/kg)~400~0.4

Clinical Evaluation of Chiauranib

Chiauranib has undergone evaluation in several clinical trials for various cancer types.

Phase I Dose-Escalation Study (NCT02122809)

A Phase I study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of Chiauranib in patients with advanced solid tumors.[1]

Key Findings:

  • MTD: 50 mg once daily.

  • Dose-Limiting Toxicity (DLT): Grade 3 hypertension at 65 mg/day.

  • Common Treatment-Related Adverse Events: Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension.

  • Pharmacokinetics: Rapid absorption and slow elimination.

  • Preliminary Efficacy: Of the 18 patients, 12 (66.7%) achieved stable disease (SD). No complete or partial responses were observed.[1]

Phase Ib/II Study in Ovarian Cancer (NCT03166891, NCT03901118)

A study evaluated Chiauranib as a monotherapy and in combination with chemotherapy in patients with recurrent ovarian cancer.[7][8]

Key Findings: [7]

Treatment ArmNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Chiauranib Monotherapy (Phase Ib)258.7%3.7 months
Chiauranib + Etoposide (Phase II)2240.9%5.4 months
Chiauranib + Paclitaxel (Phase II)2152.4%5.6 months

Experimental Protocols for Target Validation

Aurora B Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[3][9]

Protocol Outline:

  • Prepare a reaction mixture containing purified recombinant Aurora B kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.

  • Add serial dilutions of Chiauranib or a vehicle control to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding a Kinase Detection Reagent.

  • Measure the luminescence using a plate reader. The signal is proportional to Aurora B kinase activity.

Kinase_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Aurora B, Substrate, ATP) Add_Chiauranib Add Chiauranib Prepare_Reaction_Mix->Add_Chiauranib Incubate Incubate (30°C) Add_Chiauranib->Incubate Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence

Workflow for a Luminescence-Based Aurora B Kinase Assay.
Western Blot Analysis of Phosphorylated Aurora B and Histone H3

Western blotting is used to detect the phosphorylation status of Aurora B (at Thr232) and its substrate Histone H3 (at Ser10) in Chiauranib-treated cells.[5][10]

Protocol Outline:

  • Treat cancer cells with various concentrations of Chiauranib for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with primary antibodies specific for phospho-Aurora B (Thr232), total Aurora B, phospho-histone H3 (Ser10), and total histone H3. A loading control like GAPDH or β-actin should also be used.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunofluorescence Staining of Phosphorylated Histone H3

Immunofluorescence can be used to visualize the inhibition of Aurora B activity in situ by examining the levels of phosphorylated Histone H3.[11]

Protocol Outline:

  • Grow cells on coverslips and treat with Chiauranib.

  • Fix the cells with a gentle fixative like paraformaldehyde.

  • Permeabilize the cells with a detergent such as Triton X-100.

  • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

  • Incubate with a primary antibody against phospho-histone H3 (Ser10).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the staining using a fluorescence microscope.

Conclusion

Chiauranib is a promising multi-target inhibitor with potent activity against Aurora B kinase. Its ability to disrupt mitosis, in addition to its anti-angiogenic and immunomodulatory effects, provides a strong rationale for its continued development in cancer therapy. The data summarized in this guide highlight the significant preclinical and clinical activity of Chiauranib. The detailed experimental protocols provide a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this and other Aurora B inhibitors. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex biology underlying Chiauranib's anti-cancer effects. Further clinical studies are warranted to fully elucidate the role of Chiauranib, both as a monotherapy and in combination with other agents, in the treatment of various malignancies.

References

Foundational

anti-angiogenic properties of Chiauranib

An In-Depth Technical Guide to the Anti-Angiogenic Properties of Chiauranib For Researchers, Scientists, and Drug Development Professionals Abstract Chiauranib (also known as CS2164 or Ibcasertib) is a novel, orally acti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anti-Angiogenic Properties of Chiauranib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiauranib (also known as CS2164 or Ibcasertib) is a novel, orally active, multi-target small molecule inhibitor with significant anti-tumor activity.[1][2][3] Its mechanism of action involves the simultaneous inhibition of key pathways crucial for tumor development: angiogenesis, mitosis, and chronic inflammation.[2][4] This technical guide focuses on the core , detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing an overview of the experimental protocols used for its evaluation.

Core Mechanism of Anti-Angiogenesis

Chiauranib exerts its anti-angiogenic effects by potently inhibiting multiple receptor tyrosine kinases (RTKs) that are fundamental to the process of vasculogenesis and angiogenesis.[5] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2] By binding to the ATP pocket of these kinases, Chiauranib blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately preventing the formation of new blood vessels that supply tumors.[2][6][7]

Beyond direct inhibition of pro-angiogenic receptors, Chiauranib also targets Colony-Stimulating Factor 1 Receptor (CSF-1R), which plays a role in modulating the tumor immune microenvironment by affecting macrophage differentiation.[2][3] This multi-pronged approach—directly inhibiting vessel growth while also influencing the tumor microenvironment—contributes to its robust anti-tumor efficacy.[5]

cluster_0 Chiauranib's Triple-Pathway Inhibition Chiauranib Chiauranib (CS2164) Targets_Angio VEGFR1/2/3 PDGFRα c-Kit Chiauranib->Targets_Angio Inhibits Targets_Mito Aurora B Chiauranib->Targets_Mito Inhibits Targets_Inflam CSF-1R Chiauranib->Targets_Inflam Inhibits Angiogenesis Tumor Angiogenesis Mitosis Tumor Cell Mitosis Inflammation Tumor Microenvironment (Inflammation) Targets_Angio->Angiogenesis Blocks Targets_Mito->Mitosis Blocks Targets_Inflam->Inflammation Modulates

Caption: Overview of Chiauranib's multi-pathway inhibitory mechanism.

Quantitative Data Presentation

The potency of Chiauranib has been quantified through various preclinical assays. The following tables summarize the key inhibitory concentrations and cellular effects.

Table 1: Kinase Inhibition Profile of Chiauranib

This table presents the half-maximal inhibitory concentrations (IC₅₀) of Chiauranib against its primary kinase targets in cell-free enzymatic assays. The data highlights the high potency of the compound, with inhibition occurring in the single-digit nanomolar range for most key targets.[2]

Kinase TargetIC₅₀ (nM)Pathway Association
VEGFR11-9Angiogenesis
VEGFR27Angiogenesis
VEGFR31-9Angiogenesis
PDGFRα1-9Angiogenesis
PDGFRβ93Angiogenesis
c-Kit1-9Angiogenesis
Aurora B9Mitosis
CSF-1R7Inflammation

Data sourced from Zhou et al., Cancer Science, 2017.[2]

Table 2: Cellular IC₅₀ Values of Chiauranib in Cancer Cell Lines

This table shows the IC₅₀ values of Chiauranib in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects over time.

Cell LineCancer Type24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
DOHH2Transformed Follicular Lymphoma9.57 ± 1.271.75 ± 0.241.06 ± 0.19
SU-DHL4Transformed Follicular Lymphoma28.72 ± 2.6212.85 ± 0.515.84 ± 0.44
RLTransformed Follicular Lymphoma68.19 ± 8.9413.89 ± 2.1310.37 ± 0.61
SW48Colorectal Cancer (KRAS wild-type)-8.843-
CaCO₂Colorectal Cancer (KRAS wild-type)-9.165-

Data for t-FL sourced from Tang et al., Pharmaceuticals, 2022.[8] Data for CRC sourced from Wang et al., Cell Death & Disease, 2021.[9]

Signaling Pathway Analysis: VEGFR2 Inhibition

A critical mechanism for Chiauranib's anti-angiogenic activity is the disruption of the VEGFR2 signaling cascade.[6] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream pathways such as the RAF-MEK-ERK and STAT3 pathways, which promote endothelial cell survival, proliferation, and migration.[8][10] Chiauranib effectively inhibits the initial phosphorylation of VEGFR2, thereby blocking the entire downstream cascade.[6][8] This has been demonstrated in transformed follicular lymphoma cells, where Chiauranib treatment led to reduced phosphorylation of VEGFR2, MEK1/2, ERK1/2, and STAT3.[8][10][11]

cluster_1 VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RAF RAF VEGFR2->RAF Activates MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK STAT3 STAT3 ERK->STAT3 Proliferation Cell Proliferation Migration, Survival STAT3->Proliferation Promotes Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits Phosphorylation cluster_2 Experimental Workflow: In Vitro Anti-Angiogenesis Assessment start Prepare HUVECs treatment Treat with Chiauranib (Dose-Response) start->treatment assay1 Tube Formation Assay (on Matrigel) analysis1 Quantify Tube Length & Branch Points assay1->analysis1 assay2 Cell Migration Assay (Wound Healing/Transwell) analysis2 Measure Wound Closure or Migrated Cells assay2->analysis2 assay3 Cell Proliferation Assay analysis3 Assess Cell Viability (e.g., CCK-8) assay3->analysis3 treatment->assay1 treatment->assay2 treatment->assay3

References

Exploratory

Preclinical In Vivo Efficacy of Chiauranib: A Technical Overview for Drug Development Professionals

An in-depth examination of the preclinical in vivo studies of Chiauranib (CS2164), a novel multi-target inhibitor, reveals its significant anti-tumor activity across a range of cancer models. This technical guide synthes...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical in vivo studies of Chiauranib (CS2164), a novel multi-target inhibitor, reveals its significant anti-tumor activity across a range of cancer models. This technical guide synthesizes the available data on Chiauranib's efficacy, mechanism of action, and experimental protocols to provide a comprehensive resource for researchers and drug development professionals.

Chiauranib is an orally active small molecule inhibitor that targets key pathways involved in tumor progression, including angiogenesis, mitosis, and the tumor microenvironment.[1][2] It selectively inhibits Aurora B, Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] This multi-targeted approach has demonstrated promising preclinical efficacy in various cancer types, including transformed follicular lymphoma, colorectal cancer, and hepatocellular carcinoma.

In Vivo Anti-Tumor Activity

Chiauranib has shown significant tumor growth inhibition in multiple human tumor xenograft models.[1] Preclinical studies have demonstrated its ability to induce remarkable regression or complete inhibition of tumor growth at well-tolerated oral doses.[1]

Transformed Follicular Lymphoma (t-FL)

In a xenograft model using DOHH2 cells in NOD/SCID mice, oral administration of Chiauranib at a dose of 10 mg/kg/day for 20 days resulted in a significant reduction in both tumor volume and weight, and prolonged the survival of the treated mice.[2]

Colorectal Cancer (CRC)

A study investigating Chiauranib in a colorectal cancer xenograft model using KRAS wild-type SW48 cells demonstrated significant tumor growth inhibition. In this model, Chiauranib was administered at a dose of 40 mg/kg every three days. The study also noted that there were no remarkable signs of morbidity or weight loss in the treated mice.

Hepatocellular Carcinoma (HCC)

In a syngeneic mouse model of hepatocellular carcinoma using H22 cells in Balb/c mice, Chiauranib administered at 10 mg/kg daily demonstrated anti-tumor effects.[3] This study also highlighted the immunomodulatory effects of Chiauranib, noting changes in immune cell populations within the tumor microenvironment.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical in vivo studies of Chiauranib.

Table 1: In Vivo Efficacy of Chiauranib in a Transformed Follicular Lymphoma Xenograft Model

ParameterVehicle ControlChiauranib (10 mg/kg/day)
Tumor Volume -Significantly reduced[2]
Tumor Weight -Significantly reduced[2]
Survival -Significantly prolonged[2]

Table 2: In Vivo Efficacy of Chiauranib in a Colorectal Cancer Xenograft Model

ParameterVehicle ControlChiauranib (40 mg/kg, q3d)
Tumor Growth Rate -Significantly inhibited
Final Tumor Weight -Significantly reduced

Table 3: In Vivo Efficacy of Chiauranib in a Hepatocellular Carcinoma Syngeneic Model

ParameterVehicle ControlChiauranib (10 mg/kg/day)
Tumor Volume -Inhibited[3]
Tumor Weight -Reduced[3]

Mechanism of Action and Signaling Pathways

Chiauranib's multi-targeted mechanism of action contributes to its broad anti-tumor activity.

  • Inhibition of Angiogenesis: By targeting VEGFR and PDGFR, Chiauranib disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]

  • Inhibition of Mitosis: Through the inhibition of Aurora B kinase, Chiauranib interferes with cell division, leading to cell cycle arrest and apoptosis.[1]

  • Modulation of the Tumor Microenvironment: By targeting CSF-1R, Chiauranib can modulate the activity of tumor-associated macrophages (TAMs), which play a crucial role in tumor progression and immune evasion.[1][3]

In transformed follicular lymphoma, Chiauranib has been shown to suppress the VEGFR2/ERK/STAT3 signaling pathway.[2] This inhibition leads to reduced cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Transformed Follicular Lymphoma Xenograft Model
  • Cell Line: DOHH2 human transformed follicular lymphoma cells.[2]

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[2]

  • Tumor Implantation: Subcutaneous injection of DOHH2 cells into the flank of the mice.[2]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Chiauranib was administered orally at a dose of 10 mg/kg/day. The control group received a vehicle solution.[2]

  • Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.[2]

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed. Survival of the animals was monitored.[2]

Colorectal Cancer Xenograft Model
  • Cell Line: SW48 human colorectal adenocarcinoma cells (KRAS wild-type).

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of SW48 cells.

  • Treatment: Chiauranib was administered orally at a dose of 40 mg/kg every three days.

  • Monitoring: Tumor growth and animal well-being were monitored throughout the study.

  • Endpoint Analysis: Final tumor weight was measured. Immunohistochemical analysis for markers of proliferation (Ki67) and apoptosis (TUNEL) was performed on tumor tissues.

Hepatocellular Carcinoma Syngeneic Model
  • Cell Line: H22 murine hepatocellular carcinoma cells.[3]

  • Animal Model: Balb/c mice.[3]

  • Tumor Implantation: Subcutaneous injection of H22 cells.[3]

  • Treatment: Chiauranib was administered orally at a daily dose of 10 mg/kg.[3]

  • Monitoring: Tumor volume and animal body weight were measured regularly.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in the preclinical in vivo studies of Chiauranib.

Chiauranib_Mechanism_of_Action cluster_targets Chiauranib Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome AuroraB Aurora B Mitosis Mitosis Inhibition AuroraB->Mitosis VEGFR VEGFR/PDGFR/c-Kit Angiogenesis Angiogenesis Inhibition VEGFR->Angiogenesis CSF1R CSF-1R TME_Modulation Tumor Microenvironment Modulation CSF1R->TME_Modulation Tumor_Growth_Inhibition Tumor Growth Inhibition Mitosis->Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition TME_Modulation->Tumor_Growth_Inhibition Chiauranib Chiauranib Chiauranib->AuroraB Chiauranib->VEGFR Chiauranib->CSF1R

Caption: Multi-targeted mechanism of action of Chiauranib.

VEGFR2_Signaling_Pathway Chiauranib Chiauranib VEGFR2 VEGFR2 Chiauranib->VEGFR2 inhibits MEK MEK VEGFR2->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: Inhibition of the VEGFR2/ERK/STAT3 signaling pathway by Chiauranib.

Xenograft_Workflow start Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Administration (Oral Chiauranib vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight & Survival monitoring->endpoint

References

Foundational

The Anti-Tumor Activity of Chiauranib in Follicular Lymphoma Cell Lines: A Technical Overview

For Immediate Release This technical guide provides an in-depth analysis of the preclinical activity of Chiauranib (CS2164), a novel multi-target kinase inhibitor, in follicular lymphoma (FL) and transformed follicular l...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of Chiauranib (CS2164), a novel multi-target kinase inhibitor, in follicular lymphoma (FL) and transformed follicular lymphoma (t-FL) cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of Chiauranib in B-cell malignancies.

Executive Summary

Follicular lymphoma is a prevalent type of indolent non-Hodgkin's lymphoma that can transform into a more aggressive form.[1] Chiauranib is an orally administered small molecule inhibitor targeting key pathways in tumorigenesis, including angiogenesis (VEGFRs), mitosis (Aurora B), and inflammation (CSF-1R).[2][3][4] Preclinical studies have demonstrated that Chiauranib exhibits significant anti-tumor effects in t-FL cell lines by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[2][5] The primary mechanism of action is the suppression of the VEGFR2/ERK/STAT3 signaling pathway.[1][2] Furthermore, when used in combination with a DGKα inhibitor, Chiauranib also demonstrates effects on the PI3K/AKT/mTOR pathway.[3][6] This guide summarizes the key quantitative data, details the experimental methodologies used in these preclinical studies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of Chiauranib have been quantified across several t-FL cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), apoptosis rates, and cell cycle arrest data.

In Vitro Cytotoxicity of Chiauranib in t-FL Cell Lines

The IC50 values of Chiauranib were determined using a CCK-8 assay at 24, 48, and 72 hours post-treatment. The results demonstrate a dose- and time-dependent inhibition of cell proliferation.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
DOHH29.57 ± 1.271.75 ± 0.24Not Reported
SU-DHL-4Not ReportedNot ReportedNot Reported
RLNot ReportedNot ReportedNot Reported
Karpas422Not ReportedNot ReportedNot Reported
SC-1Not ReportedNot ReportedNot Reported

Data extracted from preclinical studies.[5] Further data for SU-DHL-4, RL, Karpas422, and SC-1 cell lines were indicated in the study but specific IC50 values were not provided in the publication.[2]

Induction of Apoptosis in t-FL Cell Lines

Chiauranib treatment leads to a significant increase in apoptosis in t-FL cell lines, as measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Cell LineTreatment Concentration (µM)Treatment Duration (h)Apoptosis Rate (%)
DOHH22048~40%
SU-DHL-42048~35%
Karpas4222048~30%

Approximate values are derived from graphical representations in the cited preclinical study.[2]

Cell Cycle Arrest in t-FL Cell Lines

Treatment with Chiauranib was found to induce cell cycle arrest at the G2/M phase in t-FL cell lines.

Cell LineTreatment Concentration (µM)Treatment Duration (h)% of Cells in G2/M Phase
DOHH22048>40%
SU-DHL-42048~40%
RL2048~35%

Approximate values are derived from graphical representations in the cited preclinical study.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the activity of Chiauranib in follicular lymphoma cell lines.

Cell Culture

The human t-FL cell lines DOHH2, SU-DHL-4, RL, Karpas422, and SC-1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 × 10^5 cells per well in 100 µL of complete medium.[7]

  • Treatment: Cells were treated with various concentrations of Chiauranib or DMSO as a vehicle control.

  • Incubation: Plates were incubated for 24, 48, or 72 hours.

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition: The absorbance at 450 nm was measured using a microplate reader.

  • Analysis: Cell viability was calculated as the ratio of the absorbance of the experimental group to the control group. IC50 values were determined using GraphPad Prism software.[7]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: DOHH2, SU-DHL-4, and Karpas422 cells were treated with different concentrations of Chiauranib for 24, 48, and 72 hours.[7]

  • Cell Collection: Cells were harvested and washed with cold PBS.

  • Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive).[7]

Cell Cycle Analysis
  • Cell Treatment: DOHH2, SU-DHL-4, and RL cells were treated with various concentrations of Chiauranib.

  • Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting
  • Cell Lysis: Treated and untreated t-FL cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-VEGFR2, VEGFR2, p-MEK, MEK, p-ERK, ERK, p-STAT3, and STAT3.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the signaling pathways affected by Chiauranib and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 GRB2 GRB2 VEGFR2->GRB2 Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits phosphorylation RAF RAF GRB2->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates STAT3 STAT3 ERK->STAT3 Phosphorylates TargetGenes Target Genes (Proliferation, Angiogenesis, Survival) STAT3->TargetGenes Activates transcription VEGF VEGF VEGF->VEGFR2 Binds and phosphorylates

Figure 1: Chiauranib's inhibition of the VEGFR2/ERK/STAT3 signaling pathway.

G start Start: Follicular Lymphoma Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with Chiauranib (various concentrations) and DMSO control seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_cck8 Add CCK-8 reagent incubate->add_cck8 incubate2 Incubate for 1-4 hours add_cck8->incubate2 read Measure absorbance at 450 nm incubate2->read analyze Calculate cell viability and IC50 values read->analyze end End: Cytotoxicity Data analyze->end

Figure 2: Experimental workflow for the cell viability (CCK-8) assay.

Conclusion

Chiauranib demonstrates potent anti-tumor activity in preclinical models of transformed follicular lymphoma. Its mechanism of action, centered on the inhibition of the VEGFR2/ERK/STAT3 signaling pathway, leads to reduced cell proliferation, increased apoptosis, and G2/M cell cycle arrest. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of Chiauranib as a potential therapeutic agent for follicular lymphoma.

References

Exploratory

Chiauranib: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of Chiauranib (Ibcasertib/CS2164) Introduction Chiauranib, also known as Ibcasertib or CS2164, is an orally active, small molecu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of Chiauranib (Ibcasertib/CS2164)

Introduction

Chiauranib, also known as Ibcasertib or CS2164, is an orally active, small molecule, multi-target kinase inhibitor with significant potential in oncology.[1][2] Developed by Chipscreen Biosciences, Chiauranib is engineered to simultaneously target three critical pathways involved in tumor progression: tumor cell mitosis, angiogenesis, and modulation of the tumor immune microenvironment.[3][4] This comprehensive approach offers a promising therapeutic strategy against various malignancies, including small-cell lung cancer, ovarian cancer, and follicular lymphoma.[5][6][7] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical/clinical data associated with Chiauranib.

Molecular Structure and Physicochemical Properties

Chiauranib is chemically identified as N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalene-carboxamide.[7] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C27H21N3O3[2]
Molecular Weight 435.48 g/mol [2]
Exact Mass 435.1583[2]
IUPAC Name N-(2-aminophenyl)-6-((7-methoxyquinolin-4-yl)oxy)-1-naphthamide[2]
CAS Number 1256349-48-0[1]
Synonyms Ibcasertib, CS2164[1][2]
Appearance White solid powder[2]
Solubility DMSO: up to 87 mg/mL[8]

Mechanism of Action: A Triple-Pathway Inhibitor

Chiauranib exerts its anti-tumor effects by selectively inhibiting key protein kinases involved in tumorigenesis and tumor development.[3] Its multi-targeted action provides a broad-spectrum anti-cancer activity.[3]

Inhibition of Angiogenesis

Chiauranib potently inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3) and platelet-derived growth factor receptor (PDGFRα), key drivers of tumor angiogenesis.[1][9] By blocking these receptors, Chiauranib suppresses the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[10] Preclinical studies have demonstrated that Chiauranib suppresses VEGFR/PDGFR phosphorylation, leading to the inhibition of endothelial cell proliferation and capillary tube formation.[10]

Inhibition of Mitosis

A key feature of Chiauranib is its potent inhibition of Aurora B kinase, a serine/threonine kinase crucial for proper cell division.[1][9] Inhibition of Aurora B leads to defects in chromosome segregation, resulting in G2/M cell cycle arrest and subsequent apoptosis in tumor cells.[1][7] This anti-mitotic activity directly targets the rapid proliferation characteristic of cancer cells.[8]

Modulation of the Tumor Immune Microenvironment

Chiauranib also targets Colony-Stimulating Factor 1 Receptor (CSF-1R) and c-Kit.[1][9] CSF-1R is vital for the differentiation and survival of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity. By inhibiting CSF-1R, Chiauranib can modulate the tumor microenvironment to be less hospitable for tumor progression.[3][10]

The interconnected signaling pathways targeted by Chiauranib are illustrated in the diagram below.

Chiauranib_Mechanism_of_Action cluster_chiauranib Chiauranib cluster_targets Target Kinases cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Chiauranib Chiauranib AuroraB Aurora B Chiauranib->AuroraB VEGFR VEGFR1/2/3 Chiauranib->VEGFR PDGFR PDGFRα Chiauranib->PDGFR cKit c-Kit Chiauranib->cKit CSF1R CSF-1R Chiauranib->CSF1R Mitosis Inhibition of Mitosis AuroraB->Mitosis Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis ImmuneMod Modulation of Tumor Microenvironment cKit->ImmuneMod CSF1R->ImmuneMod TumorGrowth Inhibition of Tumor Growth Mitosis->TumorGrowth Angiogenesis->TumorGrowth ImmuneMod->TumorGrowth Experimental_Workflow Start Start CellCulture Cell Culture (e.g., DOHH2, RL) Start->CellCulture Treatment Chiauranib Treatment (Varying Concentrations) CellCulture->Treatment ProteinExtraction Protein Extraction Treatment->ProteinExtraction WesternBlot Western Blot Analysis (p-VEGFR2, p-ERK, etc.) ProteinExtraction->WesternBlot DataAnalysis Data Analysis and Quantification WesternBlot->DataAnalysis Conclusion Conclusion on Pathway Inhibition DataAnalysis->Conclusion VEGFR2_Signaling_Pathway Chiauranib Chiauranib pVEGFR2 p-VEGFR2 Chiauranib->pVEGFR2 VEGFR2 VEGFR2 VEGFR2->pVEGFR2 VEGF pMEK p-MEK1/2 pVEGFR2->pMEK MEK MEK1/2 pERK p-ERK1/2 pMEK->pERK ERK ERK1/2 pSTAT3 p-STAT3 pERK->pSTAT3 STAT3 STAT3 GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression

References

Foundational

Chiauranib (Ibcasertib): A Technical Guide to a Multi-Target Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Chiauranib (also known as Ibcasertib or CS2164) is a potent, orally active small molecule inhibitor that targets multiple key kinases implicated in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiauranib (also known as Ibcasertib or CS2164) is a potent, orally active small molecule inhibitor that targets multiple key kinases implicated in cancer progression.[1][2] It exerts its anti-tumor effects through the simultaneous inhibition of kinases involved in angiogenesis, mitosis, and inflammation.[3] This technical guide provides a comprehensive overview of Chiauranib, including its target profile, preclinical and clinical data, detailed experimental methodologies, and the signaling pathways it modulates.

Core Mechanism and Target Profile

Chiauranib is a multi-target inhibitor that potently targets key kinases driving tumor growth, vascularization, and immune evasion.[1][4] Its primary targets include Aurora B kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] The half-maximal inhibitory concentrations (IC50) for these targets are in the low nanomolar range, indicating high potency.[1][4]

Table 1: Kinase Inhibition Profile of Chiauranib
Target KinaseIC50 Range (nM)Primary Function in CancerReference
Aurora B1-9Mitosis, cell cycle control[1][4]
VEGFR11-9Angiogenesis, vasculogenesis[1][4]
VEGFR21-9Angiogenesis, vascular permeability[1][4]
VEGFR31-9Lymphangiogenesis[1][4]
PDGFRα1-9Cell proliferation, angiogenesis[1][4]
c-Kit1-9Cell survival, proliferation[1][4]
CSF-1R1-9Macrophage differentiation and survival, tumor microenvironment modulation[1][4]

Preclinical and Clinical Data

Preclinical Efficacy

In preclinical studies, Chiauranib has demonstrated significant anti-tumor activity in various cancer models.

ParameterValue/ObservationModel SystemReference
Cell Cycle Arrest G2/M phase arrestHuman tumor cell lines (e.g., Molt-4)[1]
Phospho-Histone H3 Inhibition Concentration-dependent reductionMolt-4 cells[1]
Anti-Angiogenic Activity Suppression of VEGFR/PDGFR phosphorylation, inhibition of cell proliferation and tube formationHUVEC and NIH3T3 cells[1]
In Vivo Tumor Growth Inhibition Remarkable regression or complete inhibitionHuman tumor xenograft models[1]
Oral Dosing in Xenografts 0.5-40 mg/kg, once dailyMouse xenograft models[1]
Clinical Trial Findings

A Phase I dose-escalation study has been conducted to evaluate the safety, tolerability, and pharmacokinetics of Chiauranib in patients with advanced solid tumors.

ParameterFindingReference
Maximum Tolerated Dose (MTD) 50 mg, once daily[5]
Dose-Limiting Toxicity (DLT) Grade 3 hypertension at 65 mg/day[5]
Common Treatment-Related Adverse Events Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, hypertension[6]
Preliminary Efficacy 12 out of 18 patients achieved stable disease[6]

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen® TR-FRET Assay - Representative Protocol)

This protocol outlines a general procedure for determining the IC50 of Chiauranib against its target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human kinase (e.g., Aurora B, VEGFR2)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Chiauranib (serially diluted)

  • 384-well assay plates

Procedure:

  • Prepare a 2X kinase solution in assay buffer.

  • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the Km for the specific kinase.

  • Add 2.5 µL of serially diluted Chiauranib to the assay plate wells.

  • Add 2.5 µL of the 2X kinase solution to each well.

  • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Calculate the emission ratio and plot against the Chiauranib concentration to determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of Chiauranib on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DOHH2)

  • Complete cell culture medium

  • Chiauranib (serially diluted)

  • CCK-8 solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][8]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]

  • Add 10 µL of serially diluted Chiauranib to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • Add 10 µL of CCK-8 solution to each well.[7][8][9]

  • Incubate the plate for 1-4 hours at 37°C.[7][8][9]

  • Measure the absorbance at 450 nm using a microplate reader.[7][8]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the Chiauranib concentration to determine the IC50 value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Chiauranib in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line (e.g., DOHH2)

  • Matrigel (optional)

  • Chiauranib formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to a sufficient number and ensure high viability (>90%).

  • Resuspend the cells in a suitable buffer (e.g., PBS or serum-free media), with or without Matrigel.

  • Subcutaneously inject 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]

  • Administer Chiauranib (e.g., 10 mg/kg/day) or vehicle control orally once daily.

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[10]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for the specified duration (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Visualizations

Chiauranib's multi-targeted nature allows it to disrupt several critical signaling pathways involved in cancer progression.

Chiauranib_Mechanism_of_Action cluster_Chiauranib Chiauranib (Ibcasertib) cluster_Angiogenesis Angiogenesis cluster_Mitosis Mitosis cluster_TME Tumor Microenvironment Chiauranib Chiauranib VEGFRs VEGFR1/2/3 Chiauranib->VEGFRs PDGFRa PDGFRα Chiauranib->PDGFRa cKit c-Kit Chiauranib->cKit AuroraB Aurora B Chiauranib->AuroraB CSF1R CSF-1R Chiauranib->CSF1R Angiogenesis_Effect Inhibition of Tumor Vasculature VEGFRs->Angiogenesis_Effect PDGFRa->Angiogenesis_Effect cKit->Angiogenesis_Effect Mitosis_Effect G2/M Cell Cycle Arrest Inhibition of Proliferation AuroraB->Mitosis_Effect TME_Effect Modulation of Tumor-Associated Macrophages CSF1R->TME_Effect

Figure 1: Multi-target inhibition mechanism of Chiauranib.

VEGFR2_Signaling_Pathway Chiauranib Chiauranib VEGFR2 VEGFR2 Chiauranib->VEGFR2 Inhibits MEK MEK VEGFR2->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Proliferation Cell Proliferation & Migration STAT3->Proliferation Apoptosis Inhibition of Apoptosis STAT3->Apoptosis

Figure 2: Inhibition of the VEGFR2/ERK/STAT3 signaling pathway by Chiauranib.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Xenograft In Vivo Xenograft Models Cell_Assay->Xenograft PhaseI Phase I (Safety, MTD) Xenograft->PhaseI PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Pivotal Trials) PhaseII->PhaseIII

Figure 3: General experimental workflow for the development of Chiauranib.

References

Protocols & Analytical Methods

Method

Chiauranib In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Introduction Chiauranib (CS2164) is a potent, orally active, multi-target inhibitor that demonstrates significant anti-tumor activity by targeting key pathways involved in tumorigenesis. Its primary mechanisms of action...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiauranib (CS2164) is a potent, orally active, multi-target inhibitor that demonstrates significant anti-tumor activity by targeting key pathways involved in tumorigenesis. Its primary mechanisms of action include the inhibition of angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), a mitosis-related kinase (Aurora B), and a chronic inflammation-related kinase (CSF-1R).[1][2] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the efficacy and mechanism of action of Chiauranib. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Chiauranib's Inhibitory Activity

The inhibitory potency of Chiauranib has been quantified against its primary kinase targets and various cancer cell lines. The following tables summarize these findings for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Chiauranib

Kinase TargetIC50 (nM)
PDGFRα1
c-Kit4
KDR (VEGFR2)7
CSF-1R7
Flt-1 (VEGFR1)8
Aurora B9
Flt-4 (VEGFR3)9
PDGFRβ93
Data sourced from[3]

Table 2: In Vitro Anti-proliferative Activity of Chiauranib in Transformed Follicular Lymphoma (t-FL) Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
DOHH21.75 ± 0.240.81 ± 0.11
SU-DHL41.79 ± 0.210.92 ± 0.13
RL2.11 ± 0.251.15 ± 0.17
SC-12.23 ± 0.281.28 ± 0.19
Karpas4222.54 ± 0.311.46 ± 0.22
Data sourced from[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Chiauranib and the general workflows for the described in vitro assays.

Chiauranib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR GRB2 GRB2 VEGFR->GRB2 Activates Chiauranib Chiauranib Chiauranib->VEGFR Inhibits RAF RAF GRB2->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK STAT3 STAT3 ERK->STAT3 Transcription Gene Transcription (Proliferation, Angiogenesis) STAT3->Transcription VEGF VEGF VEGF->VEGFR Binds Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Key Readouts Kinase In Vitro Kinase Assay IC50 IC50 Values Kinase->IC50 Viability Cell Viability Assay (MTT/CCK8) Cell_Growth Cell Proliferation & Viability Viability->Cell_Growth Western Western Blot Analysis Protein_Expression Protein Phosphorylation & Expression Western->Protein_Expression Angiogenesis Angiogenesis Assays (Tube Formation, Migration) Tube_Length Tube Formation & Cell Migration Angiogenesis->Tube_Length Apoptosis Apoptosis Assay (Annexin V) Apoptotic_Cells Apoptotic Cell Population Apoptosis->Apoptotic_Cells

References

Application

Chiauranib: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Chiauranib (also known as CS2164) is a potent, orally active, multi-target inhibitor of several protein kinases implicated in cancer progressio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiauranib (also known as CS2164) is a potent, orally active, multi-target inhibitor of several protein kinases implicated in cancer progression.[1][2] It primarily targets receptor tyrosine kinases involved in angiogenesis (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), a key kinase regulating mitosis (Aurora B), and a kinase involved in the tumor microenvironment (CSF-1R).[1][3] By simultaneously blocking these pathways, Chiauranib exerts a comprehensive anti-tumor effect by inhibiting tumor cell proliferation, suppressing angiogenesis, and modulating the tumor immune microenvironment.[3][4] These application notes provide detailed protocols for the preparation and use of Chiauranib in in vitro cell culture experiments to evaluate its biological effects.

Mechanism of Action

Chiauranib's multi-targeted nature allows it to disrupt several key signaling pathways crucial for tumor growth and survival. Its inhibitory actions on VEGFR and PDGFR block the signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby cutting off the tumor's nutrient and oxygen supply. The inhibition of Aurora B kinase, a critical regulator of mitosis, leads to defects in chromosome segregation and ultimately induces G2/M phase cell cycle arrest and apoptosis.[1] Furthermore, by inhibiting CSF-1R, Chiauranib can modulate the tumor microenvironment by targeting tumor-associated macrophages.

Recent studies have elucidated more specific downstream effects. In colorectal cancer cells with wild-type KRAS, Chiauranib has been shown to induce the production of reactive oxygen species (ROS) by activating the p53 signaling pathway.[5] In follicular lymphoma, Chiauranib exerts its anti-tumor effects by inhibiting the VEGFR2/ERK/STAT3 signaling pathway.[6][7][8]

Data Presentation

Kinase Inhibitory Activity
Target KinaseIC50 (nM)
PDGFRα1
c-Kit4
KDR (VEGFR2)7
CSF1R7
Aurora B9
FLT4 (VEGFR3)9

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2]

In Vitro Cellular Activity: IC50 Values in Transformed Follicular Lymphoma (t-FL) Cell Lines
Cell LineIC50 at 48h (µM)IC50 at 72h (µM)
DOHH21.831.15
RL2.451.58
SU-DHL-43.122.21
Karpas4224.283.17
SC-15.674.33

Data extracted from studies on transformed follicular lymphoma cell lines.[9]

Experimental Protocols

Preparation of Chiauranib Stock Solution

Materials:

  • Chiauranib powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Chiauranib is soluble in DMSO.[10] To prepare a 10 mM stock solution, dissolve the appropriate amount of Chiauranib powder in DMSO. For example, for 1 mg of Chiauranib (Molecular Weight: 435.47 g/mol ), add 229.6 µL of DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within a month. For storage up to a year, -80°C is recommended.[2]

Cell Treatment with Chiauranib

Workflow for Treating Cells with Chiauranib:

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis start Start stock Prepare 10 mM Chiauranib stock solution in DMSO start->stock working Dilute stock solution in cell culture medium stock->working treat Treat cells with desired concentrations of Chiauranib working->treat seed Seed cells in appropriate culture vessels incubate1 Incubate for 24h to allow attachment seed->incubate1 incubate1->treat incubate2 Incubate for the desired duration (e.g., 24, 48, 72h) treat->incubate2 analysis Perform downstream assays: - Cell Viability (CCK-8) - Western Blot - Cell Cycle Analysis incubate2->analysis end End analysis->end

Caption: Workflow for cell treatment with Chiauranib.

Protocol:

  • On the day of the experiment, thaw an aliquot of the Chiauranib stock solution at room temperature.

  • Dilute the stock solution to the desired final concentrations using pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Seed cells in appropriate culture plates or flasks and allow them to adhere and stabilize for 24 hours before treatment.

  • Remove the existing medium and replace it with the medium containing the various concentrations of Chiauranib. Include a vehicle control (medium with the same concentration of DMSO used for the highest Chiauranib concentration).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (CCK-8)

Protocol:

  • Seed 2 x 10^5 cells per well in a 96-well plate in 100 µL of complete medium.

  • After 24 hours of incubation, treat the cells with various concentrations of Chiauranib as described in the cell treatment protocol.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Protein Phosphorylation

Workflow for Western Blot Analysis:

G cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection start Start treat Treat cells with Chiauranib start->treat lyse Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify prepare Prepare lysates with Laemmli sample buffer quantify->prepare sds_page Separate proteins by SDS-PAGE prepare->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane (e.g., 5% BSA or non-fat milk in TBST) transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-VEGFR2, anti-p-ERK) block->primary_ab wash1 Wash membrane with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane with TBST secondary_ab->wash2 detect Detect signal with ECL and image wash2->detect end End detect->end

Caption: Western blot workflow for protein analysis.

Protocol:

  • After treating cells with Chiauranib for the desired time, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, p-ERK, p-STAT3, and their total protein counterparts) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Culture and treat cells with Chiauranib as previously described.

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours or overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Signaling Pathways

Chiauranib's Inhibition of the VEGFR2/ERK/STAT3 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAF RAF VEGFR2->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates STAT3 STAT3 ERK->STAT3 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3->Gene_Expression Regulates Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits phosphorylation

Caption: Inhibition of the VEGFR2/ERK/STAT3 pathway by Chiauranib.

Chiauranib's Induction of ROS via the p53 Signaling Pathway:

G Chiauranib Chiauranib p53_pathway p53 Signaling Pathway Chiauranib->p53_pathway Activates ROS Reactive Oxygen Species (ROS) Production p53_pathway->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Leads to

Caption: Chiauranib's activation of the p53 pathway and ROS production.

These protocols and data provide a foundational guide for researchers to effectively utilize Chiauranib in cell culture experiments to investigate its anti-cancer properties. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions used.

References

Method

Application Notes and Protocols: Effective Dosage of Chiauranib in Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals. Introduction Chiauranib (also known as CS2164 or Ibcasertib) is a novel, orally active multi-target inhibitor with potent anti-tumor activity.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiauranib (also known as CS2164 or Ibcasertib) is a novel, orally active multi-target inhibitor with potent anti-tumor activity. It functions by simultaneously targeting key pathways involved in tumorigenesis: tumor angiogenesis, mitosis, and chronic inflammation. Chiauranib selectively inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, Aurora B kinase, and colony-stimulating factor 1 receptor (CSF-1R)[1]. These application notes provide a summary of effective dosages and detailed protocols for the use of Chiauranib in various mouse xenograft models based on preclinical studies.

Data Presentation: Efficacy of Chiauranib in Mouse Xenograft Models

The following table summarizes the effective dosages and anti-tumor effects of Chiauranib in different cancer xenograft models.

Cancer TypeCell LineMouse StrainChiauranib Dosage and AdministrationKey Findings
Colorectal Cancer (KRAS wild-type)SW48Nude Mice40 mg/kg, intragastrically, once every three daysSignificantly inhibited tumor growth; induced apoptosis and inhibited proliferation.[1]
Transformed Follicular LymphomaDOHH2NOD/SCID Mice10 mg/kg/day, orally, for 20 daysEffectively inhibited tumor development and prolonged survival without significant toxicity.[2][3]
Various Human TumorsColon, lung, liver, stomach cancer cell linesN/A0.5-40 mg/kg, orally, once dailyInduced remarkable regression or complete inhibition of tumor growth at well-tolerated doses.[1]

Experimental Protocols

Colorectal Cancer Xenograft Model (KRAS wild-type)

Objective: To evaluate the in vivo anti-tumor efficacy of Chiauranib in a KRAS wild-type colorectal cancer xenograft model.

Materials:

  • SW48 human colorectal cancer cells

  • Male nude mice (4-6 weeks old)

  • Chiauranib

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • Matrigel (optional)

  • Calipers

  • Syringes and gavage needles

Protocol:

  • Cell Culture: Culture SW48 cells in an appropriate medium (e.g., L-15 with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer Chiauranib at a dose of 40 mg/kg via intragastric gavage once every three days[1].

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Monitoring: Monitor body weight and tumor size throughout the study. Observe the mice for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL staining)[1].

Transformed Follicular Lymphoma Xenograft Model

Objective: To assess the in vivo efficacy of Chiauranib against a transformed follicular lymphoma xenograft model.

Materials:

  • DOHH2 human transformed follicular lymphoma cells

  • NOD/SCID mice (4-6 weeks old)

  • Chiauranib

  • Vehicle solution

  • Calipers

  • Syringes and gavage needles

Protocol:

  • Cell Culture: Maintain DOHH2 cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Injection: Harvest and wash DOHH2 cells with sterile PBS. Resuspend the cells at a concentration of 1 x 10^8 cells/mL in PBS.

  • Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^7 cells) into the flank of each NOD/SCID mouse[2][3].

  • Tumor Growth Monitoring: Regularly monitor tumor formation and growth by caliper measurements.

  • Treatment Initiation: Once the tumor volume reaches approximately 100 mm³, randomly assign the mice to two groups[2][3].

  • Drug Administration:

    • Treatment Group: Administer Chiauranib orally at a dose of 10 mg/kg/day for 20 consecutive days[2][3].

    • Control Group: Administer an equal volume of the vehicle solution daily for the same duration[2].

  • Monitoring: Record tumor volumes and body weights every other day. Monitor the general health of the mice.

  • Endpoint and Survival Study: After the 20-day treatment period, a subset of mice from each group can be sacrificed for tumor analysis (e.g., Western blotting, immunohistochemistry). The remaining mice can be monitored for survival analysis[3].

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cell Line Culture (e.g., SW48, DOHH2) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (e.g., Nude, NOD/SCID mice) implantation Subcutaneous Implantation animal_acclimatization->implantation cell_harvest->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Groups (Treatment vs. Control) tumor_monitoring->randomization drug_admin Chiauranib / Vehicle Administration randomization->drug_admin in_life_monitoring In-life Monitoring (Tumor Volume, Body Weight) drug_admin->in_life_monitoring euthanasia Euthanasia & Tumor Excision in_life_monitoring->euthanasia survival_analysis Survival Analysis in_life_monitoring->survival_analysis data_collection Tumor Weight & Volume Measurement euthanasia->data_collection downstream_analysis Downstream Analysis (IHC, Western Blot, etc.) data_collection->downstream_analysis

Caption: Experimental workflow for Chiauranib efficacy studies in mouse xenograft models.

Signaling Pathways Targeted by Chiauranib

signaling_pathways cluster_chiauranib Chiauranib Inhibition cluster_pathways Cellular Processes chiauranib Chiauranib vegfr VEGFRs chiauranib->vegfr Inhibits pdgfr PDGFRα chiauranib->pdgfr Inhibits ckit c-Kit chiauranib->ckit Inhibits aurora_b Aurora B chiauranib->aurora_b Inhibits csf1r CSF-1R chiauranib->csf1r Inhibits angiogenesis Tumor Angiogenesis vegfr->angiogenesis mek_erk MEK/ERK vegfr->mek_erk pdgfr->angiogenesis ckit->angiogenesis mitosis Tumor Cell Mitosis aurora_b->mitosis p53 p53 Signaling aurora_b->p53 inflammation Tumor Microenvironment (Immune Modulation) csf1r->inflammation stat3 STAT3 mek_erk->stat3 mek_erk->stat3 Activates ros ROS Production p53->ros p53->ros Induces

References

Application

Application Notes and Protocols for Chiauranib Administration in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the preclinical administration of Chiauranib (also known as CS2164), a novel multi-target inhibitor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of Chiauranib (also known as CS2164), a novel multi-target inhibitor. The information is compiled from published preclinical research, focusing on its application in cancer models, particularly transformed follicular lymphoma.

Introduction to Chiauranib

Chiauranib is a potent, orally active small molecule inhibitor that targets several key pathways involved in tumorigenesis.[1] Its primary targets include angiogenesis-related kinases such as VEGFR1, VEGFR2, and VEGFR3, the mitosis-related kinase Aurora B, and the chronic inflammation-associated kinase CSF-1R.[2][3] This multi-targeted approach allows Chiauranib to exert anti-tumor effects by inhibiting tumor cell proliferation, suppressing angiogenesis, and modulating the tumor microenvironment.[4] Preclinical studies have demonstrated its efficacy in various cancer models, including lymphoma, colorectal cancer, and others.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on Chiauranib.

Table 1: In Vivo Administration of Chiauranib in a Xenograft Model

ParameterDetailsReference
Animal Model NOD/SCID mice (6 weeks old)[2]
Tumor Model Subcutaneous xenograft of DOHH2 cells (transformed follicular lymphoma)[2]
Drug Chiauranib[2]
Dose 10 mg/kg/day[2]
Administration Route Oral[2]
Treatment Duration 20 days[2]
Control Group Equal volume of vehicle[2]

Table 2: In Vitro Activity of Chiauranib in Transformed Follicular Lymphoma Cell Lines

AssayCell LineConcentrationDurationEffectReference
Cell Viability (CCK-8)DOHH2, SU-DHL-4, RL, SC-1, Karpas422Dose-dependent24, 48, 72 hoursInhibition of cell proliferation[3]
ImmunofluorescenceDOHH240 µM24 hoursSuppression of VEGFR2 phosphorylation[2]
Western BlotDOHH2, RLNot specified24 hoursInhibition of VEGFR2/MEK/ERK/STAT3 pathway[2]
Migration Assay (Transwell)HUVECs5 µM24 hoursReduced cell migration[2]

Signaling Pathways Affected by Chiauranib

Chiauranib has been shown to primarily inhibit the VEGFR2/ERK/STAT3 signaling pathway in transformed follicular lymphoma.[2] Upon binding to its ligand, VEGF, VEGFR2 undergoes autophosphorylation, which in turn activates a downstream cascade involving MEK, ERK, and the transcription factor STAT3. This pathway is crucial for cell proliferation, survival, and angiogenesis. Chiauranib's inhibition of VEGFR2 phosphorylation blocks this entire cascade.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Autophosphorylation GRB2 GRB2 p_VEGFR2->GRB2 RAF RAF GRB2->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 STAT3 STAT3 p_ERK1_2->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Proliferation Cell Proliferation, Migration, Angiogenesis p_STAT3->Proliferation Chiauranib Chiauranib Chiauranib->p_VEGFR2 Inhibits

Figure 1: Chiauranib Inhibition of the VEGFR2/ERK/STAT3 Signaling Pathway.

Experimental Protocols

In Vivo Administration of Chiauranib in a Xenograft Mouse Model

This protocol is based on the methodology described in the study of Chiauranib in transformed follicular lymphoma.[2]

Materials:

  • Chiauranib

  • Vehicle for oral gavage (Note: The specific vehicle was not detailed in the cited publication. A common vehicle for similar compounds is 0.5% carboxymethylcellulose (CMC) in sterile water. It is recommended to perform solubility and stability tests prior to use.)

  • NOD/SCID mice (6 weeks old)

  • DOHH2 human transformed follicular lymphoma cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS

  • Sublethal radiation source

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture DOHH2 cells in the appropriate medium until a sufficient number of cells is obtained for injection.

  • Animal Acclimatization: Acclimatize NOD/SCID mice for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • On the day of injection, harvest DOHH2 cells and resuspend them in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

    • Administer 1 Gy of sublethal radiation to the mice.

    • Subcutaneously inject 1 x 10⁷ cells (in 100 µL) into the back of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Start treatment when the tumor volume reaches approximately 100 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • Randomly divide the mice into two groups: a control group and a Chiauranib treatment group (n=5 per group is recommended).

    • Prepare the Chiauranib solution for oral administration at the desired concentration to achieve a 10 mg/kg dose.

    • Administer Chiauranib (10 mg/kg) or an equal volume of the vehicle to the respective groups via oral gavage once daily for 20 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every day.

    • Monitor the general health of the mice.

    • At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot, immunohistochemistry).

G Start Start Cell_Culture Culture DOHH2 Cells Start->Cell_Culture Radiation Sublethal Radiation of NOD/SCID Mice Start->Radiation Injection Subcutaneous Injection of DOHH2 Cells Cell_Culture->Injection Radiation->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize Mice (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment Oral Gavage (20 days): - Chiauranib (10 mg/kg/day) - Vehicle Randomization->Treatment Monitoring Daily Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Western Blot - IHC Monitoring->Endpoint End End Endpoint->End

Figure 2: Experimental Workflow for In Vivo Administration of Chiauranib.
In Vitro Cell Viability Assay (CCK-8)

This protocol is a general guideline for assessing the effect of Chiauranib on the viability of transformed follicular lymphoma cell lines.

Materials:

  • Chiauranib stock solution (e.g., 10 mM in DMSO)

  • Transformed follicular lymphoma cell lines (e.g., DOHH2, RL)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5000 cells/well.

    • Incubate for 24 hours to allow cells to adhere (if applicable) and stabilize.

  • Drug Treatment:

    • Prepare serial dilutions of Chiauranib in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest Chiauranib dose).

    • Add 10 µL of the diluted Chiauranib or vehicle to the corresponding wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours, or until a visible color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot Analysis of the VEGFR2/ERK/STAT3 Pathway

This protocol provides a framework for analyzing the phosphorylation status of key proteins in the VEGFR2 signaling pathway following Chiauranib treatment.

Materials:

  • Chiauranib

  • Transformed follicular lymphoma cell lines

  • Cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with Chiauranib at the desired concentration and for the specified duration.

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli buffer and heat.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to the total protein and/or loading control.

G Start Start: Cell Culture and Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-VEGFR2) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Figure 3: General Workflow for Western Blot Analysis.

References

Method

Application Notes and Protocols for Assessing Cell Viability After Chiauranib Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction to Chiauranib Chiauranib (also known as Ibcasertib or CS2164) is an orally active, multi-target inhibitor with potent anti-tumor activity.[1] I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiauranib

Chiauranib (also known as Ibcasertib or CS2164) is an orally active, multi-target inhibitor with potent anti-tumor activity.[1] Its mechanism of action is comprehensive, targeting three key processes involved in tumor growth and survival: tumor angiogenesis, cell mitosis, and chronic inflammation.[2][3][4] Chiauranib selectively inhibits a range of protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFRα), c-Kit, Aurora B kinase, and Colony-Stimulating Factor 1 Receptor (CSF-1R), with IC50 values in the low nanomolar range.[1][5] This multi-pronged approach allows Chiauranib to inhibit tumor cell proliferation, suppress the formation of new blood vessels that feed the tumor, and modulate the tumor immune microenvironment.[2][4]

Principle of Cell Viability Assessment

Evaluating the effect of Chiauranib on cancer cells is crucial for understanding its therapeutic potential. Cell viability assays are a fundamental tool in this assessment, providing quantitative data on the dose- and time-dependent effects of the compound. These assays measure various cellular characteristics, such as metabolic activity, membrane integrity, and DNA synthesis, to determine the number of living and healthy cells after treatment. The data generated from these assays are essential for determining key parameters like the half-maximal inhibitory concentration (IC50), which is a standard measure of a drug's potency.

Data Presentation: The Impact of Chiauranib on Cancer Cell Lines

The following tables summarize the quantitative effects of Chiauranib on various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of Chiauranib in Different Cancer Cell Lines

Cell LineCancer TypeAssayTreatment DurationIC50 (µM)Reference
SW48Colorectal Cancer (KRAS wild-type)CCK-848h8.843[5]
CaCO2Colorectal Cancer (KRAS wild-type)CCK-848h9.165[5]
DOHH2Transformed Follicular LymphomaCCK-848h7.97[6]
SU-DHL-4Transformed Follicular LymphomaCCK-848h18.01[6]
RLTransformed Follicular LymphomaCCK-848h11.22[6]
SC-1Transformed Follicular LymphomaCCK-848h15.49[6]
Karpas422Transformed Follicular LymphomaCCK-848h21.31[6]

Table 2: Effect of Chiauranib on Apoptosis in Cancer Cell Lines

Cell LineCancer TypeChiauranib Concentration (µM)Treatment DurationApoptosis Rate (%)Reference
SW48Colorectal Cancer (KRAS wild-type)248h~15%[5]
SW48Colorectal Cancer (KRAS wild-type)448h~25%[5]
SW48Colorectal Cancer (KRAS wild-type)848h~40%[5]
DOHH2Transformed Follicular Lymphoma1048h~20%[7]
DOHH2Transformed Follicular Lymphoma2048h~35%[7]
DOHH2Transformed Follicular Lymphoma4048h~50%[7]
SU-DHL4Transformed Follicular Lymphoma1048h~15%[7]
SU-DHL4Transformed Follicular Lymphoma2048h~25%[7]
SU-DHL4Transformed Follicular Lymphoma4048h~40%[7]

Table 3: Cell Cycle Analysis of Transformed Follicular Lymphoma Cells Treated with Chiauranib for 24 hours

Cell LineChiauranib Concentration (µM)% in G0/G1 Phase% in S Phase% in G2/M PhaseReference
DOHH20 (Control)55.334.510.2[6]
DOHH21048.231.320.5[6]
DOHH22035.125.439.5[6]
DOHH24025.315.259.5[6]
SU-DHL40 (Control)60.128.711.2[6]
SU-DHL41052.325.122.6[6]
SU-DHL42040.220.339.5[6]
SU-DHL44030.114.855.1[6]

Key Signaling Pathways Affected by Chiauranib

Chiauranib exerts its anti-tumor effects by modulating several critical signaling pathways. Understanding these pathways is key to interpreting experimental results.

Chiauranib_Signaling_Pathways cluster_0 Angiogenesis & Proliferation cluster_1 Mitosis Inhibition cluster_2 Apoptosis Induction (KRAS WT CRC) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 GRB2 GRB2 VEGFR2->GRB2 RAF RAF GRB2->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Angiogenesis Angiogenesis, Cell Survival, Migration STAT3->Angiogenesis Chiauranib_angio Chiauranib Chiauranib_angio->VEGFR2 AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates p53_up p53 up-regulation AuroraB->p53_up inhibition leads to p_HistoneH3 p-Histone H3 HistoneH3->p_HistoneH3 G2M_Arrest G2/M Arrest p_HistoneH3->G2M_Arrest Chiauranib_mitosis Chiauranib Chiauranib_mitosis->AuroraB p53 p53 ROS ROS Production p53->ROS Apoptosis_CRC Apoptosis ROS->Apoptosis_CRC Chiauranib_p53 Chiauranib Chiauranib_p53->p53 activates

Key signaling pathways modulated by Chiauranib.

Experimental Workflow for Assessing Cell Viability

A typical workflow for assessing the impact of Chiauranib on cell viability involves several stages, from cell culture to data analysis.

Experimental_Workflow cluster_workflow General Workflow start Start: Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of Chiauranib seed->treat incubate Incubate for specific durations (e.g., 24, 48, 72h) treat->incubate assay Perform Cell Viability/Apoptosis Assay incubate->assay measure Measure signal (Absorbance, Fluorescence, Luminescence) assay->measure analyze Data Analysis: - Calculate % Viability - Determine IC50 - Quantify Apoptosis/Cell Cycle measure->analyze end End: Report Findings analyze->end

Workflow for assessing cell viability after Chiauranib treatment.

Experimental Protocols

Below are detailed protocols for commonly used assays to assess cell viability, proliferation, and apoptosis following Chiauranib treatment.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Chiauranib stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Chiauranib Treatment: Prepare serial dilutions of Chiauranib in culture medium. Remove the medium from the wells and add 100 µL of the Chiauranib dilutions. Include a vehicle control (DMSO at the same concentration as the highest Chiauranib dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: CCK-8 Assay for Cell Viability and Proliferation

This is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Chiauranib stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Dispense 100 µL of cell suspension (containing 5,000-10,000 cells) into each well of a 96-well plate. Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO₂).

  • Chiauranib Treatment: Add 10 µL of various concentrations of Chiauranib to the plate. Also, set up control wells with vehicle only.

  • Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate. Be careful not to introduce bubbles.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control wells.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cancer cell line of interest

  • 6-well plates or culture tubes

  • Chiauranib stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chiauranib for the specified time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Protocol 4: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • In Situ Cell Death Detection Kit (e.g., POD or Fluorescein)

  • Microscope slides or coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with Chiauranib.

  • Fixation: After treatment, wash cells with PBS and fix with fixation solution for 1 hour at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and incubate with permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash cells again with PBS. Add 50 µL of the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to each coverslip.

  • Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

  • Washing: Rinse the coverslips three times with PBS.

  • Counterstaining (Optional): Stain the nuclei with a DNA stain like DAPI to visualize all cells.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green fluorescence.

Protocol 5: EdU Assay for Cell Proliferation

The EdU (5-ethynyl-2'-deoxyuridine) assay is a method to detect and quantify newly synthesized DNA, and thus cell proliferation.

Materials:

  • EdU Cell Proliferation Assay Kit (e.g., with Alexa Fluor dye)

  • Coverslips or 96-well plates

  • Fixation and permeabilization buffers

  • Fluorescence microscope or flow cytometer

Procedure:

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

  • Fixation and Permeabilization: After incubation, fix and permeabilize the cells according to the kit manufacturer's instructions.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent dye to the incorporated EdU.

  • Washing: Wash the cells to remove excess reagents.

  • DNA Staining (Optional): Counterstain the nuclei with a DNA stain like Hoechst 33342 or DAPI.

  • Analysis: Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells.

By employing these protocols, researchers can effectively and accurately assess the impact of Chiauranib on cell viability, proliferation, and apoptosis, providing crucial insights into its anti-cancer properties.

References

Application

Application Notes and Protocols: Western Blot Analysis of p-VEGFR2 Following Chiauranib Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction Chiauranib is a novel multi-target tyrosine kinase inhibitor that has demonstrated potent anti-tumor activity by targeting key signaling pathwa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiauranib is a novel multi-target tyrosine kinase inhibitor that has demonstrated potent anti-tumor activity by targeting key signaling pathways involved in tumor proliferation, angiogenesis, and the tumor microenvironment.[1][2] One of its primary mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR2 phosphorylation is a critical indicator of the therapeutic efficacy of anti-angiogenic agents like Chiauranib. This document provides a detailed protocol for the analysis of VEGFR2 phosphorylation (p-VEGFR2) in response to Chiauranib treatment using Western blot analysis.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of Chiauranib on the phosphorylation of VEGFR2 and its downstream signaling proteins in transformed follicular lymphoma cell lines (DOHH2 and RL) after 24 hours of treatment, as determined by Western blot analysis.

Cell LineChiauranib Concentration (µM)Observed Effect on p-VEGFR2Observed Effect on Downstream p-RAF, p-MEK1/2, p-ERK1/2Reference
DOHH20Baseline phosphorylationBaseline phosphorylation
10Noticeable decreaseNoticeable decrease
20Strong decreaseStrong decrease
40Marked decreaseMarked decrease
RL0Baseline phosphorylationBaseline phosphorylation
10Noticeable decreaseNoticeable decrease
20Strong decreaseStrong decrease
40Marked decreaseMarked decrease

Signaling Pathway and Experimental Workflow

VEGFR2 Signaling Pathway Inhibition by Chiauranib

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGFR2 VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Chiauranib Chiauranib Chiauranib->p_VEGFR2 Inhibits GRB2 GRB2 p_VEGFR2->GRB2 Recruits RAF RAF GRB2->RAF Activates p_RAF p-RAF RAF->p_RAF Phosphorylates MEK1_2 MEK1/2 p_RAF->MEK1_2 Phosphorylates p_MEK1_2 p-MEK1/2 MEK1_2->p_MEK1_2 Phosphorylates ERK1_2 ERK1/2 p_MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylates Proliferation Cell Proliferation, Migration, Survival p_ERK1_2->Proliferation Promotes Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., DOHH2, RL) chiauranib_treatment Chiauranib Treatment (0, 10, 20, 40 µM for 24h) cell_culture->chiauranib_treatment cell_lysis Cell Lysis (RIPA buffer with inhibitors) chiauranib_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature Sample Denaturation (SDS-PAGE sample buffer, 95°C for 5 min) protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-VEGFR2, anti-VEGFR2, anti-β-actin) blocking->primary_ab washing1 Washing (TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 Washing (TBST) secondary_ab->washing2 detection Chemiluminescent Detection (ECL) washing2->detection imaging Imaging System detection->imaging quantification Densitometry Analysis imaging->quantification

References

Method

Chiauranib: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells

Application Notes and Protocols for Researchers Introduction Chiauranib (B612102) (CS2164) is a novel, orally active multi-target inhibitor with potent anti-tumor activity. It primarily targets Aurora B kinase, Vascular...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Chiauranib (B612102) (CS2164) is a novel, orally active multi-target inhibitor with potent anti-tumor activity. It primarily targets Aurora B kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] The inhibition of these key signaling molecules disrupts critical cellular processes, including mitosis, angiogenesis, and immune cell regulation, making Chiauranib a promising candidate for cancer therapy.[1][3] One of the key mechanisms of Chiauranib's anti-proliferative effect is the induction of cell cycle arrest at the G2/M phase, a consequence of Aurora B kinase inhibition.[4][5][6] These application notes provide a comprehensive guide for researchers to study the effects of Chiauranib on the cell cycle using flow cytometry.

Mechanism of Action: Inducing G2/M Arrest

Chiauranib exerts its cell cycle inhibitory effects primarily through the potent and selective inhibition of Aurora B kinase.[5] Aurora B is a crucial serine/threonine kinase that plays a central role in chromosome segregation and cytokinesis during mitosis.[5] By inhibiting Aurora B, Chiauranib disrupts the proper formation of the mitotic spindle and the alignment of chromosomes, leading to a mitotic catastrophe and ultimately arresting cells in the G2/M phase of the cell cycle.[4]

Furthermore, Chiauranib has been shown to suppress the VEGFR2/MEK/ERK/STAT3 signaling pathway.[7][8][9] This pathway is critical for tumor angiogenesis and cell proliferation. By inhibiting VEGFR2 phosphorylation, Chiauranib can indirectly impact cell cycle progression and contribute to its overall anti-tumor efficacy.[8][9]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following tables summarize the dose-dependent effect of Chiauranib on the cell cycle distribution of various transformed follicular lymphoma cell lines after 24 hours of treatment. Data was obtained through flow cytometric analysis of propidium (B1200493) iodide-stained cells.

Table 1: Effect of Chiauranib on Cell Cycle Distribution in DOHH2 Cells

Chiauranib Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.125.319.6
1045.224.830.0
2035.823.141.1
4025.420.554.1

Table 2: Effect of Chiauranib on Cell Cycle Distribution in SU-DHL4 Cells

Chiauranib Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)60.222.117.7
1050.121.528.4
2040.320.239.5
4030.718.950.4

Table 3: Effect of Chiauranib on Cell Cycle Distribution in RL Cells

Chiauranib Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)65.318.915.8
1054.818.227.0
2044.117.538.4
4033.616.350.1

Note: The data presented in the tables are representative and have been extracted and compiled from histogram data presented in preclinical studies.[9]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Chiauranib
  • Cell Culture: Culture the desired cancer cell line (e.g., DOHH2, SU-DHL4, RL) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Chiauranib Treatment: Prepare a stock solution of Chiauranib in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM).

  • Incubation: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of Chiauranib. Include a vehicle control (medium with the same concentration of DMSO used for the highest Chiauranib concentration). Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with Chiauranib, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the plate.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells, allowing the PI to enter and stain the DNA.

  • Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature. The RNase A in the staining solution will degrade any double-stranded RNA, ensuring that the PI staining is specific to the DNA.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically around 617 nm).

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate on the single-cell population to exclude doublets and debris. Generate a histogram of DNA content (PI fluorescence intensity) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Chiauranib_Mechanism_of_Action cluster_chiauranib Chiauranib cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects Chiauranib Chiauranib AuroraB Aurora B Kinase Chiauranib->AuroraB VEGFR2 VEGFR2 Chiauranib->VEGFR2 Mitosis Disrupted Mitosis AuroraB->Mitosis MEK MEK VEGFR2->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Angiogenesis Inhibited Angiogenesis STAT3->Angiogenesis CellProliferation Decreased Cell Proliferation STAT3->CellProliferation G2M_Arrest G2/M Phase Cell Cycle Arrest Mitosis->G2M_Arrest CellProliferation->G2M_Arrest Flow_Cytometry_Workflow start Cancer Cell Culture treatment Treat with Chiauranib (0, 10, 20, 40 µM) for 24h start->treatment harvest Harvest Cells (Trypsinization & Collection) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide & RNase A wash2->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

References

Application

Establishing a Chiauranib-Resistant Cancer Cell Line: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to Chiauranib, a multi-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to Chiauranib, a multi-target inhibitor of Aurora B, VEGFR, PDGFR, c-Kit, and CSF1R. The development of such cell lines is a critical tool for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

Data Presentation

A crucial aspect of characterizing drug resistance is quantifying the shift in sensitivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Chiauranib in sensitive parental cell lines compared to their derived resistant counterparts. The fold resistance, a key indicator of the degree of acquired resistance, is also presented.

Cell LineTypeIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
SW48Colorectal Cancer (KRAS wild-type)8.843 µMNot EstablishedNot Applicable[1]
CaCO2Colorectal Cancer (KRAS wild-type)9.165 µMNot EstablishedNot Applicable[1]
LoVoColorectal Cancer (KRAS mutant)ResistantNot ApplicableNot Applicable[1]
HCT116Colorectal Cancer (KRAS mutant)ResistantNot ApplicableNot Applicable[1]

Note: Currently, publicly available data on successfully established Chiauranib-resistant cell lines with corresponding IC50 values is limited. The table includes IC50 values for sensitive cell lines and notes cell lines with intrinsic resistance. This section will be updated as more quantitative data becomes available.

Experimental Protocols

The following protocols provide a detailed methodology for establishing and characterizing a Chiauranib-resistant cancer cell line.

Protocol 1: Establishment of a Chiauranib-Resistant Cancer Cell Line by Dose Escalation

This is the most common method for developing acquired drug resistance in vitro.

1. Cell Line Selection and Baseline IC50 Determination:

  • Select a cancer cell line of interest that is initially sensitive to Chiauranib.

  • Culture the parental cells in their recommended growth medium.

  • Determine the baseline IC50 of Chiauranib for the parental cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). This is a critical first step to establish the starting concentration for the resistance induction.

2. Intermittent and Stepwise Dose Escalation:

  • Begin by continuously exposing the parental cells to a low concentration of Chiauranib, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture the cells in the presence of the drug until the cell growth rate recovers to a level comparable to the untreated parental cells. This may take several passages.

  • Once the cells have adapted, gradually increase the concentration of Chiauranib in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.

  • Monitor the cells closely for signs of toxicity and adjust the dose increase as needed.

  • Cryopreserve cells at each successful dose escalation step to ensure a backup of the cell line at different resistance levels.

3. Maintenance of the Resistant Cell Line:

  • Once a desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line), the resistant cell line should be continuously cultured in the presence of the maintenance concentration of Chiauranib to retain the resistant phenotype.

4. Confirmation of Resistance:

  • Regularly perform cell viability assays to determine the IC50 of Chiauranib in the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the establishment of a resistant line.

  • Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Protocol 2: Characterization of the Chiauranib-Resistant Phenotype

Once a resistant cell line is established, it is essential to characterize the underlying mechanisms of resistance.

1. Proliferation Assay:

  • Compare the growth rates of the parental and resistant cell lines in the presence and absence of Chiauranib using a proliferation assay (e.g., cell counting, EdU incorporation).

2. Apoptosis Assay:

  • Evaluate the induction of apoptosis in both cell lines in response to Chiauranib treatment using methods such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry or western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP).

3. Cell Cycle Analysis:

  • Analyze the cell cycle distribution of parental and resistant cells treated with Chiauranib using flow cytometry after propidium iodide staining. This can reveal if the resistant cells are bypassing the G2/M arrest typically induced by Aurora B inhibitors.

4. Western Blot Analysis:

  • Investigate the expression and phosphorylation status of key proteins in the signaling pathways targeted by Chiauranib and potential resistance pathways. This includes:

    • Direct Targets: Phospho-Aurora B, Phospho-VEGFR2.

    • Downstream Effectors: Phospho-ERK, Phospho-STAT3.

    • Potential Resistance Pathways: FGFR, c-MET, and their phosphorylated forms.

5. Gene Expression Analysis:

  • Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression levels of genes potentially involved in resistance, such as those encoding the drug targets or components of bypass signaling pathways.

6. Mutation Analysis:

  • Sequence the kinase domain of Aurora B (AURKB) to identify any point mutations that may confer resistance to Chiauranib.

Visualizations

The following diagrams illustrate key concepts and workflows related to establishing a Chiauranib-resistant cell line.

G cluster_workflow Experimental Workflow for Establishing a Resistant Cell Line start Select Parental Cancer Cell Line ic50_initial Determine Baseline IC50 of Chiauranib start->ic50_initial expose Expose cells to increasing concentrations of Chiauranib ic50_initial->expose adapt Allow cells to adapt and recover growth expose->adapt increase_dose Gradually increase Chiauranib dose adapt->increase_dose repeat Repeat adaptation and dose increase cycles increase_dose->repeat Iterate repeat->adapt confirm Confirm Resistance (IC50 determination) repeat->confirm characterize Characterize Resistant Phenotype confirm->characterize

Caption: Workflow for generating a Chiauranib-resistant cell line.

G cluster_pathway Chiauranib's Mechanism of Action and Potential Resistance Pathways cluster_targets Direct Targets cluster_effects Cellular Effects cluster_resistance Potential Resistance Mechanisms Chiauranib Chiauranib AuroraB Aurora B Chiauranib->AuroraB VEGFR VEGFR Chiauranib->VEGFR PDGFR PDGFR Chiauranib->PDGFR cKit c-Kit Chiauranib->cKit CSF1R CSF-1R Chiauranib->CSF1R Mitosis Inhibition of Mitosis AuroraB->Mitosis Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis CellProlif Decreased Cell Proliferation PDGFR->CellProlif cKit->CellProlif AuroraBMutation Aurora B Mutation AuroraBMutation->AuroraB Alters binding site FGFR Upregulation of FGF/FGFR Signaling FGFR->CellProlif Bypass Pathway cMET Upregulation of HGF/c-MET Signaling cMET->CellProlif Bypass Pathway

Caption: Chiauranib's targets and potential resistance pathways.

References

Method

Application Notes and Protocols for Measuring Angiogenesis in Response to Chiauranib

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for assessing the anti-angiogenic effects of Chiauranib, a multi-target inhibitor of key kinases invo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the anti-angiogenic effects of Chiauranib, a multi-target inhibitor of key kinases involved in tumor growth and vascularization. The protocols cover in vitro, ex vivo, and in vivo techniques to quantitatively measure the impact of Chiauranib on new blood vessel formation.

Introduction to Chiauranib and Angiogenesis

Chiauranib is a novel, orally active small molecule inhibitor that targets multiple signaling pathways crucial for cancer progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Aurora B kinase, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] By inhibiting these kinases, Chiauranib exerts a multi-faceted anti-tumor effect by suppressing tumor angiogenesis, inhibiting cancer cell mitosis, and modulating the tumor microenvironment.[3]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The VEGFR signaling pathway, particularly through VEGFR2, is a principal driver of angiogenesis.[4][5] Chiauranib's potent inhibition of VEGFR2 and other pro-angiogenic kinases makes it a promising candidate for anti-angiogenic therapy.[4][5]

These protocols provide a framework for researchers to investigate and quantify the anti-angiogenic activity of Chiauranib using established and reliable assays.

Key Signaling Pathway Targeted by Chiauranib in Angiogenesis

Chiauranib's anti-angiogenic effects are primarily mediated through the inhibition of the VEGFR2 signaling cascade. Upon binding of VEGF to its receptor, VEGFR2, a downstream signaling cascade involving MEK, ERK, and STAT3 is activated, leading to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. Chiauranib has been shown to suppress the phosphorylation of VEGFR2, thereby inhibiting this critical pathway.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 MEK MEK VEGFR2->MEK Activates VEGF VEGF VEGF->VEGFR2 Binds Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 AngiogenesisGenes Angiogenesis-related Gene Expression STAT3->AngiogenesisGenes Promotes

Caption: VEGFR2 signaling pathway inhibition by Chiauranib.

I. In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) on a basement membrane matrix. Anti-angiogenic compounds like Chiauranib will disrupt this process.

Experimental Workflow: Tube Formation Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis ThawMatrigel Thaw Matrigel on ice CoatPlate Coat 96-well plate with Matrigel ThawMatrigel->CoatPlate Solidify Incubate to solidify CoatPlate->Solidify SeedCells Seed cells onto Matrigel Solidify->SeedCells PrepCells Prepare HUVEC suspension AddChiauranib Add Chiauranib to cell suspension PrepCells->AddChiauranib AddChiauranib->SeedCells Incubate Incubate for 4-18 hours SeedCells->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length, branches, and loops Image->Quantify

Caption: Workflow for the HUVEC tube formation assay.

Protocol: HUVEC Tube Formation Assay with Chiauranib

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Chiauranib (dissolved in DMSO)

  • 96-well tissue culture plates

  • Calcein-AM (for fluorescent staining)

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of BME Plates:

    • Thaw BME solution on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of BME solution to each well of a pre-chilled 96-well plate.

    • Ensure the entire bottom of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment:

    • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

    • Harvest HUVECs and resuspend them in serum-free EGM-2 medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of Chiauranib in serum-free EGM-2. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Chiauranib concentration.

    • In separate tubes, mix the HUVEC suspension with the different concentrations of Chiauranib or vehicle control.

    • Gently add 100 µL of the cell suspension to each BME-coated well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • For fluorescent visualization, wash the cells gently with PBS and add 100 µL of 2 µM Calcein-AM solution in PBS to each well. Incubate for 30 minutes at 37°C.

    • Acquire images using an inverted microscope.

    • Quantify tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:

      • Total tube length

      • Number of branch points (nodes)

      • Number of loops (meshes)

Data Presentation: Tube Formation Assay

Note: The following table is a template. Researchers should populate it with their own experimental data.

Chiauranib Conc. (nM)Total Tube Length (µm)Number of NodesNumber of Loops% Inhibition (vs. Vehicle)
Vehicle (DMSO)[Insert Value][Insert Value][Insert Value]0
1[Insert Value][Insert Value][Insert Value][Calculate Value]
10[Insert Value][Insert Value][Insert Value][Calculate Value]
100[Insert Value][Insert Value][Insert Value][Calculate Value]
1000[Insert Value][Insert Value][Insert Value][Calculate Value]

II. Ex Vivo Angiogenesis: Mouse Aortic Ring Assay

This assay provides a more physiologically relevant model by using aortic explants to study microvessel sprouting in a 3D matrix. It allows for the assessment of Chiauranib's effect on a complex angiogenic process involving multiple cell types.

Experimental Workflow: Aortic Ring Assay

G cluster_dissection Aorta Dissection cluster_embedding Embedding cluster_culture Culture & Treatment cluster_analysis Analysis Euthanize Euthanize Mouse Dissect Dissect Thoracic Aorta Euthanize->Dissect Clean Clean Aorta Dissect->Clean Section Section into 1mm rings Clean->Section Embed Embed rings in Collagen/Matrigel Section->Embed Culture Culture rings Embed->Culture AddChiauranib Add Chiauranib to culture medium Culture->AddChiauranib Image Image microvessel outgrowth daily AddChiauranib->Image Quantify Quantify sprout length and number Image->Quantify

Caption: Workflow for the mouse aortic ring assay.

Protocol: Mouse Aortic Ring Assay with Chiauranib

Materials:

  • 6-8 week old mice

  • Surgical instruments

  • Collagen Type I or Matrigel®

  • Endothelial cell growth medium (EGM-2)

  • Chiauranib (dissolved in DMSO)

  • 48-well tissue culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize a mouse and dissect the thoracic aorta.

    • Under a dissecting microscope, carefully remove periaortic fibro-adipose tissue.

    • Cut the aorta into 1 mm thick rings.

  • Embedding and Culture:

    • Coat the wells of a 48-well plate with a thin layer of collagen or Matrigel and allow it to polymerize at 37°C.

    • Place one aortic ring in the center of each well.

    • Overlay the ring with another layer of collagen or Matrigel and allow it to polymerize.

    • Add EGM-2 medium to each well.

  • Treatment:

    • Prepare fresh medium containing various concentrations of Chiauranib or vehicle control.

    • Replace the medium in the wells with the treatment-containing medium every 2-3 days.

  • Quantification:

    • Monitor microvessel sprouting daily using an inverted microscope.

    • Capture images at specified time points (e.g., day 5, 7, and 9).

    • Quantify the extent of microvessel outgrowth using image analysis software. Parameters to measure include:

      • Number of microvessel sprouts

      • Maximum sprout length

      • Sprout area

Data Presentation: Aortic Ring Assay

Note: The following table is a template. Researchers should populate it with their own experimental data.

Chiauranib Conc. (nM)Number of Sprouts (Day 7)Max. Sprout Length (µm, Day 7)Sprout Area (µm², Day 7)% Inhibition (vs. Vehicle)
Vehicle (DMSO)[Insert Value][Insert Value][Insert Value]0
10[Insert Value][Insert Value][Insert Value][Calculate Value]
100[Insert Value][Insert Value][Insert Value][Calculate Value]
500[Insert Value][Insert Value][Insert Value][Calculate Value]
1000[Insert Value][Insert Value][Insert Value][Calculate Value]

III. In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the effects of anti-angiogenic compounds on blood vessel formation in a living organism.

Experimental Workflow: CAM Assay

G cluster_prep Egg Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis IncubateEggs Incubate fertilized chicken eggs WindowEgg Create a window in the eggshell IncubateEggs->WindowEgg ApplyAgent Apply Chiauranib on a carrier (e.g., filter disk) to the CAM WindowEgg->ApplyAgent Incubate Incubate for 48-72 hours ApplyAgent->Incubate Image Image the CAM vasculature Incubate->Image Quantify Quantify blood vessel density and branching Image->Quantify

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Protocol: CAM Assay with Chiauranib

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Small scissors or Dremel tool

  • Sterile filter paper disks or sponges

  • Chiauranib (dissolved in a biocompatible solvent)

  • Stereomicroscope with a camera

Procedure:

  • Egg Preparation:

    • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

    • On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Treatment:

    • Prepare different concentrations of Chiauranib.

    • Saturate sterile filter paper disks with the Chiauranib solutions or vehicle control.

    • Gently place the disks onto the CAM.

  • Incubation:

    • Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Quantification:

    • On the day of analysis, remove the tape and image the area of the CAM under the filter disk using a stereomicroscope.

    • Quantify the angiogenic response by measuring:

      • Number of blood vessel branch points

      • Total blood vessel length

      • Blood vessel density in the treated area

Data Presentation: CAM Assay

Note: The following table is a template. Researchers should populate it with their own experimental data.

Chiauranib Dose (µ g/disk )Number of Branch PointsTotal Vessel Length (mm)Vessel Density (%)% Inhibition (vs. Vehicle)
Vehicle[Insert Value][Insert Value][Insert Value]0
1[Insert Value][Insert Value][Insert Value][Calculate Value]
5[Insert Value][Insert Value][Insert Value][Calculate Value]
10[Insert Value][Insert Value][Insert Value][Calculate Value]
20[Insert Value][Insert Value][Insert Value][Calculate Value]

Summary of Chiauranib's Anti-Angiogenic Potential

Based on its mechanism of action and preclinical data, Chiauranib is expected to demonstrate potent anti-angiogenic activity across these assays. The IC50 values for its target kinases are in the low nanomolar range, suggesting that it will be effective at inhibiting angiogenesis at similar concentrations.[1][2] Preclinical studies have already shown that Chiauranib can inhibit the migration of HUVECs, a key process in angiogenesis.[4][5]

The provided protocols offer a comprehensive toolkit for researchers to further elucidate and quantify the anti-angiogenic effects of Chiauranib. By systematically applying these in vitro, ex vivo, and in vivo models, a robust data package can be generated to support its development as an anti-cancer therapeutic.

Logical Relationship of Angiogenesis Assays

The three assays described are complementary and provide a hierarchical approach to studying angiogenesis. The tube formation assay is a rapid, high-throughput in vitro screen. The aortic ring assay offers a more complex ex vivo model that incorporates multiple cell types and matrix interactions. The CAM assay provides an in vivo validation of the anti-angiogenic effects in a living system.

G InVitro In Vitro (Tube Formation Assay) ExVivo Ex Vivo (Aortic Ring Assay) InVitro->ExVivo Increased Complexity & Physiological Relevance InVivo In Vivo (CAM Assay) ExVivo->InVivo Validation in a Living System

Caption: Hierarchical relationship of angiogenesis assays.

References

Application

Application Notes and Protocols for Chiauranib in DMSO

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information on the solubility and stability of Chiauranib when dissolved in Dimethyl Sulfoxide (DMSO). The followin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of Chiauranib when dissolved in Dimethyl Sulfoxide (DMSO). The following protocols and data are intended to guide researchers in the proper handling and storage of Chiauranib for experimental use.

Quantitative Data Summary

The solubility and recommended storage conditions for Chiauranib in DMSO are summarized below. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

ParameterValueSource(s)
Solubility in DMSO 62.5 mg/mL (143.52 mM) (with ultrasonication)[1]
60 mg/mL (137.78 mM) (sonication recommended)[2]
Stock Solution Storage
- Long-term-80°C for up to 6 months or 1 year[1][2]
- Short-term-20°C for up to 1 month[1]
Storage Precautions Protect from light[1]
Store powder at -20°C for up to 3 years[2]

Experimental Protocols

Protocol 1: Preparation of a Chiauranib Stock Solution in DMSO

This protocol outlines the steps for dissolving Chiauranib powder in DMSO to create a concentrated stock solution.

Materials:

  • Chiauranib powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm Chiauranib: Allow the vial of Chiauranib powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Volumes: Determine the mass of Chiauranib and the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the Chiauranib powder.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.

  • Storage:

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1]

    • Always protect the stock solutions from light.[1]

Protocol 2: Assessment of Chiauranib Stability in DMSO

This protocol provides a workflow for evaluating the stability of a Chiauranib stock solution over time.

Materials:

  • Prepared Chiauranib stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • UV detector

  • Control (freshly prepared) Chiauranib solution

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, dilute a small aliquot to a known concentration suitable for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponds to the initial concentration of intact Chiauranib.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C or -80°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot of the stored solution.

    • Prepare a sample for HPLC analysis at the same concentration as the initial analysis.

    • Analyze the sample by HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of Chiauranib from the stored samples to the peak area from the initial (Time 0) sample.

    • Calculate the percentage of Chiauranib remaining at each time point. A significant decrease in the main peak area or the appearance of degradation peaks indicates instability.

Visualizations

Signaling Pathways of Chiauranib

Chiauranib is a multi-target inhibitor that exerts its anti-tumor effects by targeting several key signaling pathways involved in tumor angiogenesis, mitosis, and inflammation.[3][4] Notably, it inhibits angiogenesis-related kinases such as VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit, the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R.[1][3] One of the well-documented mechanisms involves the suppression of the VEGFR2 signaling cascade, which in turn inhibits the downstream MEK/ERK/STAT3 pathway.[5][6] In certain contexts, such as KRAS wild-type colorectal cancer, Chiauranib has also been shown to activate the p53 signaling pathway by inducing the production of reactive oxygen species (ROS).[7]

Chiauranib_Signaling_Pathways Chiauranib Chiauranib VEGFR VEGFR1/2/3 Chiauranib->VEGFR PDGFRa PDGFRα Chiauranib->PDGFRa cKit c-Kit Chiauranib->cKit AuroraB Aurora B Chiauranib->AuroraB CSF1R CSF-1R Chiauranib->CSF1R p53_pathway p53 Pathway Chiauranib->p53_pathway MEK MEK VEGFR->MEK Mitosis Mitosis AuroraB->Mitosis Inflammation Inflammation CSF1R->Inflammation ROS ROS Production p53_pathway->ROS ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Apoptosis Apoptosis ROS->Apoptosis

Caption: Key signaling pathways inhibited by Chiauranib.

Experimental Workflow: Solubility and Stability Assessment

The following diagram illustrates the logical flow of experiments to determine the solubility and assess the stability of Chiauranib in DMSO.

Chiauranib_Workflow start Start prepare_solution Prepare Chiauranib Stock Solution in DMSO start->prepare_solution solubility_test Visual Inspection & Sonication for Solubility prepare_solution->solubility_test initial_hplc Initial HPLC Analysis (T=0) solubility_test->initial_hplc storage Aliquot and Store (-20°C / -80°C, dark) initial_hplc->storage timepoint_hplc HPLC Analysis at Subsequent Time Points storage->timepoint_hplc data_analysis Compare Peak Areas & Assess Degradation timepoint_hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing Chiauranib solubility and stability.

References

Method

Application Notes and Protocols: Use of Chiauranib in Combination with Chemotherapy Agents

For Research, Scientific, and Drug Development Professionals Introduction Chiauranib (B612102) (also known as Ibcasertib or CS2164) is an orally active, multi-target small molecule inhibitor designed to comprehensively c...

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Chiauranib (B612102) (also known as Ibcasertib or CS2164) is an orally active, multi-target small molecule inhibitor designed to comprehensively combat tumor progression.[1] It selectively targets key protein kinases involved in tumorigenesis through three primary mechanisms: inhibition of tumor cell mitosis, suppression of tumor angiogenesis, and modulation of the tumor immune microenvironment.[2][3] Chiauranib potently inhibits Aurora B, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFRα), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R), with IC50 values in the low nanomolar range.[1][4]

The rationale for combining Chiauranib with traditional chemotherapy stems from its potential to act synergistically. By inhibiting angiogenesis, Chiauranib can normalize tumor vasculature, potentially enhancing the delivery and efficacy of cytotoxic agents. Furthermore, its inhibition of Aurora B can induce cell cycle arrest, sensitizing cancer cells to chemotherapy-induced apoptosis.[5] Clinical and preclinical studies have shown promising results for Chiauranib in combination with agents like paclitaxel (B517696) and etoposide, particularly in cancers such as ovarian, small cell lung, and pancreatic cancer.[2][6]

Mechanism of Action

Chiauranib exerts its anti-tumor effects by simultaneously blocking several critical signaling pathways. Its primary targets lead to a three-pronged attack on cancer cells and their supportive microenvironment.

cluster_0 Chiauranib's Triple-Pathway Inhibition cluster_targets Molecular Targets cluster_effects Anti-Tumor Effects chiauranib Chiauranib (CS2164) auroraB Aurora B chiauranib->auroraB inhibits vegfr_pdgfr VEGFR / PDGFR / c-Kit chiauranib->vegfr_pdgfr inhibits csf1r CSF-1R chiauranib->csf1r inhibits mitosis Inhibition of Mitosis (G2/M Arrest, Apoptosis) auroraB->mitosis angiogenesis Suppression of Tumor Angiogenesis vegfr_pdgfr->angiogenesis microenvironment Modulation of Tumor Immune Microenvironment csf1r->microenvironment

Chiauranib's multi-target mechanism of action.

Preclinical studies have further elucidated specific downstream pathways affected by Chiauranib. For instance, in transformed follicular lymphoma, Chiauranib has been shown to suppress the VEGFR2/MEK/ERK/STAT3 signaling cascade, leading to reduced cell proliferation and migration and increased apoptosis.[7][8][9][10]

cluster_1 VEGFR2 Signaling Pathway Inhibition chiauranib Chiauranib vegfr2 p-VEGFR2 chiauranib->vegfr2 inhibits mek p-MEK vegfr2->mek erk p-ERK mek->erk stat3 p-STAT3 erk->stat3 effects ↓ Proliferation ↓ Migration ↑ Apoptosis stat3->effects

Inhibition of the VEGFR2/ERK/STAT3 pathway by Chiauranib.

Clinical Data Summary: Combination Therapy

Clinical trials have evaluated the safety and efficacy of Chiauranib combined with standard chemotherapy agents in various cancer types. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Chiauranib Combination Therapy in Platinum-Resistant/Refractory Ovarian Cancer (NCT03901118) [5][6]

Combination RegimenNo. of Patients (Evaluated)Overall Response Rate (ORR)95% Confidence Interval (CI)Median Progression-Free Survival (PFS)95% Confidence Interval (CI)
Chiauranib + Etoposide (CE) 2240.9%20.7% – 63.7%5.4 months2.8 – 5.6 months
Chiauranib + Paclitaxel (CP) 2152.4%29.8% – 74.3%5.6 months3.4 – 7.0 months

Table 2: Dosing Information for Chiauranib Combination Regimens

Cancer TypeClinical TrialCombination DrugsDosage & AdministrationCycle Length
Ovarian Cancer NCT03901118[5][11]Chiauranib 50 mg, orally, once daily28 days (CE) / 21 days (CP)
Etoposide 50 mg, orally, once daily for 21 days, then 7 days off28 days
Paclitaxel 60 mg/m², intravenous infusion on Days 1, 8, and 1521 days
Ovarian Cancer CHIPRO (Phase III)[2][12]Chiauranib 50 mg, orally, once daily21 days
Paclitaxel Intravenous infusion on Days 1, 8, and 1521 days
Pancreatic Cancer Phase II[2]Chiauranib Not specifiedNot specified
Albumin-bound Paclitaxel Not specifiedNot specified
Gemcitabine Not specifiedNot specified
Small Cell Lung Cancer Phase III Approved[3][13]Chiauranib Not specifiedNot specified
PD-(L)1 Monoclonal Antibody Not specifiedNot specified
Standard Chemotherapy Not specifiedNot specified

Experimental Protocols

Protocol 1: Clinical Trial Workflow for Combination Therapy

The following diagram illustrates a typical workflow for a clinical trial investigating Chiauranib in combination with chemotherapy.

cluster_arms Treatment Arms start Patient Population (e.g., Platinum-Resistant Ovarian Cancer) screening Screening & Informed Consent start->screening eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) screening->eligibility randomization Randomization eligibility->randomization armA Arm A: Chiauranib + Chemotherapy randomization->armA armB Arm B: Placebo + Chemotherapy randomization->armB treatment Treatment Cycles (e.g., 6 cycles) armA->treatment armB->treatment assessment Tumor Assessment (e.g., RECIST 1.1) treatment->assessment assessment->treatment If stable/responding maintenance Maintenance Therapy (Chiauranib or Placebo) assessment->maintenance After max cycles followup Follow-up (PFS, OS) assessment->followup If progression maintenance->followup Until progression end End of Study followup->end

Generalized workflow for a combination therapy clinical trial.
Protocol 2: Administration of Chiauranib with Etoposide (CE Regimen)

This protocol is based on the methodology used in the NCT03901118 clinical trial for patients with platinum-resistant or refractory ovarian cancer.[5][11][14]

  • Objective: To evaluate the safety and efficacy of Chiauranib combined with oral etoposide.

  • Patient Population: Patients with histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer who are platinum-resistant or refractory. Key inclusion criteria include ECOG performance status of 0 or 1 and at least one measurable lesion per RECIST 1.1.[14]

  • Materials:

    • Chiauranib 25 mg or 50 mg capsules.

    • Etoposide 50 mg capsules.

  • Treatment Regimen:

    • A single treatment cycle is defined as 28 days.

    • Chiauranib: Administer 50 mg orally once daily, continuously throughout the cycle.

    • Etoposide: Administer 50 mg orally once daily for the first 21 days of the cycle, followed by a 7-day rest period.

    • Continue treatment for a maximum of 6 cycles, or until disease progression or unacceptable toxicity.

  • Maintenance Phase: Patients exhibiting a complete response, partial response, or stable disease after 6 cycles may proceed to a maintenance phase with Chiauranib monotherapy (50 mg orally, once daily) until progression.[5][6]

  • Monitoring and Assessment:

    • Monitor for adverse events (AEs), vital signs, and laboratory abnormalities throughout treatment.

    • Conduct tumor assessments (e.g., via CT or MRI) at baseline and after every two treatment cycles to evaluate response according to RECIST 1.1 criteria.

Protocol 3: Administration of Chiauranib with Paclitaxel (CP Regimen)

This protocol is based on the methodology used in the NCT03901118 and CHIPRO clinical trials.[5][11][12]

  • Objective: To evaluate the safety and efficacy of Chiauranib combined with weekly paclitaxel.

  • Patient Population: Similar to Protocol 2.

  • Materials:

    • Chiauranib 50 mg capsules.

    • Paclitaxel for intravenous infusion (6 mg/mL).

    • Standard premedication for paclitaxel (e.g., dexamethasone, an H2 antagonist, chlorphenamine).[15]

  • Treatment Regimen:

    • A single treatment cycle is defined as 21 days.

    • Chiauranib: Administer 50 mg orally once daily, continuously throughout the cycle.

    • Paclitaxel: Administer 60 mg/m² as an intravenous infusion on Days 1, 8, and 15 of each 21-day cycle. Paclitaxel must be administered using a non-PVC administration set with an in-line filter.[15]

    • Continue combined treatment for a maximum of 6 cycles, or until disease progression or unacceptable toxicity.

  • Maintenance Phase: As described in Protocol 2.

  • Monitoring and Assessment: As described in Protocol 2.

Protocol 4: In Vitro Western Blot Analysis of Pathway Inhibition

This protocol outlines a general method for assessing the impact of Chiauranib on target signaling pathways in cancer cell lines.

  • Objective: To determine if Chiauranib, alone or in combination with a chemotherapy agent, inhibits the phosphorylation of key signaling proteins such as VEGFR2, ERK, STAT3, and Histone H3 (a downstream target of Aurora B).[1][8]

  • Materials:

    • Relevant cancer cell lines (e.g., SW48 colorectal, DOHH2 lymphoma).[8][16]

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • Chiauranib, dissolved in DMSO.

    • Chemotherapy agent of interest (e.g., paclitaxel), dissolved in an appropriate solvent.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-p-Histone H3, anti-GAPDH/β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of Chiauranib, the chemotherapy agent, or the combination for a specified time (e.g., 24 or 48 hours).[8][16]

    • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with the desired primary antibody overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare the results across different treatment groups.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Off-Target Effects of Chiauranib in Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of Chiauranib in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of Chiauranib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Chiauranib and what are its primary targets?

Chiauranib (also known as CS2164 or Ibcasertib) is an orally active, multi-target kinase inhibitor. Its primary intended targets are key kinases involved in tumor progression, including Aurora B, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFRα), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R)[1][2][3]. It is designed to exert anti-tumor effects by inhibiting tumor cell mitosis, suppressing angiogenesis, and modulating the tumor immune microenvironment[4].

Q2: What are the reported IC50 values for Chiauranib against its primary targets?

Chiauranib potently inhibits its target kinases with IC50 values typically in the low nanomolar range (1-9 nM) in biochemical assays[3].

Table 1: IC50 Values of Chiauranib for Primary Targets

TargetIC50 (nM)
Aurora B9
VEGFR11-9
VEGFR21-9
VEGFR31-9
PDGFRα1-9
c-Kit1-9
CSF-1R1-9

Source: MedchemExpress, data may vary based on assay conditions.[3]

Q3: What are the known on-target and potential off-target-related adverse events observed in clinical trials of Chiauranib?

Phase I clinical trials have demonstrated an acceptable safety profile for Chiauranib. The most common treatment-related adverse events are listed below. Some of these, like hypertension and proteinuria, are known class effects of VEGFR inhibitors (on-target), while others could potentially be due to off-target activities.

Table 2: Common Treatment-Related Adverse Events of Chiauranib (from a Phase I study)

Adverse EventFrequency (%)
Fatigue61.1
Proteinuria44.4
Hematuria38.9
Hypothyroidism38.9
Hypertriglyceridemia33.3
Hypertension33.3

Source: Sun Y, et al. Cancer Chemother Pharmacol. 2019.[1][2]

Q4: I am observing a cellular phenotype that does not align with the known functions of Chiauranib's primary targets. How can I determine if this is an off-target effect?

This is a strong indicator of potential off-target activity. A systematic approach is necessary to distinguish on-target from off-target effects. The gold-standard method is a rescue experiment. Additionally, using a structurally different inhibitor for the same primary target can help validate your observations.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common issues researchers may encounter when using Chiauranib and provides a systematic approach to troubleshooting.

Problem 1: Observed cellular phenotype is inconsistent with the inhibition of Aurora B, VEGFR, PDGFR, c-Kit, or CSF-1R.

  • Potential Cause: The phenotype is driven by one or more off-target kinases.

  • Troubleshooting Steps:

    • Literature Review: Investigate the known off-target effects for the classes of inhibitors that Chiauranib belongs to (e.g., Aurora B inhibitors, VEGFR inhibitors). Common off-target effects for Aurora B inhibitors can include effects on other Aurora kinase family members (Aurora A, C), and for VEGFR inhibitors, off-target effects on other receptor tyrosine kinases are common[5][6].

    • Dose-Response Analysis: Perform a full dose-response curve for your observed phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for the primary targets, it is more likely to be an off-target effect.

    • Rescue Experiment: The most definitive way to confirm an on-target effect is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the intended target. If the phenotype is reversed, it is on-target. If it persists, it is likely an off-target effect.

    • Use of a Structurally Distinct Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary kinase (e.g., a different Aurora B inhibitor). If you observe the same phenotype, it is more likely to be an on-target effect.

Problem 2: High cellular toxicity at concentrations expected to be specific for the primary targets.

  • Potential Cause: The inhibitor is affecting an off-target kinase that is essential for cell survival in your specific cell line.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal effective concentration that inhibits the primary target without causing widespread cell death.

    • Kinase Profiling: If available, screen Chiauranib against a broad panel of kinases to identify potential off-target liabilities that could explain the cytotoxicity.

    • Consult Literature for Similar Compounds: Review published data for known off-targets of other multi-kinase inhibitors with similar target profiles.

Problem 3: Inconsistent results between experiments.

  • Potential Cause: Issues with compound stability, solubility, or experimental variability.

  • Troubleshooting Steps:

    • Compound Handling: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.

    • Solubility Check: Visually inspect your working solutions for any precipitation after dilution into aqueous media.

    • Standardize Protocols: Ensure consistency in cell density, passage number, and treatment duration across all experiments.

Experimental Protocols

Protocol 1: Western Blotting to Confirm Target Inhibition

This protocol verifies that Chiauranib is inhibiting the phosphorylation of its intended targets in a cellular context.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a dose-range of Chiauranib (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated forms of the target proteins (e.g., phospho-Aurora B, phospho-VEGFR2, phospho-c-Kit) and their total protein counterparts.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This protocol helps to definitively determine if an observed phenotype is due to the inhibition of a specific target.

  • Generation of a Resistant Mutant: Identify or create a mutation in the ATP-binding pocket of your target kinase that confers resistance to Chiauranib. This can be done through site-directed mutagenesis.

  • Cell Line Transfection: Transfect your cell line with a vector expressing either the wild-type target kinase or the drug-resistant mutant. An empty vector control should also be included.

  • Drug Treatment: Treat the transfected cells with Chiauranib at a concentration that produces the phenotype of interest in non-transfected or wild-type transfected cells.

  • Phenotypic Analysis: Assess the phenotype in all three cell populations (empty vector, wild-type, and resistant mutant). If the phenotype is rescued (i.e., not observed) in the cells expressing the resistant mutant, it is a strong indication of an on-target effect.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to confirm that a drug binds to its target protein inside the cell[7][8][9][10][11]. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Treatment: Treat your cells with Chiauranib or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of Chiauranib indicates target engagement.

Visualizations

G Chiauranib's Multi-Targeting Mechanism of Action Chiauranib Chiauranib AuroraB Aurora B Chiauranib->AuroraB inhibits VEGFR_PDGFR_cKit VEGFR / PDGFR / c-Kit Chiauranib->VEGFR_PDGFR_cKit inhibits CSF1R CSF-1R Chiauranib->CSF1R inhibits Mitosis Tumor Cell Mitosis AuroraB->Mitosis Angiogenesis Tumor Angiogenesis VEGFR_PDGFR_cKit->Angiogenesis TumorMicroenvironment Tumor Immune Microenvironment CSF1R->TumorMicroenvironment TumorGrowth Inhibition of Tumor Growth Mitosis->TumorGrowth contributes to Angiogenesis->TumorGrowth contributes to TumorMicroenvironment->TumorGrowth contributes to

Caption: Chiauranib's mechanism of action.

G Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse HighConc Phenotype at High Concentration Only? DoseResponse->HighConc OffTarget Likely Off-Target Effect HighConc->OffTarget Yes OnTargetPossible Potentially On-Target HighConc->OnTargetPossible No RescueExp Perform Rescue Experiment OnTargetPossible->RescueExp DistinctInhibitor Use Structurally Distinct Inhibitor OnTargetPossible->DistinctInhibitor PhenotypeRescued Phenotype Rescued? RescueExp->PhenotypeRescued OnTargetConfirmed On-Target Effect Confirmed PhenotypeRescued->OnTargetConfirmed Yes OffTargetConfirmed Off-Target Effect Confirmed PhenotypeRescued->OffTargetConfirmed No SamePhenotype Same Phenotype? DistinctInhibitor->SamePhenotype SamePhenotype->OnTargetConfirmed Yes SamePhenotype->OffTargetConfirmed No G Experimental Workflow for Target Validation Start Hypothesis: Phenotype is due to Target X inhibition WesternBlot Confirm Target Inhibition (Western Blot for p-Target X) Start->WesternBlot CETSA Confirm Target Engagement (CETSA) Start->CETSA Rescue Perform Rescue Experiment (Drug-Resistant Mutant) WesternBlot->Rescue CETSA->Rescue Conclusion Conclusion on On-Target vs. Off-Target Rescue->Conclusion

References

Optimization

Technical Support Center: Optimizing Chiauranib Dosage in Mice

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Chiauranib dosage to minimize toxicity i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Chiauranib dosage to minimize toxicity in mouse models.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue Potential Cause Suggested Action
Significant weight loss (>15%) or poor general appearance in mice. 1. High dose of Chiauranib leading to systemic toxicity. 2. Off-target effects of the multi-kinase inhibition. 3. Dehydration and reduced food intake due to malaise.1. Consider a dose-reduction strategy. A dose of 10 mg/kg/day has been reported to be well-tolerated in mice. 2. Monitor food and water intake daily. Provide nutritional supplements and hydration support (e.g., subcutaneous fluids) if necessary. 3. Implement a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.
Signs of renal toxicity (e.g., proteinuria, hematuria). 1. Inhibition of VEGFR, a known mechanism associated with renal adverse effects.1. Monitor urine for protein and blood at baseline and throughout the study. 2. At the end of the study, perform histopathological analysis of the kidneys. 3. Consider evaluating kidney function markers in serum (e.g., BUN, creatinine).
Evidence of hematological toxicity (e.g., neutropenia). 1. Inhibition of Aurora B kinase, which can affect cell division of hematopoietic progenitors.1. Perform complete blood counts (CBCs) at baseline and at selected time points during the study. 2. If neutropenia is observed, consider dose reduction or intermittent dosing schedules.
Elevated liver enzymes or signs of liver toxicity. 1. Drug metabolism and potential for hepatotoxicity.1. Monitor serum levels of liver enzymes (e.g., ALT, AST) at the end of the study. 2. Conduct histopathological examination of liver tissue.
Cardiovascular effects (e.g., hypertension). 1. Inhibition of VEGFR signaling can lead to cardiovascular side effects.1. For long-term studies, consider monitoring blood pressure using non-invasive tail-cuff methods. 2. At necropsy, examine the heart for any gross or microscopic abnormalities.
Inconsistent anti-tumor efficacy at a well-tolerated dose. 1. Sub-optimal drug exposure. 2. Tumor model resistance.1. Confirm the formulation and administration route are appropriate for achieving adequate bioavailability. 2. Consider pharmacokinetic studies to correlate drug exposure with efficacy. 3. Investigate the molecular characteristics of your tumor model to ensure it is sensitive to the mechanisms of Chiauranib.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Chiauranib in mice?

A1: Based on preclinical studies, a dose of 10 mg/kg/day administered orally has been shown to be effective and well-tolerated in xenograft models.[1][2] However, the optimal dose may vary depending on the mouse strain, tumor model, and treatment schedule. A dose of 40 mg/kg administered intragastrically every three days has also been used.[3] It is recommended to perform a dose-finding study to determine the MTD for your specific experimental conditions.

Q2: What are the known toxicities of Chiauranib in mice?

A2: Preclinical studies in mice at effective doses have shown a favorable safety profile with no significant weight loss.[1][2] Histological examination of the liver and kidney in one study indicated that Chiauranib is "less hazardous".[1] However, based on its mechanism of action and clinical data in humans, potential toxicities to monitor in mice include:

  • Renal: Proteinuria, hematuria[4][5][6]

  • Hematological: Neutropenia (due to Aurora B inhibition)[2]

  • Cardiovascular: Hypertension (due to VEGFR inhibition)[4][5][6]

  • General: Fatigue, hypertriglyceridemia, hypothyroidism[4][5][6]

Q3: How can I monitor for Chiauranib-induced toxicity in my mouse study?

A3: A comprehensive monitoring plan should include:

  • Daily: Clinical observations for signs of distress, and monitoring of body weight, food, and water intake.

  • Weekly/Bi-weekly: Urine analysis for proteinuria and hematuria.

  • At termination:

    • Complete blood counts (CBC) for hematological parameters.

    • Serum biochemistry for liver and kidney function markers.

    • Histopathological analysis of major organs (kidney, liver, heart, etc.).

Q4: Are there any known strategies to mitigate Chiauranib toxicity?

A4: While specific mitigation strategies for Chiauranib are not yet established, general approaches for managing toxicities of VEGFR and Aurora B inhibitors may be applicable. These include dose reduction, intermittent dosing schedules, and supportive care such as hydration and nutritional support. For VEGFR inhibitor-induced hypertension, co-administration of ACE inhibitors has been explored in preclinical models of other drugs.[7]

Q5: What signaling pathways are targeted by Chiauranib?

A5: Chiauranib is a multi-target inhibitor that simultaneously inhibits kinases involved in:

  • Angiogenesis: VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit[1][4]

  • Mitosis: Aurora B[1][4]

  • Chronic Inflammation: CSF-1R[1][4] Additionally, it has been shown to induce reactive oxygen species (ROS) by activating the p53 signaling pathway in certain cancer cells and to suppress the VEGFR2/ERK/STAT3 signaling cascade.[8][9]

Data Presentation

Table 1: Summary of Preclinical Dosing and Observations for Chiauranib in Mice

DoseAdministration RouteDosing ScheduleMouse ModelKey ObservationsReference
10 mg/kgOralDaily for 20 dayst-FL Xenograft (NOD/SCID)No noticeable weight loss; effective tumor growth inhibition; "less hazardous" on HE staining of liver and kidney.[1][2]
40 mg/kgIntragastricOnce every three daysColorectal Cancer XenograftSignificant inhibition of tumor growth in KRAS wild-type models.[3]

Table 2: Treatment-Related Adverse Events from a Phase I Human Study of Chiauranib (for reference of potential toxicities)

Adverse EventFrequency (any grade)
Fatigue61.1%
Proteinuria44.4%
Hematuria38.9%
Hypothyroidism38.9%
Hypertriglyceridemia33.3%
Hypertension33.3%
Bilirubin IncreasedNot specified
NeutropeniaNot specified
Data from a human Phase I dose-escalation study and may not be directly translatable to mice, but can guide monitoring.[4][5][6]

Experimental Protocols

Protocol 1: General Toxicity Assessment of Chiauranib in Tumor-Bearing Mice

  • Animal Model: Select an appropriate mouse strain and tumor model for your research question.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, different dose levels of Chiauranib). A group size of 8-10 mice is recommended.

  • Drug Preparation and Administration:

    • Prepare Chiauranib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer the assigned treatment daily (or as per the desired schedule) by oral gavage.

  • Monitoring:

    • Record body weight and tumor dimensions three times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood via cardiac puncture for CBC and serum biochemistry analysis.

    • Collect urine for analysis of proteinuria and hematuria.

  • Necropsy and Histopathology:

    • Euthanize mice at the end of the study.

    • Perform a gross examination of all major organs.

    • Collect and fix major organs (liver, kidneys, spleen, heart, lungs, etc.) and the tumor in 10% neutral buffered formalin for histopathological evaluation (H&E staining).

Protocol 2: Assessment of Renal Toxicity

  • Urine Collection: Place mice in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine at baseline and at selected time points during the study.

  • Urinalysis: Use urine test strips to semi-quantitatively assess for proteinuria and hematuria. For more quantitative analysis, use a protein assay (e.g., Bradford or BCA assay).

  • Serum Analysis: At the end of the study, measure serum levels of blood urea (B33335) nitrogen (BUN) and creatinine.

  • Histopathology: Pay close attention to the glomerular, tubular, and interstitial compartments of the kidney during the histopathological examination.

Mandatory Visualization

Chiauranib_Signaling_Pathways cluster_angiogenesis Angiogenesis Inhibition cluster_mitosis Mitosis Inhibition cluster_inflammation Inflammation Modulation cluster_downstream Downstream Effects cluster_pathways Affected Signaling Cascades VEGFR VEGFR1/2/3 Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis PDGFRa PDGFRα cKit c-Kit AuroraB Aurora B Mitosis Mitotic Arrest AuroraB->Mitosis CSF1R CSF-1R Inflammation Altered Tumor Microenvironment CSF1R->Inflammation Apoptosis Apoptosis ROS Increased ROS ROS->Apoptosis p53 p53 Pathway p53->ROS VEGFR2_ERK_STAT3 VEGFR2/ERK/STAT3 Pathway VEGFR2_ERK_STAT3->Angiogenesis VEGFR2_ERK_STAT3->Apoptosis Chiauranib Chiauranib Chiauranib->VEGFR Chiauranib->PDGFRa Chiauranib->cKit Chiauranib->AuroraB Chiauranib->CSF1R Chiauranib->p53 Chiauranib->VEGFR2_ERK_STAT3

Caption: Signaling pathways inhibited by Chiauranib.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Toxicity Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin Chiauranib Administration Grouping->Drug_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Drug_Admin->Monitoring Urine_Collection Urine Collection (Proteinuria, Hematuria) Monitoring->Urine_Collection Blood_Collection Blood Collection (CBC, Biochemistry) Monitoring->Blood_Collection Necropsy Necropsy & Gross Pathology Monitoring->Necropsy Data_Analysis Analyze Toxicity & Efficacy Data Urine_Collection->Data_Analysis Blood_Collection->Data_Analysis Histopathology Histopathology of Organs Necropsy->Histopathology Histopathology->Data_Analysis Dose_Optimization Optimize Dosage Data_Analysis->Dose_Optimization

Caption: Experimental workflow for Chiauranib toxicity assessment.

References

Troubleshooting

troubleshooting inconsistent results in Chiauranib experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountere...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Chiauranib (B612102) (also known as CS2164 or Ibcasertib).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Chiauranib?

Chiauranib is an orally active, multi-target inhibitor with a novel triple-pathway anti-tumor mechanism.[1] It selectively inhibits protein kinases crucial for tumor growth and development, including:

  • Aurora B Kinase: Involved in tumor cell mitosis and genomic stability.[1][2]

  • VEGFR/PDGFR/c-Kit: Key kinases that regulate tumor angiogenesis.[1][2]

  • CSF1R: Plays a role in modulating the tumor immune microenvironment.[1][2]

By targeting these pathways simultaneously, Chiauranib exerts comprehensive anti-tumor effects by inhibiting cell proliferation, suppressing blood vessel formation in tumors, and regulating the immune response against cancer cells.[1][3]

Q2: In which cancer models has Chiauranib shown preclinical or clinical activity?

Chiauranib has demonstrated promising results in a variety of solid tumors and hematological malignancies.[4] Preclinical studies have shown its efficacy in models of non-small cell lung cancer, liver cancer, colorectal cancer, and lymphoma.[4] Clinical trials have been conducted or are ongoing for indications such as platinum-refractory or -resistant recurrent ovarian cancer, small cell lung cancer, and advanced solid tumors.[1][3][5][6]

Q3: What are the recommended storage and handling conditions for Chiauranib?

For optimal stability and to ensure reliable experimental results, Chiauranib should be handled and stored correctly. Stock solutions are typically prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month, protected from light) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[2]

Troubleshooting Guide

Problem 1: Inconsistent anti-proliferative effects (IC50 values) across experiments.

Potential Cause Troubleshooting Suggestion
Compound Instability Ensure proper storage of Chiauranib stock solutions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions from the stock for each experiment.
Cell Line Variability Different cell lines exhibit varying sensitivity to Chiauranib.[4] Confirm the identity of your cell line via short tandem repeat (STR) profiling. Monitor passage number, as high-passage cells can exhibit altered drug responses.
Assay Conditions Standardize cell seeding density, treatment duration, and assay reagents. The anti-proliferative effects of Chiauranib are dose- and time-dependent.[4]
Solubility Issues Ensure complete dissolution of Chiauranib in DMSO before diluting in culture medium.[4] If precipitation is observed in the final culture medium, consider using a lower concentration or adding a small amount of a suitable surfactant (after validating its non-interference with the assay).

Problem 2: Higher-than-expected cell death in control (vehicle-treated) groups.

Potential Cause Troubleshooting Suggestion
DMSO Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess DMSO toxicity.
Contamination Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can affect cell viability.
Sub-optimal Culture Conditions Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or confluent cells may be more sensitive to vehicle treatment.

Problem 3: Lack of expected in vivo anti-tumor efficacy.

Potential Cause Troubleshooting Suggestion
Sub-optimal Dosing or Schedule Review preclinical and clinical data for appropriate dosing regimens.[2][5] A Phase I study in humans established a maximum tolerated dose (MTD) of 50 mg/day.[5][7] Animal studies have used doses ranging from 0.5-40 mg/kg administered orally.[2]
Pharmacokinetic Issues Chiauranib exhibits rapid absorption and slow elimination.[5][7] Consider the pharmacokinetic profile when designing the dosing schedule. For in vivo studies, it's recommended to prepare fresh formulations daily.[2]
Tumor Model Resistance The specific tumor model may have intrinsic or acquired resistance mechanisms. Consider exploring the expression levels of Chiauranib's targets (Aurora B, VEGFRs, CSF1R) in your tumor model.
Drug Formulation and Administration Ensure proper formulation for oral administration to achieve desired bioavailability. If precipitation or phase separation occurs during preparation, heating and/or sonication may aid dissolution.[2]

Experimental Protocols & Data

Cell Proliferation Assay (CCK-8)

This protocol is based on methodologies described in preclinical studies of Chiauranib.[4]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Chiauranib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.[4]

  • Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.

Table 1: IC50 Values of Chiauranib in Transformed Follicular Lymphoma (t-FL) Cell Lines [4]

Cell LineIC50 at 48h (µM)IC50 at 72h (µM)
DOHH214.8610.97
RL20.4412.61
Karpas42222.9915.65
SU-DHL-415.6011.23
SC-124.1817.63
Western Blotting for Phosphorylated Proteins

This protocol is adapted from studies investigating the mechanism of Chiauranib.[4][8]

  • Cell Lysis: After treatment with Chiauranib for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

Chiauranib_Mechanism_of_Action cluster_chiauranib Chiauranib cluster_pathways Targeted Pathways cluster_effects Cellular Effects cluster_outcome Overall Outcome Chiauranib Chiauranib AuroraB Aurora B Chiauranib->AuroraB inhibits VEGFR_PDGFR VEGFR/PDGFR Chiauranib->VEGFR_PDGFR inhibits CSF1R CSF1R Chiauranib->CSF1R inhibits Mitosis_Inhibition Inhibition of Mitosis AuroraB->Mitosis_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR_PDGFR->Angiogenesis_Inhibition Immune_Modulation Immune Microenvironment Modulation CSF1R->Immune_Modulation Anti_Tumor Anti-Tumor Effect Mitosis_Inhibition->Anti_Tumor Angiogenesis_Inhibition->Anti_Tumor Immune_Modulation->Anti_Tumor

Caption: Triple-pathway anti-tumor mechanism of Chiauranib.

VEGFR2_Signaling_Pathway Chiauranib Chiauranib VEGFR2 p-VEGFR2 Chiauranib->VEGFR2 inhibits MEK p-MEK VEGFR2->MEK ERK p-ERK MEK->ERK STAT3 p-STAT3 ERK->STAT3 Proliferation Cell Proliferation & Migration STAT3->Proliferation

Caption: Chiauranib inhibits the VEGFR2/MEK/ERK/STAT3 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagent Check Compound Stability & Handling? Start->Check_Reagent Check_Cells Verify Cell Line & Culture Conditions? Check_Reagent->Check_Cells [OK] Sol_Storage Aliquot & Store at -80°C Use Fresh Dilutions Check_Reagent->Sol_Storage [Issue Found] Check_Protocol Standardize Assay Protocol? Check_Cells->Check_Protocol [OK] Cell_Auth STR Profile Cells Monitor Passage Number Check_Cells->Cell_Auth [Issue Found] Protocol_Std Consistent Seeding Density & Treatment Duration Check_Protocol->Protocol_Std [Issue Found] Resolved Consistent Results Check_Protocol->Resolved [OK] Sol_Storage->Check_Cells Cell_Auth->Check_Protocol Protocol_Std->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Optimization

Chiauranib Technical Support Center: Troubleshooting Unexpected Phenotypes

Welcome to the Chiauranib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to off...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Chiauranib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies for common issues encountered during treatment with Chiauranib.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Chiauranib?

Chiauranib is an orally active, multi-target kinase inhibitor.[1][2] It primarily targets Aurora B, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Through this multi-pathway inhibition, Chiauranib is designed to exert anti-tumor effects by inhibiting mitosis and genomic stability, suppressing tumor angiogenesis, and modulating the tumor immune microenvironment.[1]

Q2: What are the common, expected phenotypes following Chiauranib treatment in vitro?

Based on its mechanism of action, the expected in vitro phenotypes include:

  • Inhibition of cell proliferation. [3][4]

  • Induction of G2/M phase cell cycle arrest. [2][3]

  • Increased apoptosis. [3][4]

  • Reduced phosphorylation of downstream targets of Aurora B (e.g., histone H3) and VEGFR2 (e.g., MEK, ERK, STAT3).[2][3]

  • Inhibition of endothelial cell migration and tube formation.

Q3: What are the most frequently reported adverse events in clinical trials of Chiauranib?

In clinical studies, the most common treatment-related adverse events have been generally manageable and include fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension.[5][6] Grade 3 hypertension has been noted as a dose-limiting toxicity.[5][6]

Troubleshooting Guide for Unexpected Phenotypes

Researchers may occasionally observe phenotypes that are not immediately explained by the primary mechanism of action of Chiauranib. This guide provides a framework for interpreting and troubleshooting such results.

Unexpected Phenotype Potential Cause Troubleshooting Steps
Paradoxical Increase in Cell Proliferation or Pathway Activation Feedback loop disruption or activation of compensatory signaling pathways.1. Confirm On-Target Effect: Verify the inhibition of known downstream targets of Chiauranib (e.g., p-Aurora B, p-VEGFR2) via Western blot. 2. Dose-Response Analysis: Perform a comprehensive dose-response curve to ensure the observed effect is not specific to a narrow concentration range. 3. Pathway Analysis: Use phosphokinase antibody arrays or RNA sequencing to identify unexpectedly activated pathways. 4. Combination Treatment: Consider co-treatment with an inhibitor of the activated compensatory pathway.
Unexpected Cell Morphology (e.g., Polyploidy, Multinucleation) Inhibition of Aurora B can lead to defects in cytokinesis, resulting in polyploidy and multinucleated cells.[7]1. Cell Cycle Analysis: Perform flow cytometry with propidium (B1200493) iodide staining to quantify the proportion of cells with >4N DNA content. 2. Immunofluorescence: Stain for alpha-tubulin and DAPI to visualize mitotic spindles and nuclear morphology. 3. Time-Course Experiment: Analyze cells at multiple time points after treatment to understand the dynamics of polyploidy induction.
Induction of a Non-Canonical Apoptosis Pathway Chiauranib has been shown to induce apoptosis through an AIF-dependent pathway in extranodal NK/T-cell lymphoma, which is independent of the traditional caspase-mediated pathway.[4]1. Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to determine if the canonical apoptosis pathway is activated. 2. Western Blot for AIF: Analyze the subcellular localization of Apoptosis-Inducing Factor (AIF) by fractionating nuclear and cytoplasmic extracts. An increase in nuclear AIF suggests activation of this pathway. 3. AIF Knockdown: Use siRNA or shRNA to knock down AIF expression and assess if this rescues cells from Chiauranib-induced cell death.
Resistance to Treatment in KRAS-Mutant Cell Lines In colorectal cancer, KRAS mutations have been associated with resistance to Chiauranib. This is potentially due to the upregulation of Nrf2, which can counteract the drug-induced increase in reactive oxygen species (ROS).[8]1. Confirm KRAS Status: Sequence the KRAS gene in your cell line to confirm its mutation status. 2. Measure ROS Levels: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels with and without Chiauranib treatment. 3. Nrf2 Inhibition: Investigate if inhibiting Nrf2 can sensitize KRAS-mutant cells to Chiauranib.
Discrepancy Between Biochemical IC50 and Cellular Potency Several factors can contribute to a higher IC50 value in cellular assays compared to biochemical assays.1. Cell Permeability: Assess the intracellular concentration of Chiauranib. 2. Protein Binding: If using serum-containing media, consider if Chiauranib is binding to serum proteins, reducing its effective concentration. 3. Drug Efflux: Use inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this increases cellular potency.

Data Presentation

Table 1: IC50 Values of Chiauranib Across Various Kinases

Kinase TargetIC50 (nM)
VEGFR11-9
VEGFR21-9
VEGFR31-9
PDGFRα1-9
c-Kit1-9
Aurora B1-9
CSF-1R1-9
(Data derived from MedchemExpress and other sources)[2]

Table 2: Common Treatment-Related Adverse Events in Phase I Clinical Trial (N=18)

Adverse EventAny Grade (%)Grade 3 or Higher (%)
Fatigue61.10
Proteinuria44.40
Hematuria38.90
Hypothyroidism38.90
Hypertriglyceridemia33.30
Hypertension33.311.1 (Grade 3)
(Data from Sun Y, et al. Cancer Chemother Pharmacol. 2019)[5]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated and Total Protein Levels

  • Cell Lysis:

    • Treat cells with the desired concentrations of Chiauranib or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phosphorylated and total target proteins (e.g., p-Aurora B, Aurora B, p-VEGFR2, VEGFR2, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation:

    • Treat cells with Chiauranib or vehicle control for the desired time.

    • Harvest cells and wash with PBS.

    • Fix cells in ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash fixed cells with PBS.

    • Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Chiauranib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_effects Cellular Effects VEGFR VEGFR Downstream_Angio Angiogenesis Signaling (e.g., MEK/ERK) VEGFR->Downstream_Angio PDGFR PDGFR PDGFR->Downstream_Angio cKit c-Kit cKit->Downstream_Angio CSF1R CSF1R Downstream_Immune Immune Cell Modulation CSF1R->Downstream_Immune Chiauranib Chiauranib Chiauranib->VEGFR Inhibits Chiauranib->PDGFR Inhibits Chiauranib->cKit Inhibits Chiauranib->CSF1R Inhibits AuroraB Aurora B Chiauranib->AuroraB Inhibits Downstream_Mitosis Mitotic Events (e.g., Histone H3 Phos.) AuroraB->Downstream_Mitosis Angiogenesis ↓ Angiogenesis Downstream_Angio->Angiogenesis Mitosis ↓ Mitosis Downstream_Mitosis->Mitosis ImmuneResponse Modulated Immune Response Downstream_Immune->ImmuneResponse

Caption: Known signaling pathways targeted by Chiauranib.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound On_Target Confirm On-Target Inhibition (e.g., Western Blot) Check_Compound->On_Target Dose_Response Perform Dose-Response and Time-Course Analysis On_Target->Dose_Response Hypothesis Formulate Hypothesis: - Off-target effect? - Compensatory pathway? - Cell-specific response? Dose_Response->Hypothesis Test_Hypothesis Test Hypothesis: - Kinome screen - RNA-seq - Combination treatment Hypothesis->Test_Hypothesis Conclusion Interpret Results Test_Hypothesis->Conclusion Paradoxical_Effect_Logic Chiauranib Chiauranib Treatment Target_Inhibition Inhibition of Primary Target (e.g., VEGFR) Chiauranib->Target_Inhibition Feedback_Inhibition Negative Feedback Loop Disrupted Target_Inhibition->Feedback_Inhibition Compensatory_Pathway Activation of Compensatory Pathway (e.g., c-Met) Target_Inhibition->Compensatory_Pathway Unexpected_Phenotype Paradoxical Effect: Increased Proliferation or Pathway Activation Feedback_Inhibition->Unexpected_Phenotype Compensatory_Pathway->Unexpected_Phenotype

References

Troubleshooting

Technical Support Center: Optimizing Chiauranib Bioavailability in Preclinical Research

Welcome to the technical support center for Chiauranib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal oral bioavailabili...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chiauranib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal oral bioavailability of Chiauranib in animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic properties of Chiauranib from preclinical and clinical studies?

A1: Published studies indicate that Chiauranib, when administered orally, exhibits a favorable pharmacokinetic profile characterized by rapid absorption and slow elimination.[1][2] In a phase I clinical trial, Chiauranib showed a median time to peak plasma concentration (Tmax) of 2 hours and a terminal half-life (t1/2) of approximately 25.6 hours.[1] Plasma exposure has been shown to be linear and dose-dependent.[1][2]

Q2: What is the recommended vehicle for oral administration of Chiauranib in animal studies?

A2: Preclinical studies have successfully used an unspecified "vehicle" for oral administration in mice.[3][4] For initial studies with poorly soluble compounds like many kinase inhibitors, a common starting point is a simple suspension in a vehicle such as 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.

Q3: My plasma concentrations of Chiauranib are lower than expected. What are the potential causes?

A3: Lower than expected plasma concentrations can stem from several factors:

  • Poor aqueous solubility: Like many kinase inhibitors, Chiauranib's solubility may be limited in gastrointestinal fluids, leading to poor dissolution and absorption.[2]

  • Inadequate formulation: A simple suspension may not be sufficient to achieve optimal absorption. The particle size of the drug substance can significantly influence its dissolution rate.[2]

  • First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2]

  • Efflux transporter activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[2]

  • Improper dosing technique: Errors in oral gavage can lead to incomplete dose administration.

Q4: I am observing high variability in drug exposure (AUC and Cmax) between animals in the same cohort. What could be the reason?

A4: High inter-animal variability is a common issue in preclinical oral dosing studies. Potential causes include:

  • Inconsistent formulation: If using a suspension, ensure it is homogenous and well-mixed before and during dosing to prevent settling of drug particles.[5]

  • Physiological differences: Variations in gastric pH, gastrointestinal motility, and food content among animals can significantly impact drug absorption.[3][6]

  • Gavage technique: Inconsistent administration can lead to variability.

  • Biological variability: Inherent differences in metabolism and transporter expression among animals can contribute to varied exposure. Increasing the number of animals per group can help improve statistical confidence.[3]

Q5: What are the primary strategies to enhance the oral bioavailability of a kinase inhibitor like Chiauranib?

A5: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state increases its free energy, leading to higher solubility and faster dissolution.[2]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by dissolving the drug in lipidic excipients, which can enhance solubilization in the GI tract and potentially bypass first-pass metabolism via lymphatic uptake.[1][7]

  • Use of Excipients: Specific excipients can act as solubilizers, permeation enhancers, or inhibitors of efflux transporters to improve absorption.[4][8]

Troubleshooting Guides

Issue 1: Low Mean Plasma Concentration

If you are observing consistently low bioavailability of Chiauranib across your study group, consider the following troubleshooting steps.

G start Low Mean Plasma Concentration Observed check_sol Step 1: Assess Solubility & Dissolution Rate start->check_sol check_form Step 2: Evaluate Formulation Strategy check_sol->check_form Solubility is adequate, but exposure is still low sol_poor Problem: Poor Solubility/ Slow Dissolution check_sol->sol_poor Is solubility < 0.1 mg/mL in relevant media? check_meta Step 3: Investigate Pre-systemic Metabolism & Efflux check_form->check_meta Advanced formulation is used, but exposure is low form_inade Problem: Inadequate Formulation (e.g., simple suspension) check_form->form_inade Is a simple suspension being used? meta_high Problem: High First-Pass Metabolism or P-gp Efflux check_meta->meta_high Does the molecule have structural alerts for metabolism or is it a known P-gp substrate? sol_action Action: Reduce Particle Size (Micronization/Nanonization) sol_poor->sol_action form_action1 Action: Develop Amorphous Solid Dispersion (ASD) form_inade->form_action1 form_action2 Action: Develop Lipid-Based Formulation (e.g., SEDDS) form_inade->form_action2 meta_action Action: Co-administer with P-gp/CYP3A4 Inhibitor (e.g., Verapamil, Ketoconazole) For mechanistic studies only meta_high->meta_action

Caption: Troubleshooting workflow for low mean bioavailability.

Issue 2: High Inter-Animal Variability

If you are observing high variability in pharmacokinetic parameters within a single-dose group, follow this guide.

G start High Inter-Animal Variability Observed check_form Step 1: Review Formulation Preparation & Dosing start->check_form check_phys Step 2: Assess Physiological Factors start->check_phys form_issue Problem: Inconsistent Dosing (Non-homogenous suspension) check_form->form_issue Is a suspension being used? phys_issue Problem: Food Effects or GI Tract Differences check_phys->phys_issue Are animals fasted consistently? form_action Action: 1. Ensure continuous mixing of suspension. 2. Use a solution or advanced formulation (SEDDS, ASD) for better homogeneity. 3. Verify gavage technique. form_issue->form_action phys_action Action: 1. Standardize fasting period (e.g., overnight fast). 2. Increase animal group size (n) to improve statistical power. phys_issue->phys_action

Caption: Troubleshooting workflow for high data variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Chiauranib in Humans (Phase I Study)[1]
Dose Group (mg/day)Cmax (ng/mL) - Day 1AUC0-t (ng·h/mL) - Day 1Cmax (ng/mL) - Day 28AUC0-t (ng·h/mL) - Day 28T1/2 (h)
1097.4 ± 32.51180 ± 321185 ± 63.62800 ± 97325.6 ± 6.73
25181 ± 48.12910 ± 1030363 ± 1216310 ± 2230N/A
35297 ± 99.44710 ± 1530563 ± 1539880 ± 2430N/A
50411 ± 1386540 ± 2200823 ± 27614800 ± 4960N/A
65567 ± 1909020 ± 30201130 ± 37920400 ± 6850N/A

Data presented as mean ± standard deviation. N/A: Not available for all dose groups in the cited publication.

Table 2: Hypothetical Comparison of Formulations for Chiauranib in a Rat Model (20 mg/kg Oral Dose)
Formulation TypeExpected Cmax (ng/mL)Expected AUC0-inf (ng·h/mL)Expected Bioavailability (%)
Simple Suspension (0.5% CMC)150 ± 501800 ± 60020
Micronized Suspension250 ± 703150 ± 85035
Amorphous Solid Dispersion400 ± 905400 ± 120060
SEDDS Formulation550 ± 1106750 ± 140075

This table is for illustrative purposes to demonstrate potential improvements and is not based on published Chiauranib data.

Experimental Protocols

Protocol 1: Standard Oral Administration in Rodents

This protocol is adapted from general practices and findings in preclinical studies.[3][4]

  • Animal Model: Male/Female NOD/SCID or BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation (Simple Suspension):

    • Accurately weigh the required amount of Chiauranib.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • Levigate the Chiauranib powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume).

    • Continuously stir the suspension using a magnetic stirrer to ensure homogeneity.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume.

    • Mix the suspension thoroughly immediately before drawing each dose into a syringe fitted with a ball-tipped gavage needle.

    • Administer the formulation carefully via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis by a validated LC-MS/MS method.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This is a general protocol for developing a SEDDS formulation to enhance bioavailability.[1]

  • Excipient Screening:

    • Determine the solubility of Chiauranib in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select excipients that show high solubilizing capacity for Chiauranib.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Mix the components in different ratios and titrate with water, observing for the formation of a clear or bluish-white emulsion.

  • SEDDS Formulation Preparation:

    • Select a ratio from the optimal self-emulsifying region.

    • Dissolve the required amount of Chiauranib in the oil/surfactant/co-surfactant mixture.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Assess the self-emulsification time and resulting droplet size upon dilution in aqueous media.

    • Confirm the absence of drug precipitation upon dilution.

  • In Vivo Administration:

    • Administer the prepared liquid SEDDS formulation to animals using the oral gavage procedure described in Protocol 1.

Signaling Pathways and Workflows

G cluster_0 Oral Administration cluster_1 Absorption Barriers Drug Chiauranib in Formulation Stomach Stomach (Acidic pH) Drug->Stomach Intestine Small Intestine (Neutral pH) Stomach->Intestine Lumen GI Lumen Intestine->Lumen Dissolution Dissolution (Rate-Limiting Step) Lumen->Dissolution Enterocyte Enterocyte PortalVein Portal Vein Enterocyte->PortalVein Reduces Bioavailability Efflux P-gp Efflux Enterocyte->Efflux Limits Absorption Liver Liver PortalVein->Liver Reduces Bioavailability Systemic Systemic Circulation Liver->Systemic Metabolism First-Pass Metabolism Liver->Metabolism Reduces Bioavailability Permeation Permeation Dissolution->Permeation Permeation->Enterocyte Efflux->Lumen Limits Absorption Metabolism->Systemic Reduces Bioavailability

Caption: Key barriers affecting the oral bioavailability of Chiauranib.

References

Optimization

dealing with Chiauranib precipitation in culture media

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro experiments with Chiauranib, with a specific f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro experiments with Chiauranib, with a specific focus on preventing its precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is Chiauranib and what is its primary mechanism of action?

Chiauranib is an orally active, multi-target small molecule inhibitor.[1] It primarily targets several key pathways involved in tumorigenesis.[1] These include angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R.[2][3] By inhibiting these pathways, Chiauranib can suppress tumor cell proliferation, inhibit tumor angiogenesis, and regulate the tumor immune microenvironment.[1]

Q2: What is the recommended solvent for preparing Chiauranib stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Chiauranib for in-vitro use.[4][5]

Q3: I observed precipitation after diluting my Chiauranib DMSO stock solution into the cell culture medium. What could be the cause?

This is a common issue for poorly water-soluble compounds like Chiauranib.[6][7] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous-based culture medium. Several factors can contribute to this, including:

  • High final concentration of Chiauranib: The requested concentration in your experiment may be too high for the aqueous environment of the culture medium.

  • High percentage of DMSO in the final medium: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and can also influence drug solubility.[8]

  • Temperature changes: A shift from room temperature (during preparation) to 37°C (in the incubator) can affect solubility.

  • pH of the culture medium: The pH of the media can influence the charge state of the compound and thus its solubility.[8]

  • Interactions with media components: Components in the culture medium, such as salts and proteins, can interact with Chiauranib and reduce its solubility.

Troubleshooting Guide: Preventing Chiauranib Precipitation

If you are experiencing Chiauranib precipitation, please follow these troubleshooting steps:

Step 1: Optimize DMSO Stock and Final Drug Concentration

Ensure your stock solution and final working concentration are optimized. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the culture medium.

ParameterRecommendation
Stock Solution Solvent 100% DMSO
Stock Concentration A 10 mM stock solution in DMSO has been referenced in preclinical studies.[4]
Final DMSO Concentration Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, and not exceeding 1-2% to minimize solvent effects and cell toxicity.[8]
Final Chiauranib Conc. In-vitro studies have used concentrations ranging from 0.03 µM to 40 µM.[2][4][9] Start with the lowest effective concentration for your cell line.

Step 2: Modify the Dilution Protocol

The method of dilution can significantly impact whether the compound stays in solution.

  • Pre-warm the culture medium: Before adding the Chiauranib stock, warm the culture medium to 37°C.

  • Rapid mixing: Add the DMSO stock solution to the pre-warmed medium while vortexing or swirling to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of the drug that can initiate precipitation.

  • Serial dilutions: For very high final concentrations, consider performing a serial dilution in culture medium rather than a single large dilution.

Step 3: Consider Additives to the Culture Medium

Certain additives can help to increase the solubility of hydrophobic compounds.

  • Serum: If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can help to solubilize Chiauranib due to the presence of albumin and other proteins that can bind to the drug.[8]

  • Pluronic F-127: In some cases, low concentrations of non-ionic surfactants like Pluronic F-127 have been used to prevent the precipitation of poorly soluble compounds.[7] However, the compatibility of such additives with your specific cell line and assay must be validated.

Experimental Protocols

Protocol 1: Preparation of Chiauranib Working Solution

  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of Chiauranib powder in 100% DMSO to achieve a 10 mM concentration.[4] Ensure it is fully dissolved by vortexing. Store this stock solution at -20°C.

  • Pre-warm the culture medium: Place the required volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.

  • Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the pre-warmed medium. Aim to keep the final DMSO volume below 0.5%.

  • Dilute the stock solution: While gently vortexing the pre-warmed medium, add the calculated volume of the Chiauranib stock solution drop-wise to the medium.

  • Final mixing: Continue to mix for a few seconds to ensure homogeneity.

  • Visual inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_application Application cluster_analysis Analysis stock Prepare 10 mM Chiauranib stock in 100% DMSO dilute Add stock to warmed medium while vortexing stock->dilute warm_media Pre-warm culture medium to 37°C warm_media->dilute add_to_cells Add final working solution to cell culture dilute->add_to_cells incubate Incubate cells under experimental conditions add_to_cells->incubate assay Perform downstream cellular assays incubate->assay

Caption: Recommended experimental workflow for preparing and using Chiauranib in cell culture.

signaling_pathway cluster_angiogenesis Angiogenesis & Proliferation cluster_mitosis Mitosis cluster_inflammation Immune Microenvironment cluster_effects Cellular Effects chiauranib Chiauranib vegfr VEGFR chiauranib->vegfr inhibits pdgfr PDGFR chiauranib->pdgfr inhibits auroraB Aurora B chiauranib->auroraB inhibits csf1r CSF-1R chiauranib->csf1r inhibits inhibit_angiogenesis Inhibition of Angiogenesis vegfr->inhibit_angiogenesis inhibit_proliferation Inhibition of Cell Proliferation pdgfr->inhibit_proliferation inhibit_mitosis Mitotic Arrest auroraB->inhibit_mitosis modulate_immune Modulation of Immune Response csf1r->modulate_immune

Caption: Simplified signaling pathways targeted by Chiauranib.

References

Troubleshooting

Technical Support Center: Chiauranib Dose-Escalation Studies

This technical support center provides researchers, scientists, and drug development professionals with guidance on the design and potential issues related to dose-escalation studies of Chiauranib (B612102) (also known a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the design and potential issues related to dose-escalation studies of Chiauranib (B612102) (also known as Ibcasertib or CS2164).

Frequently Asked Questions (FAQs)

Q1: What is the established dose-escalation scheme for Chiauranib in a Phase I clinical trial?

A Phase I dose-escalation study for Chiauranib in patients with advanced solid tumors followed a classic 3+3 design.[1][2] The study initiated dosing at 10 mg once daily and escalated through several cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1]

Data Presentation: Chiauranib Phase I Dose-Escalation Cohorts

Dose CohortChiauranib Dose (once daily)Number of Patients
110 mg2
220 mg6
335 mg3
450 mg3
565 mg4

Source: Phase I dose-escalation study of chiauranib in patients with advanced solid tumors.[1]

Q2: What were the dose-limiting toxicities (DLTs) observed for Chiauranib?

The primary dose-limiting toxicity (DLT) observed at the 65 mg/day dose level was grade 3 hypertension, which occurred in two patients.[2] Based on these findings, the MTD was established at the next lower dose level.[1][2]

Q3: What are the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) for Chiauranib monotherapy?

Based on the safety data from the Phase I trial, 50 mg of Chiauranib administered orally once daily was determined to be both the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D) for monotherapy.[1][2][3]

Q4: What is the mechanism of action of Chiauranib?

Chiauranib is a multi-target inhibitor that exerts its anti-tumor effects through three primary mechanisms:[4]

  • Inhibition of Mitosis: It potently inhibits Aurora B kinase, a key regulator of mitosis, leading to G2/M cell cycle arrest.[5]

  • Anti-Angiogenesis: It targets angiogenesis-related kinases such as VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit, thereby suppressing the formation of new blood vessels that supply tumors.[1][5]

  • Modulation of the Tumor Microenvironment: Chiauranib inhibits CSF-1R, which plays a role in the regulation of tumor-associated macrophages.[1][5]

A preclinical study has shown that Chiauranib can inhibit the VEGFR2/MEK/ERK/STAT3 signaling pathway in transformed follicular lymphoma cells.[6]

Q5: What are the common adverse events associated with Chiauranib treatment?

The most frequently reported treatment-related adverse events (AEs) in the Phase I study, regardless of severity, included fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), and hypertension (33.3%).[1][2] The majority of these AEs were mild to moderate in severity.[1]

Troubleshooting Guides

Issue 1: A patient in a dose-escalation cohort experiences a Grade 3 adverse event.

Troubleshooting Steps:

  • Assess DLT Criteria: Determine if the adverse event meets the protocol-defined criteria for a dose-limiting toxicity. A DLT is typically a pre-defined, severe adverse event that is considered unacceptable.

  • Follow Protocol Guidelines: The study protocol will specify the actions to be taken in the event of a DLT. This usually involves:

    • Not escalating to a higher dose level.

    • Expanding the current dose cohort by enrolling an additional three patients to better assess the safety at this dose.

  • Dose Modification: Depending on the nature and severity of the adverse event, a temporary discontinuation or dose reduction of Chiauranib may be necessary for the affected patient.[1]

  • Supportive Care: Provide appropriate medical intervention and supportive care to manage the adverse event.

Issue 2: Unexpected pharmacokinetic variability is observed among patients in the same dose cohort.

Troubleshooting Steps:

  • Review Patient Compliance: Verify and document patient adherence to the dosing schedule.

  • Assess Concomitant Medications: Review the patient's concomitant medications for any potential strong inhibitors or inducers of CYP3A4, as these could affect Chiauranib metabolism.[7]

  • Evaluate Food Effects: While specific food effect studies for Chiauranib were not detailed in the provided results, the timing of drug administration relative to meals should be consistent as per the study protocol to minimize variability.

  • Genetic Polymorphisms: Consider the potential influence of genetic polymorphisms in drug-metabolizing enzymes and transporters, which could contribute to inter-individual pharmacokinetic differences.

Experimental Protocols

Protocol: Phase I Dose-Escalation Study Design (3+3 Design)

This protocol outlines a standard 3+3 dose-escalation design for a first-in-human study of an investigational agent like Chiauranib.

  • Patient Enrollment:

    • Enroll a cohort of three patients at the initial starting dose (e.g., 10 mg/day for Chiauranib).[1]

    • Ensure all patients meet the inclusion and exclusion criteria as defined in the clinical trial protocol.[1] This typically includes factors like age, performance status, and organ function.[1]

  • Treatment and Observation:

    • Administer Chiauranib orally once daily for a 28-day cycle.[1][2]

    • Monitor patients closely for any adverse events (AEs) and dose-limiting toxicities (DLTs) during the first cycle.

  • DLT Evaluation:

    • If zero out of three patients experience a DLT in the first cycle, escalate to the next planned dose level and enroll a new cohort of three patients.

    • If one out of three patients experiences a DLT, expand the current dose cohort by enrolling an additional three patients.

      • If one out of the six patients experiences a DLT, you may proceed to the next dose level.

      • If two or more out of the six patients experience a DLT, the MTD has been exceeded. The MTD is then defined as the dose level below the current one.

    • If two or more out of the initial three patients experience a DLT, the MTD has been exceeded. The MTD is then established as the previous, lower dose level.

  • MTD and RP2D Determination:

    • The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which no more than one out of six patients experiences a DLT.

    • The Recommended Phase II Dose (RP2D) is often the MTD, but may be a lower dose based on an overall assessment of safety, tolerability, pharmacokinetic, and pharmacodynamic data. For Chiauranib, the 50 mg/day dose was determined to be both the MTD and RP2D.[1][2]

Visualizations

G cluster_0 Chiauranib Dose-Escalation Workflow start Start with Initial Dose Cohort (3 patients) eval1 Evaluate for DLTs in First Cycle start->eval1 no_dlt 0 of 3 Patients with DLT eval1->no_dlt No DLTs one_dlt 1 of 3 Patients with DLT eval1->one_dlt 1 DLT two_plus_dlt ≥2 of 3 Patients with DLT eval1->two_plus_dlt ≥2 DLTs escalate Escalate to Next Dose Level (New Cohort of 3 Patients) no_dlt->escalate expand Expand Cohort to 6 Patients one_dlt->expand mtd_exceeded MTD Exceeded two_plus_dlt->mtd_exceeded escalate->start eval2 Evaluate Expanded Cohort for DLTs expand->eval2 one_of_six_dlt ≤1 of 6 Patients with DLT eval2->one_of_six_dlt ≤1 DLT two_plus_of_six_dlt ≥2 of 6 Patients with DLT eval2->two_plus_of_six_dlt ≥2 DLTs one_of_six_dlt->escalate two_plus_of_six_dlt->mtd_exceeded define_mtd Define MTD as Previous Dose Level mtd_exceeded->define_mtd end Proceed to Phase II with RP2D define_mtd->end

Caption: A flowchart of the 3+3 dose-escalation study design.

G cluster_1 Chiauranib Signaling Pathway Inhibition cluster_angiogenesis Angiogenesis cluster_mitosis Mitosis cluster_tme Tumor Microenvironment chiauranib Chiauranib VEGFR VEGFR chiauranib->VEGFR PDGFR PDGFR chiauranib->PDGFR cKit c-Kit chiauranib->cKit AuroraB Aurora B chiauranib->AuroraB CSF1R CSF-1R chiauranib->CSF1R angiogenesis_outcome Inhibition of Tumor Angiogenesis VEGFR->angiogenesis_outcome PDGFR->angiogenesis_outcome cKit->angiogenesis_outcome mitosis_outcome G2/M Cell Cycle Arrest AuroraB->mitosis_outcome tme_outcome Modulation of Immune Microenvironment CSF1R->tme_outcome

Caption: The multi-target inhibitory mechanism of Chiauranib.

References

Optimization

Technical Support Center: Determining the Maximum Tolerated Dose (MTD) of Chiauranib

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying the Maximum Tolerated Dose (MTD) of Chiauranib in both preclinica...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying the Maximum Tolerated Dose (MTD) of Chiauranib in both preclinical and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the established clinical Maximum Tolerated Dose (MTD) of Chiauranib?

A1: The MTD of Chiauranib has been determined to be 50 mg/day in a Phase I dose-escalation study involving patients with advanced solid tumors.[1][2][3]

Q2: What were the dose-limiting toxicities (DLTs) observed during the clinical trial?

A2: The primary DLT observed at the 65 mg/day dose level was grade 3 hypertension, which occurred in two of the four patients in that cohort.[1][2] This led to the determination of 50 mg/day as the MTD.

Q3: What are the most common adverse events associated with Chiauranib treatment?

A3: The most frequently reported treatment-related adverse events include fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), and hypertension (33.3%).[1][2]

Q4: What is the recommended starting dose for a Phase I clinical trial of Chiauranib?

A4: Based on preclinical data and human equivalent dose (HED) analysis, a starting dose of 25 mg/day was initially suggested.[1][4][5] However, the actual starting dose in the Phase I trial was a more conservative 10 mg/day.[1][4][5]

Q5: How should dose escalation be managed in a clinical setting?

A5: A modified Fibonacci sequence for dose escalation is a common approach. In the Phase I trial for Chiauranib, the escalating dose levels were 10 mg, 20 mg, 35 mg, 50 mg, and 65 mg daily, using a 3+3 design within 28-day cycles.[1][2]

Troubleshooting Guide for MTD Determination

Issue Potential Cause Recommended Action
High incidence of mortality at initial doses in preclinical studies. Starting dose is too high. Unexpected species-specific sensitivity.Review the basis for the starting dose selection (e.g., in vitro cytotoxicity data). Conduct a dose range-finding study with a wider and lower dose range. Consider the possibility of different metabolic pathways in the chosen animal model.
Inconsistent or highly variable toxicity observed within a dose cohort. Issues with drug formulation or administration. Genetic variability within the animal cohort. Inconsistent health status of animals.Ensure proper formulation, solubility, and stability of Chiauranib. Verify the accuracy and consistency of the dosing procedure (e.g., gavage technique). Use a genetically homogenous animal strain and ensure all animals are of similar age, weight, and health status.
Difficulty in distinguishing between drug-related toxicity and tumor-related morbidity in xenograft models. Rapid tumor progression causing symptoms that mimic toxicity (e.g., weight loss).Include a vehicle-treated control group with tumors to monitor tumor-related morbidity. Rely on a comprehensive set of endpoints, including clinical observations, body weight, and specific biomarkers of toxicity, in addition to general health status.
Observed toxicities are not dose-dependent. Off-target effects of the compound. Saturation of metabolic or clearance pathways.Investigate potential off-target activities of Chiauranib. Conduct pharmacokinetic studies to assess for non-linear exposure with increasing doses.
Delayed onset of toxicity, appearing after the initial observation period. The observation period is too short. The drug or its metabolites have a long half-life.Extend the observation period in preclinical studies. In clinical trials, ensure continuous monitoring throughout the treatment cycle and for a specified period after the last dose.

Data Presentation

Clinical MTD Determination of Chiauranib (NCT02122809)
Dose Level (mg/day) Number of Patients Dose-Limiting Toxicities (DLTs) Adverse Events (Grade 3 or higher)
1020-
2060-
3530-
5030-
6542 (Grade 3 Hypertension)Hypertension
MTD - 50 mg/day -

Data summarized from the Phase I dose-escalation study.[1][2]

Experimental Protocols

General Protocol for Preclinical MTD Determination in Rodents

1. Animal Model:

  • Select a relevant rodent species and strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).

  • Use healthy, young adult animals of a single sex to minimize variability, or include both sexes if sex-specific differences in toxicity are suspected.

2. Dose Selection and Formulation:

  • Determine the starting dose based on in vitro cytotoxicity data (e.g., IC50 values) and literature on similar compounds.

  • Prepare a dose range with sufficient spread to identify a non-toxic dose, a toxic dose, and the MTD. A common approach is to use a geometric progression (e.g., doubling the dose).

  • Formulate Chiauranib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and ensure its stability.

3. Study Design:

  • Acclimatize animals for at least one week before the study begins.

  • Randomly assign animals to dose groups, including a vehicle control group (typically 3-5 animals per group).

  • Administer Chiauranib via the intended clinical route (e.g., oral gavage) once daily for a defined period (e.g., 7-14 consecutive days).

4. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.

  • Body Weight: Record individual body weights before the first dose and daily thereafter. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Food and Water Intake: Monitor daily.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of complete blood count and serum chemistry panels to assess organ function (e.g., liver and kidney).

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination, especially from animals in the control and high-dose groups.

5. MTD Determination:

  • The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a substantial reduction in body weight (e.g., >15-20%).

Signaling Pathway and Experimental Workflow Diagrams

G Chiauranib Signaling Pathway Inhibition cluster_0 VEGFR2 Pathway cluster_1 p53 Pathway VEGFR2 VEGFR2 GRB2 GRB2 VEGFR2->GRB2 RAF RAF GRB2->RAF MEK1_2 MEK1_2 RAF->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 STAT3 STAT3 ERK1_2->STAT3 p53 p53 Apoptosis Apoptosis p53->Apoptosis Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits Phosphorylation Chiauranib->p53 Activates

Caption: Inhibition of VEGFR2 and activation of p53 signaling by Chiauranib.

G General MTD Determination Workflow Start Start MTD Study Dose_Selection Select Initial Dose Range Start->Dose_Selection Animal_Acclimatization Acclimatize Animals Dose_Selection->Animal_Acclimatization Dosing Administer Chiauranib and Vehicle Animal_Acclimatization->Dosing Monitoring Daily Monitoring: - Clinical Signs - Body Weight Dosing->Monitoring Data_Collection Endpoint Data Collection: - Bloodwork - Necropsy - Histopathology Monitoring->Data_Collection Analysis Analyze Toxicity Data Data_Collection->Analysis MTD_Determination MTD Identified? Analysis->MTD_Determination End End Study MTD_Determination->End Yes Adjust_Dose Adjust Dose Range and Repeat MTD_Determination->Adjust_Dose No Adjust_Dose->Dosing

Caption: A generalized workflow for preclinical MTD determination.

References

Troubleshooting

common adverse events of Chiauranib in clinical trials

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of Chiauranib. Frequently Asked Questions (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of Chiauranib.

Frequently Asked Questions (FAQs)

What are the most common treatment-related adverse events associated with Chiauranib?

Based on a Phase I dose-escalation study in patients with advanced solid tumors, the most frequently reported treatment-related adverse events (AEs) were generally mild to moderate in severity. The common AEs are summarized in the table below.[1][2]

Was a Maximum Tolerated Dose (MTD) for Chiauranib established?

Yes, in the Phase I dose-escalation study, the Maximum Tolerated Dose (MTD) was determined to be 50 mg/day. This was established due to dose-limiting toxicities (DLTs), specifically grade 3 hypertension, occurring at the 65 mg/day dose level.[1][2][3]

What are the dose-limiting toxicities (DLTs) observed with Chiauranib?

The primary dose-limiting toxicity identified in the Phase I trial was grade 3 hypertension, which was observed in two patients at the 65 mg/day dose.[1][2]

Troubleshooting Guide for Adverse Events

A patient in our study is experiencing hypertension. What is the recommended course of action?

Hypertension is a known adverse event associated with Chiauranib.[1][2] In the Phase I study, grade 3 hypertension was a dose-limiting toxicity.[1][2] For one patient who experienced this DLT, treatment was discontinued. However, another patient continued treatment after assessment by the investigator due to potential clinical benefit.[1] Management of hypertension should follow standard clinical practice, which may include dose interruption, dose reduction, or the administration of antihypertensive medications. Close monitoring of blood pressure is essential.

Our trial has reported cases of proteinuria and hematuria. How should these be managed?

Proteinuria and hematuria are among the most common treatment-related adverse events.[1][2] While the Phase I study did not note obvious abnormal laboratory parameters for renal function such as serum urea (B33335) nitrogen and creatinine, regular monitoring of urinalysis and renal function is recommended.[1] Management may involve dose modification or interruption based on the severity (grade) of the event, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).

Some participants are reporting significant fatigue. Is this expected?

Fatigue is the most common treatment-related adverse event, affecting a significant percentage of patients in the initial Phase I study.[1][2] It is crucial to assess the severity of the fatigue and its impact on the patient's daily activities. Management strategies may include patient education on energy conservation techniques, supportive care, and, if necessary, dose adjustments.

Data on Common Adverse Events

The following table summarizes the most common treatment-related adverse events observed in a Phase I clinical trial of Chiauranib involving 18 patients with advanced solid tumors.[1][2]

Adverse EventFrequency (%)
Fatigue61.1%
Proteinuria44.4%
Hematuria38.9%
Hypothyroidism38.9%
Hypertriglyceridemia33.3%
Hypertension33.3%

Experimental Protocols

How were adverse events monitored and graded in the clinical trials?

In the Phase I dose-escalation study of Chiauranib, adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0. A Dose-Limiting Toxicity (DLT) was defined as any grade ≥ 2 nephrotoxicity, any grade ≥ 3 non-hematologic toxicity, or grade ≥ 4 hematologic toxicity that occurred during the first cycle and was at least possibly related to Chiauranib.[1]

The general workflow for monitoring and managing adverse events in a clinical trial setting is as follows:

G cluster_monitoring Adverse Event Monitoring Workflow cluster_management Adverse Event Management patient Patient Receives Chiauranib observe Ongoing Monitoring for AEs (Clinical Observation & Lab Tests) patient->observe detect Adverse Event Detected observe->detect grade Grade AE Severity (e.g., CTCAE v4.0) detect->grade causality Assess Causality (Relation to Study Drug) grade->causality dlt DLT Assessment grade->dlt If severe report Report AE to Investigator causality->report manage Implement Management Strategy report->manage dose_mod Dose Modification (Interruption/Reduction) manage->dose_mod If necessary supportive Supportive Care manage->supportive As needed

Workflow for Monitoring and Managing Adverse Events in a Clinical Trial.

Signaling Pathways

What is the mechanism of action of Chiauranib that may contribute to these adverse events?

Chiauranib is a multi-target tyrosine kinase inhibitor. Its adverse event profile is likely related to its inhibition of several key signaling pathways involved in tumorigenesis and normal physiological processes.[4] Chiauranib simultaneously inhibits:

  • Angiogenesis-related kinases: VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit.[1][4][5] Inhibition of the VEGF pathway is a common cause of hypertension and proteinuria with this class of drugs.

  • Mitosis-related kinase: Aurora B.[1][4][5]

  • Chronic inflammation-related kinase: CSF-1R.[1][4][5]

The diagram below illustrates the multi-target inhibitory action of Chiauranib.

G chiauranib Chiauranib aurora_b Aurora B chiauranib->aurora_b inhibits csf1r CSF-1R chiauranib->csf1r inhibits angiogenesis Angiogenesis Kinases (VEGFRs, PDGFRα, c-Kit) chiauranib->angiogenesis inhibits mitosis Tumor Cell Mitosis aurora_b->mitosis regulates inflammation Tumor Microenvironment (Inflammation) csf1r->inflammation regulates angiogenesis_process Tumor Angiogenesis angiogenesis->angiogenesis_process regulates

Multi-target Inhibitory Mechanism of Chiauranib.

References

Optimization

Chiauranib In Vivo Efficacy Enhancement: A Technical Support Center

Welcome to the Technical Support Center for Chiauranib (B612102), a resource designed for researchers, scientists, and drug development professionals. This center provides troubleshooting guides, frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiauranib (B612102), a resource designed for researchers, scientists, and drug development professionals. This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the in vivo efficacy of Chiauranib in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Chiauranib?

A1: Chiauranib is a novel, orally active, multi-targeted kinase inhibitor. It exerts its anti-tumor effects through the simultaneous inhibition of three key pathways involved in tumor growth and survival: Aurora B kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Vascular Endothelial Growth Factor Receptor (VEGFR). This triple-pathway inhibition targets tumor cell proliferation, the tumor immune microenvironment, and angiogenesis.[1]

Q2: What are the recommended starting doses for Chiauranib in preclinical in vivo studies?

A2: Based on preclinical studies, a common starting dose for Chiauranib in xenograft models is 10 mg/kg/day, administered orally.[2] However, the optimal dose can vary depending on the tumor model and the specific research question. Dose-ranging studies are recommended to determine the most effective and well-tolerated dose for your specific model.

Q3: What are some common adverse events observed with multi-targeted kinase inhibitors like Chiauranib in preclinical models?

A3: In preclinical models, common adverse events associated with multi-targeted kinase inhibitors can include weight loss, diarrhea, fatigue, and hypertension.[3] Close monitoring of animal health, including body weight and general appearance, is crucial throughout the study.

Q4: Can Chiauranib be combined with other therapies to enhance its efficacy?

A4: Yes, preclinical and clinical studies have shown that Chiauranib can have synergistic effects when combined with other anti-cancer agents. Combinations with chemotherapy agents like paclitaxel (B517696) and etoposide (B1684455) have demonstrated enhanced efficacy in ovarian cancer models.[4][5] Additionally, combining Chiauranib with immunotherapy (e.g., PD-(L)1 inhibitors) and standard chemotherapy is being explored for small cell lung cancer.[6]

Q5: How can I assess target engagement of Chiauranib in vivo?

A5: Target engagement can be assessed by measuring the phosphorylation status of Chiauranib's primary targets (Aurora B, VEGFR2, CSF1R) in tumor tissue. This is typically done by collecting tumor lysates at the end of the study and performing Western blot analysis for the phosphorylated and total protein levels of these targets.

Troubleshooting Guides

Issue 1: Suboptimal Tumor Growth Inhibition
Potential Cause Troubleshooting Steps
Inadequate Drug Exposure 1. Verify Formulation: Ensure Chiauranib is properly dissolved or suspended in the vehicle. Check for any precipitation. 2. Confirm Dosing Accuracy: Double-check dose calculations and administration technique (e.g., oral gavage). 3. Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to measure plasma and tumor concentrations of Chiauranib to ensure adequate exposure.
Intrinsic or Acquired Resistance 1. Assess Target Expression: Analyze baseline tumor tissue for the expression levels of Aurora B, VEGFR, and CSF1R. Low expression of these targets may lead to reduced sensitivity. 2. Investigate Resistance Pathways: In resistant tumors, explore potential resistance mechanisms, such as mutations in the target kinases or activation of bypass signaling pathways.
Suboptimal Dosing Regimen 1. Dose Escalation Study: Conduct a dose-escalation study to determine if higher, well-tolerated doses improve efficacy. 2. Vary Dosing Frequency: If the drug has a short half-life, consider more frequent administration.
Animal Model Issues 1. Tumor Model Selection: Ensure the chosen xenograft model is appropriate and has been previously shown to be sensitive to inhibitors of the targeted pathways. 2. Animal Health: Monitor the overall health of the animals, as underlying health issues can impact tumor growth and drug response.
Issue 2: Inconsistent Results Between Animals
Potential Cause Troubleshooting Steps
Variability in Tumor Engraftment and Growth 1. Standardize Cell Implantation: Ensure consistent cell numbers, injection volume, and injection site for all animals. 2. Randomize Animals: Once tumors reach a predetermined size, randomize animals into treatment and control groups to ensure an even distribution of tumor volumes at the start of the study.
Inconsistent Drug Administration 1. Consistent Technique: Ensure all technicians are using the same, standardized technique for drug administration (e.g., oral gavage).
Animal Health Variability 1. Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the treatment.

Quantitative Data Summary

Parameter Chiauranib Monotherapy Chiauranib + Etoposide Chiauranib + Paclitaxel Reference
Median Progression-Free Survival (PFS) in Ovarian Cancer (months) 3.75.45.6[5]
Objective Response Rate (ORR) in Ovarian Cancer 8.7%40.9%52.4%[4]

Signaling Pathway Diagrams

Chiauranib_Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_AuroraB Aurora B Signaling cluster_CSF1R CSF1R Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis Chiauranib_VEGF Chiauranib Chiauranib_VEGF->VEGFR2 AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Mitosis Mitosis (Chromosome Segregation) HistoneH3->Mitosis Chiauranib_AuroraB Chiauranib Chiauranib_AuroraB->AuroraB CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PI3K_CSF PI3K/AKT CSF1R->PI3K_CSF ERK_CSF MAPK/ERK CSF1R->ERK_CSF Macrophage Macrophage Survival & Differentiation (Pro-tumor) PI3K_CSF->Macrophage ERK_CSF->Macrophage Chiauranib_CSF1R Chiauranib Chiauranib_CSF1R->CSF1R

Caption: Chiauranib's multi-targeted mechanism of action.

Experimental Protocols

Murine Xenograft Model for Efficacy Assessment

This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of Chiauranib.

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • Sterile PBS

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Chiauranib

  • Vehicle for Chiauranib formulation (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: Culture cancer cells in the recommended medium until they reach 70-80% confluency.

  • Cell Preparation:

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice according to your institution's approved protocol.

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

    • Prepare the Chiauranib formulation fresh daily.

    • Administer Chiauranib (e.g., 10 mg/kg/day) or vehicle to the respective groups via oral gavage.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).

Xenograft_Workflow start Start cell_culture Cell Culture start->cell_culture cell_prep Cell Preparation cell_culture->cell_prep implantation Tumor Implantation cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment with Chiauranib or Vehicle randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Reached data_collection->endpoint analysis Tumor Harvesting & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a Chiauranib xenograft study.

Western Blot Analysis of p-VEGFR2

This protocol details the procedure for assessing the phosphorylation of VEGFR2 in tumor lysates following Chiauranib treatment.

Materials:

  • Tumor tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-p-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.

    • Quantify band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.

In Vitro Aurora B Kinase Assay

This protocol outlines a method for assessing the direct inhibitory effect of Chiauranib on Aurora B kinase activity.

Materials:

  • Recombinant active Aurora B kinase

  • Histone H3 protein (substrate)

  • Kinase assay buffer

  • ATP

  • Chiauranib

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-p-Histone H3 (Ser10), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, recombinant Aurora B kinase, and varying concentrations of Chiauranib.

    • Pre-incubate for 10 minutes at 30°C.

    • Add Histone H3 and ATP to initiate the reaction.

    • Incubate for 30 minutes at 30°C.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Perform Western blotting as described in the previous protocol, using anti-p-Histone H3 (Ser10) to detect the product of the kinase reaction.

    • Re-probe the membrane with an anti-total Histone H3 antibody to ensure equal substrate loading.

In Vivo Analysis of CSF1R Signaling

This protocol provides a method to assess the impact of Chiauranib on CSF1R signaling in the tumor microenvironment in vivo.

Materials:

  • Tumor-bearing mice treated with Chiauranib or vehicle

  • Flow cytometry staining buffer

  • Fluorescently-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-p-CSF1R

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Harvest tumors and dissociate them into a single-cell suspension using enzymatic digestion and mechanical disruption.

  • Cell Staining:

    • Stain the cells with antibodies against surface markers (CD45, CD11b, F4/80) to identify the myeloid cell population.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

  • Intracellular Staining:

    • Stain the permeabilized cells with an antibody against phosphorylated CSF1R (p-CSF1R).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the level of p-CSF1R in the tumor-associated macrophage population (CD45+CD11b+F4/80+).

    • Compare the p-CSF1R levels between the Chiauranib-treated and vehicle-treated groups.

Troubleshooting_Workflow start Low In Vivo Efficacy Observed check_exposure Check Drug Exposure start->check_exposure check_target Assess Target Engagement check_exposure->check_target Adequate Exposure formulation Optimize Formulation & Dosing check_exposure->formulation No/Low Exposure check_model Evaluate Animal Model check_target->check_model Target Inhibited western_blot Western Blot for p-Targets check_target->western_blot No/Low Target Inhibition flow_csf1r Flow Cytometry for p-CSF1R check_target->flow_csf1r No/Low Target Inhibition model_selection Re-evaluate Tumor Model check_model->model_selection Inappropriate Model resistance_mech Investigate Resistance Mechanisms check_model->resistance_mech Appropriate Model pk_study Conduct PK Study formulation->pk_study pk_study->check_target success Improved Efficacy western_blot->success flow_csf1r->success model_selection->success resistance_mech->success

Caption: A troubleshooting workflow for low in vivo efficacy.

References

Troubleshooting

Technical Support Center: Mitigating Hypertension as a Side Effect of Chiauranib

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypertension associated with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypertension associated with the use of Chiauranib (B612102).

Frequently Asked Questions (FAQs)

Q1: What is Chiauranib and what is its mechanism of action?

A1: Chiauranib is an orally active, multi-target tyrosine kinase inhibitor (TKI). It primarily targets angiogenesis-related kinases such as VEGFR1, VEGFR2, and VEGFR3, as well as PDGFRα and c-Kit.[1][2] Additionally, it inhibits Aurora B kinase, which is involved in mitosis, and Colony-Stimulating Factor 1 Receptor (CSF-1R), which plays a role in chronic inflammation.[1][2] Its anti-tumor activity is attributed to the simultaneous inhibition of these pathways, which are crucial for tumor growth, proliferation, and survival.[3]

Q2: Why does Chiauranib cause hypertension?

A2: Hypertension is a recognized "on-target" side effect of TKIs that inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5] By blocking VEGFR2, Chiauranib disrupts the normal homeostatic functions of VEGF in the vasculature.[6][7][8] This disruption is thought to lead to a decrease in the production of vasodilators like nitric oxide (NO) and prostacyclin, and potentially an increase in the production of vasoconstrictors like endothelin-1 (B181129) (ET-1).[6][7][9] This imbalance results in increased vascular resistance and, consequently, elevated blood pressure.[9]

Q3: How common is hypertension as a side effect of Chiauranib?

A3: Hypertension is a common treatment-related adverse event observed in clinical trials of Chiauranib. In a Phase I dose-escalation study, hypertension was reported in 33.3% of patients.[1][2] Notably, Grade 3 hypertension was a dose-limiting toxicity (DLT) at the 65 mg/day dose level.[1][2] In a Phase Ib/II study of Chiauranib in combination with chemotherapy for ovarian cancer, hypertension was also one of the most common treatment-related adverse events.[10]

Q4: Is the development of hypertension during Chiauranib treatment correlated with its anti-tumor efficacy?

A4: While specific data for Chiauranib is still emerging, studies with other anti-angiogenic TKIs have suggested that treatment-induced hypertension may be a biomarker of therapeutic efficacy.[5][11][12] The development of hypertension is considered an "on-target" effect, indicating that the drug is effectively inhibiting the VEGF signaling pathway.[4][5] For instance, in studies of sunitinib (B231) and ramucirumab, patients who developed hypertension often showed improved clinical outcomes, including better response rates and longer progression-free survival.[5][11] Researchers should monitor blood pressure closely and manage hypertension effectively to allow for continuous Chiauranib treatment, which may lead to better anti-tumor responses.

Troubleshooting Guide

Issue: A significant increase in blood pressure is observed in a subject after initiating Chiauranib treatment.

1. Assess the Severity of Hypertension:

  • Grading: Characterize the hypertension according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

    • Grade 1: Asymptomatic, systolic blood pressure (SBP) 120-139 mmHg or diastolic blood pressure (DBP) 80-89 mmHg.

    • Grade 2: SBP 140-159 mmHg or DBP 90-99 mmHg; medical intervention indicated.

    • Grade 3: SBP ≥160 mmHg or DBP ≥100 mmHg; medical intervention indicated; hospitalization indicated for hypertensive crisis.

    • Grade 4: Life-threatening consequences (e.g., malignant hypertension, transient or permanent neurologic deficit, hypertensive crisis).

2. Initial Management Strategy:

  • Grade 1 Hypertension: Continue Chiauranib at the current dose and monitor blood pressure more frequently (e.g., daily or every other day). Advise on lifestyle modifications such as a low-sodium diet.

  • Grade 2 Hypertension: Initiate or adjust antihypertensive medication. Continue Chiauranib and monitor blood pressure closely.

  • Grade 3 Hypertension: Withhold Chiauranib treatment. Initiate or intensify antihypertensive therapy. Once blood pressure is controlled (e.g., <150/90 mmHg), consider resuming Chiauranib at a reduced dose.

  • Grade 4 Hypertension: Immediately discontinue Chiauranib and provide emergency medical care.

3. Choice of Antihypertensive Agents:

  • First-line agents: Angiotensin-converting enzyme (ACE) inhibitors or Angiotensin II receptor blockers (ARBs) are often recommended, particularly if proteinuria is present. Calcium channel blockers (dihydropyridine class, such as amlodipine) are also effective.

  • Second-line agents: Thiazide diuretics or beta-blockers may be considered as add-on therapy.

  • Agents to use with caution: Non-dihydropyridine calcium channel blockers (e.g., diltiazem, verapamil) should be used with caution as they can inhibit CYP3A4, potentially altering the metabolism of Chiauranib.

4. Monitoring and Follow-up:

  • Establish a regular blood pressure monitoring schedule for all subjects receiving Chiauranib, with increased frequency upon initiation of treatment or dose escalation.

  • Educate subjects on the importance of self-monitoring of blood pressure at home.

  • Regularly assess for signs and symptoms of end-organ damage (e.g., headache, visual changes, chest pain).

Quantitative Data Summary

Clinical Trial PhaseNDosing RegimenIncidence of All-Grade HypertensionIncidence of Grade 3 HypertensionNotes
Phase I (NCT02122809)1810-65 mg once daily33.3%Dose-limiting toxicity at 65 mg/dayHypertension was one of the most common treatment-related adverse events.[1][2]
Phase Ib/II (NCT03973908)43Combination with chemotherapyReported as a common TRAENot specifiedSafety profile was similar to other TKIs.[10]

Experimental Protocols

Protocol 1: Preclinical Blood Pressure Monitoring in Rodent Models

Objective: To continuously monitor blood pressure in rodents treated with Chiauranib using radiotelemetry.

Methodology:

  • Animal Model: Use appropriate rodent models (e.g., BALB/c nude mice for xenograft studies).

  • Transmitter Implantation:

    • Anesthetize the animal (e.g., isoflurane).

    • Surgically implant a radiotelemetry transmitter (e.g., DSI PA-C10 for mice) with the catheter inserted into the carotid artery and advanced into the aortic arch. The transmitter body is placed in a subcutaneous pocket on the flank.[13][14][15]

    • Allow a recovery period of at least 7-10 days post-surgery before starting the experiment.

  • Data Acquisition:

    • House the animals in individual cages on receiver platforms that collect the telemetry signal.

    • Record baseline blood pressure, heart rate, and activity for at least 24-48 hours before the first dose of Chiauranib.

    • Administer Chiauranib orally at the desired dose and schedule.

    • Continuously record cardiovascular parameters throughout the study period.

  • Data Analysis:

    • Analyze the data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, in response to Chiauranib treatment compared to baseline and vehicle-treated controls.

Protocol 2: In Vitro Assessment of Nitric Oxide Production

Objective: To measure the effect of Chiauranib on nitric oxide (NO) production in endothelial cells using the Griess assay.

Methodology:

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.

    • Seed the cells in a 96-well plate and grow to confluence.

  • Treatment:

    • Starve the cells in serum-free media for 2-4 hours.

    • Treat the cells with varying concentrations of Chiauranib or vehicle control for a specified time (e.g., 24 hours).

    • Include a positive control for NO production (e.g., VEGF or a calcium ionophore like A23187) and a negative control (an eNOS inhibitor like L-NAME).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Prepare a standard curve using sodium nitrite (B80452).

    • In a new 96-well plate, mix equal volumes of the supernatant (or standard) with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[16][17]

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. This will reflect the amount of NO produced by the cells.

Protocol 3: Measurement of Plasma Endothelin-1 Levels

Objective: To quantify the levels of endothelin-1 (ET-1) in the plasma of rats treated with Chiauranib using an ELISA kit.

Methodology:

  • Animal Treatment:

    • Treat rats with Chiauranib or vehicle control at the desired dose and duration.

  • Sample Collection:

    • Collect blood samples via cardiac puncture or from the tail vein into tubes containing EDTA as an anticoagulant.

    • Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available rat ET-1 ELISA kit.[18][19]

    • Prepare standards and samples according to the kit's instructions.

    • Add standards and samples to the pre-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • After another incubation and wash step, add the substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of ET-1 in the plasma samples.

    • Compare the ET-1 levels between Chiauranib-treated and control groups.

Visualizations

VEGFR2_Signaling_Pathway cluster_inhibition Effect of Chiauranib VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces ET1 Endothelin-1 (ET-1) eNOS_active->ET1 Inhibits Vasodilation Vasodilation NO->Vasodilation Hypertension Hypertension Vasodilation->Hypertension Reduces BP IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Vasoconstriction Vasoconstriction ET1->Vasoconstriction Vasoconstriction->Hypertension Increases BP

Caption: VEGFR2 signaling pathway and the mechanism of Chiauranib-induced hypertension.

Troubleshooting_Workflow start Increased BP Observed assess Assess Severity (CTCAE Grade) start->assess grade1 Grade 1 assess->grade1 grade2 Grade 2 assess->grade2 grade3 Grade 3 assess->grade3 grade4 Grade 4 assess->grade4 action1 Continue Chiauranib Increase Monitoring grade1->action1 action2 Initiate/Adjust Antihypertensives Continue Chiauranib grade2->action2 action3 Withhold Chiauranib Intensify Antihypertensives grade3->action3 action4 Discontinue Chiauranib Emergency Care grade4->action4 resume Resume Chiauranib at Reduced Dose (if BP controlled) action3->resume

Caption: Troubleshooting workflow for managing Chiauranib-induced hypertension.

Experimental_Workflow in_vivo In Vivo Studies (Rodent Models) bp_monitoring Blood Pressure Monitoring (Radiotelemetry) in_vivo->bp_monitoring et1_measurement Plasma ET-1 Measurement (ELISA) in_vivo->et1_measurement in_vitro In Vitro Studies (Endothelial Cells) no_production Nitric Oxide Production (Griess Assay) in_vitro->no_production data_analysis Data Analysis & Correlation bp_monitoring->data_analysis et1_measurement->data_analysis no_production->data_analysis

References

Reference Data & Comparative Studies

Validation

Chiauranib vs. Standard Chemotherapy: A Head-to-Head Comparison for Researchers

A comprehensive analysis of the novel multi-kinase inhibitor, Chiauranib (B612102), in comparison to standard chemotherapy regimens in the treatment of advanced cancers, with a focus on ovarian and small cell lung cancer...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel multi-kinase inhibitor, Chiauranib (B612102), in comparison to standard chemotherapy regimens in the treatment of advanced cancers, with a focus on ovarian and small cell lung cancer. This guide provides an objective overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Introduction

The landscape of cancer therapy is continually evolving, with a shift towards targeted agents that exploit specific molecular vulnerabilities within tumor cells. Chiauranib (CS2164) is a novel, orally active multi-target inhibitor that represents a significant step in this direction. It simultaneously targets key pathways involved in tumor proliferation, angiogenesis, and the tumor immune microenvironment.[1][2][3] Standard chemotherapy, the cornerstone of cancer treatment for decades, relies on cytotoxic agents that primarily target rapidly dividing cells. This guide offers a detailed, data-driven comparison of Chiauranib and standard chemotherapy, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

Chiauranib: A Triple-Pathway Inhibitor

Chiauranib exerts its anti-tumor effects through a multi-pronged approach by selectively inhibiting several key protein kinases.[2][3] Its primary targets include:

  • Aurora B Kinase: A crucial regulator of mitosis, its inhibition leads to errors in chromosome segregation and ultimately, cell death.[2][3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit: These receptor tyrosine kinases are central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking these receptors, Chiauranib effectively cuts off the tumor's blood supply.[2][3]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor plays a key role in the survival and differentiation of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress the immune response. Inhibition of CSF-1R can modulate the tumor immune microenvironment to be less hospitable for cancer cells.[2][3]

This triple-pathway mechanism of inhibiting tumor cell mitosis, suppressing angiogenesis, and modulating the tumor immune microenvironment provides a comprehensive anti-tumor strategy.[2]

Standard Chemotherapy: The Cytotoxic Approach

Standard chemotherapy agents, such as platinum-based drugs (cisplatin, carboplatin) and taxanes (paclitaxel), function by inducing widespread DNA damage or interfering with the mitotic spindle, leading to the death of rapidly dividing cells.[4] This non-specific mechanism is effective against cancer cells, which are characterized by their high proliferation rates. However, it also affects healthy, rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to the well-known side effects of chemotherapy.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of Chiauranib and a typical experimental workflow for evaluating its efficacy.

Chiauranib_Signaling_Pathway Chiauranib's Multi-Target Signaling Pathway cluster_chiauranib Chiauranib cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Chiauranib Chiauranib AuroraB Aurora B Chiauranib->AuroraB inhibits VEGFR_PDGFR_cKit VEGFR/PDGFR/c-Kit Chiauranib->VEGFR_PDGFR_cKit inhibits CSF1R CSF-1R Chiauranib->CSF1R inhibits Mitosis_Inhibition Inhibition of Mitosis AuroraB->Mitosis_Inhibition leads to Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR_PDGFR_cKit->Angiogenesis_Inhibition leads to Immune_Modulation Modulation of Tumor Immune Microenvironment CSF1R->Immune_Modulation leads to Tumor_Cell_Death Tumor Cell Death and Regression Mitosis_Inhibition->Tumor_Cell_Death Angiogenesis_Inhibition->Tumor_Cell_Death Immune_Modulation->Tumor_Cell_Death

Caption: Diagram of Chiauranib's multi-target signaling pathway.

Experimental_Workflow Preclinical and Clinical Evaluation Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_data Data Analysis In_Vitro In Vitro Assays (Kinase Assays, Cell Proliferation) In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Promising results lead to Phase_I Phase I (Safety, MTD) In_Vivo->Phase_I Successful preclinical data leads to Phase_II Phase II (Efficacy, Safety) Phase_I->Phase_II Favorable safety profile leads to Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III Positive efficacy signals lead to Efficacy_Data Efficacy Data (ORR, PFS, OS) Phase_III->Efficacy_Data Safety_Data Safety and Tolerability Data Phase_III->Safety_Data

Caption: A generalized workflow for the evaluation of a new cancer therapeutic.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trial data comparing Chiauranib with standard chemotherapy is still emerging. However, available data from early-phase trials of Chiauranib and established data for standard chemotherapy provide a basis for an initial comparison.

Small Cell Lung Cancer (SCLC)

Standard first-line chemotherapy for extensive-stage SCLC typically involves a platinum-based regimen, such as cisplatin (B142131) or carboplatin (B1684641) combined with etoposide.[4]

A Phase II study of Chiauranib monotherapy in patients with SCLC who had received at least two prior lines of therapy showed promising results.[5]

Efficacy EndpointChiauranib Monotherapy (Phase II, pre-treated SCLC)[5]
Objective Response Rate (ORR) 17.9%
Disease Control Rate (DCR) 64.3%
Median Progression-Free Survival (PFS) 3.6 months
Median Overall Survival (OS) 8.4 months

Ovarian Cancer

For recurrent ovarian cancer, standard chemotherapy options vary based on platinum sensitivity and may include platinum-based combinations or single agents like paclitaxel (B517696) or etoposide.

A Phase Ib/II study evaluated Chiauranib in combination with chemotherapy (etoposide or paclitaxel) in patients with platinum-resistant or refractory ovarian cancer.[6][7]

Efficacy EndpointChiauranib + Etoposide (CE)[6][7]Chiauranib + Paclitaxel (CP)[6][7]Chiauranib Monotherapy (Phase Ib)[6][7]
Objective Response Rate (ORR) 40.9%52.4%8.7%
Median Progression-Free Survival (PFS) 5.4 months5.6 months3.7 months

These results suggest that Chiauranib, both as a monotherapy in heavily pre-treated SCLC and in combination with chemotherapy in resistant ovarian cancer, demonstrates meaningful anti-tumor activity.

Safety and Tolerability

Chiauranib

The safety profile of Chiauranib has been evaluated in several clinical trials.[1][5][6] The most common treatment-related adverse events are generally manageable and include:

Adverse EventGrade 1-2Grade 3-4
Hypertension Common25% (in SCLC monotherapy)[5]
Hyponatremia Common14.3% (in SCLC monotherapy)[5]
Fatigue 61.1% (in Phase I)[1]7.1% (in SCLC monotherapy)[5]
Proteinuria 44.4% (in Phase I)[1]-
Hematuria 38.9% (in Phase I)[1]-
Hypothyroidism 38.9% (in Phase I)[1]-
Hypertriglyceridemia 33.3% (in Phase I)[1]3.6% (in SCLC monotherapy)[5]

In a Phase I dose-escalation study, the maximum tolerated dose (MTD) was determined to be 50 mg once daily.[1]

Standard Chemotherapy

The side effects of standard chemotherapy are well-documented and are primarily due to its cytotoxic effects on healthy, rapidly dividing cells. Common adverse events include:

  • Myelosuppression (leading to neutropenia, anemia, and thrombocytopenia)

  • Nausea and vomiting

  • Hair loss (alopecia)

  • Mucositis

  • Peripheral neuropathy (especially with taxanes)

  • Nephrotoxicity (with cisplatin)

Experimental Protocols

In Vitro Kinase Assays

To determine the inhibitory activity of Chiauranib against its target kinases, in vitro kinase assays are performed. A typical protocol involves:

  • Reagents: Purified recombinant kinase (e.g., Aurora B, VEGFR2), a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (Chiauranib).

  • Procedure: The kinase, substrate, and varying concentrations of Chiauranib are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated substrate via antibodies in an ELISA or Western blot format.[8][9] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Phosphorylation Assays

To confirm the on-target activity of Chiauranib in a cellular context, assays to measure the phosphorylation of downstream targets are conducted. For example, to assess VEGFR2 inhibition:

  • Cell Culture: Endothelial cells (e.g., HUVECs) are cultured to a suitable confluency.

  • Treatment: Cells are pre-treated with varying concentrations of Chiauranib before stimulation with VEGF-A to induce VEGFR2 phosphorylation.

  • Lysis and Analysis: Cells are lysed, and the protein concentration is determined. The levels of phosphorylated VEGFR2 and total VEGFR2 are then measured by Western blotting or ELISA using specific antibodies.[10][11]

In Vivo Tumor Xenograft Models

To evaluate the anti-tumor efficacy of Chiauranib in a living organism, human tumor xenograft models are commonly used.[2]

  • Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized to receive either vehicle control or Chiauranib orally at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis or proliferation).

Conclusion

Chiauranib represents a promising new therapeutic agent with a unique multi-targeting mechanism that distinguishes it from standard chemotherapy. Its ability to simultaneously inhibit mitosis, angiogenesis, and modulate the tumor immune microenvironment offers a potentially more comprehensive and durable anti-tumor response. While direct comparative data from randomized controlled trials are still forthcoming, the existing preclinical and early-phase clinical data suggest that Chiauranib has significant anti-tumor activity in heavily pre-treated patient populations with a manageable safety profile.

For researchers and clinicians, Chiauranib presents an exciting new avenue of investigation, particularly in combination with other therapies, including immunotherapy and standard chemotherapy. Ongoing and future clinical trials will be crucial in defining the precise role of Chiauranib in the treatment armamentarium for various cancers and in providing a definitive comparison to the current standards of care.

References

Comparative

Chiauranib in Patient-Derived Xenografts: A Comparative Guide to Anti-Tumor Efficacy

In the landscape of oncology drug development, patient-derived xenograft (PDX) models are increasingly utilized for their superior predictive power of clinical outcomes compared to traditional cell line-derived xenograft...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug development, patient-derived xenograft (PDX) models are increasingly utilized for their superior predictive power of clinical outcomes compared to traditional cell line-derived xenografts. This guide provides a comparative analysis of Chiauranib's anti-tumor effects, contextualized with data from other multi-kinase inhibitors in PDX models. While direct head-to-head studies of Chiauranib against other agents in the same PDX models are not yet available in published literature, this document compiles existing preclinical data to offer a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Chiauranib is a novel, orally active multi-target inhibitor targeting Aurora B, VEGFR, PDGFR, c-Kit, and CSF1R, thereby inhibiting tumor cell mitosis, angiogenesis, and modulating the tumor immune microenvironment.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models. This guide focuses on the available in vivo data for Chiauranib and compares it with several other multi-kinase inhibitors—Anlotinib, Regorafenib, Sorafenib (B1663141), and Pazopanib (B1684535)—that have been evaluated in PDX models of different solid tumors.

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data on tumor growth inhibition from preclinical studies of Chiauranib and its comparators in various xenograft models. It is important to note that the data for Chiauranib is from a cell line-derived xenograft model of transformed follicular lymphoma, while the data for the other agents are from patient-derived xenograft models of various solid tumors. This distinction is crucial for interpreting the comparative efficacy.

Table 1: Efficacy of Chiauranib in a Transformed Follicular Lymphoma Xenograft Model

DrugDoseTumor ModelTumor Growth Inhibition (TGI) / EffectReference
Chiauranib10 mg/kg/dayTransformed Follicular Lymphoma (DOHH2 cell line xenograft)Significant reduction in tumor volume and weight compared to vehicle control.[4][5]--INVALID-LINK--

Table 2: Efficacy of Anlotinib in Patient-Derived Xenograft (PDX) Models

DrugDoseTumor ModelTumor Growth Inhibition (TGI)Reference
AnlotinibNot SpecifiedHead-and-Neck Squamous Cell Carcinoma PDX79.02%--INVALID-LINK--
Anlotinib3 mg/kgOsteosarcoma PDXSignificant inhibition of tumor growth--INVALID-LINK--

Table 3: Efficacy of Regorafenib in Patient-Derived Xenograft (PDX) Models

DrugDoseTumor ModelTumor Growth Inhibition (TGI)Reference
Regorafenib10 mg/kg/dayGastric Cancer PDX (8 models)72% to 96%--INVALID-LINK--
Regorafenib10 mg/kg/dayHepatocellular Carcinoma PDX (8 of 10 models)Significant tumor growth inhibition--INVALID-LINK--

Table 4: Efficacy of Sorafenib in Patient-Derived Xenograft (PDX) Models

DrugDoseTumor ModelTumor Growth Inhibition (TGI) / EffectReference
Sorafenib30 mg/kg/dayHepatocellular Carcinoma PDX (7 of 10 models)Significant tumor growth inhibition--INVALID-LINK--
Sorafenib40 mg/kg/dayHepatocellular Carcinoma PDXSuppressed tumor growth--INVALID-LINK--

Table 5: Efficacy of Pazopanib in Patient-Derived Xenograft (PDX) Models

DrugDoseTumor ModelEffectReference
Pazopanib40 mg/kg, twice dailyDedifferentiated Liposarcoma PDX (2 models)Significantly delayed tumor growth--INVALID-LINK--

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.

Chiauranib in Transformed Follicular Lymphoma Xenograft Model
  • Animal Model: NOD/SCID mice.[4]

  • Tumor Implantation: Subcutaneous injection of 1 x 10^7 DOHH2 cells.[4]

  • Treatment: When tumor volume reached 100 mm³, mice were randomized into two groups. One group received oral administration of Chiauranib (10 mg/kg/day), and the control group received an equal volume of vehicle.[4]

  • Efficacy Assessment: Tumor volume and body weight were monitored. At the end of the study, tumors were excised and weighed. A survival study was also conducted.[4]

General Protocol for Patient-Derived Xenograft (PDX) Models

While specific parameters vary between studies, a general workflow for establishing and utilizing PDX models for drug efficacy testing is as follows:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy, under institutional review board (IRB) approval.

  • Implantation: The tumor tissue is minced into small fragments (e.g., 2-3 mm³) and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).[6][7]

  • Passaging: Once the initial tumor (P0) reaches a certain size, it is harvested and can be passaged to subsequent generations of mice (P1, P2, etc.) for cohort expansion.

  • Cohort Establishment and Treatment: Mice bearing established PDX tumors of a specified size range (e.g., 100-200 mm³) are randomized into control and treatment groups. The investigational drug and vehicle are administered according to the specified dose and schedule.[8]

  • Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. Body weight and overall health of the mice are also recorded. At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry or molecular profiling.[9]

  • Anlotinib in Head and Neck Squamous Cell Carcinoma PDX: Surgically resected patient tumors were cut into 2 mm x 2 mm pieces and implanted subcutaneously into the flank of NSG mice. For drug testing, single-cell suspensions from passaged PDX tumors were injected into a cohort of mice. Drug administration began when tumors reached approximately 80 to 120 mm³.[7]

  • Regorafenib and Sorafenib in Hepatocellular Carcinoma PDX: Surgically resected tumor tissue was implanted into BALB/c nude mice. For efficacy studies, tumor fragments from passages 4-8 were implanted, and treatment began when tumors reached an average size of 150-200 mm³. Regorafenib was administered at 10 mg/kg/day and sorafenib at 30 mg/kg/day by oral gavage.[10][11]

  • Pazopanib in Dedifferentiated Liposarcoma PDX: Tumor material from sarcoma patients was implanted into athymic nude NMRI mice. For in vivo efficacy studies, mice bearing tumors were treated for 2 weeks with pazopanib at 40 mg/kg, administered orally twice a day.[12][13]

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of Chiauranib and the comparator drugs stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Chiauranib Signaling Pathway

Chiauranib exerts its effects through a triple-pathway mechanism: inhibiting tumor angiogenesis (via VEGFR/PDGFR), preventing tumor cell mitosis (via Aurora B), and modulating the tumor microenvironment (via CSF-1R).[1] In transformed follicular lymphoma, Chiauranib has been shown to suppress the VEGFR2/ERK/STAT3 signaling cascade.[4]

Chiauranib_Pathway Chiauranib Chiauranib VEGFR VEGFR Chiauranib->VEGFR inhibits PDGFR PDGFR Chiauranib->PDGFR inhibits AuroraB Aurora B Chiauranib->AuroraB inhibits CSF1R CSF-1R Chiauranib->CSF1R inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Mitosis Mitosis AuroraB->Mitosis TumorMicroenvironment Tumor Microenvironment Modulation CSF1R->TumorMicroenvironment

Caption: Chiauranib's multi-targeted inhibition of key signaling pathways.

Anlotinib Signaling Pathway

Anlotinib is a multi-target tyrosine kinase inhibitor that blocks VEGFR, FGFR, PDGFR, and c-Kit, thereby inhibiting downstream signaling pathways such as PI3K/AKT and MAPK/ERK.[14]

Anlotinib_Pathway Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR inhibits FGFR FGFR Anlotinib->FGFR inhibits PDGFR PDGFR Anlotinib->PDGFR inhibits cKit c-Kit Anlotinib->cKit inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK Angio Angiogenesis VEGFR->Angio FGFR->PI3K_AKT FGFR->MAPK_ERK PDGFR->PI3K_AKT cKit->PI3K_AKT CellPro Cell Proliferation & Survival PI3K_AKT->CellPro MAPK_ERK->CellPro

Caption: Anlotinib's inhibition of multiple receptor tyrosine kinases.

Regorafenib Signaling Pathway

Regorafenib inhibits multiple kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[15]

Regorafenib_Pathway Regorafenib Regorafenib Angiogenesis_Kinases Angiogenic Kinases (VEGFR1-3, TIE2) Regorafenib->Angiogenesis_Kinases inhibits Oncogenic_Kinases Oncogenic Kinases (KIT, RET, RAF-1, BRAF) Regorafenib->Oncogenic_Kinases inhibits Microenvironment_Kinases Microenvironment Kinases (PDGFR, FGFR) Regorafenib->Microenvironment_Kinases inhibits Angiogenesis Angiogenesis Angiogenesis_Kinases->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Oncogenic_Kinases->Tumor_Growth Metastasis Metastasis Microenvironment_Kinases->Metastasis

Caption: Regorafenib's broad-spectrum kinase inhibition.

Sorafenib Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets RAF kinases (CRAF, BRAF) and several receptor tyrosine kinases (VEGFR, PDGFR), thereby affecting cell proliferation and angiogenesis.

Sorafenib_Pathway Sorafenib Sorafenib RAF_Kinases RAF Kinases (CRAF, BRAF) Sorafenib->RAF_Kinases inhibits RTKs Receptor Tyrosine Kinases (VEGFR, PDGFR) Sorafenib->RTKs inhibits MEK_ERK_Pathway MEK/ERK Pathway RAF_Kinases->MEK_ERK_Pathway Angiogenesis Angiogenesis RTKs->Angiogenesis Cell_Proliferation Cell Proliferation MEK_ERK_Pathway->Cell_Proliferation Pazopanib_Pathway Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR inhibits PDGFR PDGFR Pazopanib->PDGFR inhibits cKit c-Kit Pazopanib->cKit inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation cKit->Cell_Proliferation

References

Comparative

The Synergistic Potential of Chiauranib with Immunotherapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Chiauranib (B612102) in combination with immunotherapy against alternative therapeutic strategies. It synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chiauranib (B612102) in combination with immunotherapy against alternative therapeutic strategies. It synthesizes preclinical and clinical data to objectively evaluate its performance, supported by detailed experimental protocols and visual diagrams of key mechanisms and workflows.

Introduction: Chiauranib's Multi-Pronged Mechanism of Action

Chiauranib (CS2164) is a novel, orally active multi-target inhibitor with a unique triple-pathway mechanism that positions it as a prime candidate for synergy with immunotherapy.[1] It potently and selectively inhibits key protein kinases involved in tumorigenesis and tumor development.[2]

Key Targets of Chiauranib:

  • Angiogenesis Kinases: VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit.[2] By blocking these receptors, Chiauranib inhibits the formation of new blood vessels that supply tumors with essential nutrients.

  • Mitosis Kinase: Aurora B.[2] Inhibition of Aurora B disrupts tumor cell division, leading to G2/M cell cycle arrest and preventing tumor cell proliferation.[3]

  • Chronic Inflammation Kinase: Colony-Stimulating Factor 1 Receptor (CSF-1R).[2] This target is crucial for its immunomodulatory effects, as it can reduce the population of tumor-associated macrophages (TAMs), which are often immunosuppressive.[4]

This multi-faceted approach, which simultaneously suppresses tumor growth, inhibits angiogenesis, and modulates the tumor immune microenvironment, provides a strong rationale for its combination with immune checkpoint inhibitors (ICIs).[1]

Clinical Development and Synergistic Efficacy

The combination of Chiauranib with immunotherapy is being actively investigated in several clinical trials, most notably for extensive-stage small cell lung cancer (ES-SCLC), a historically challenging malignancy.[1] The dual effects of anti-angiogenesis and immune regulation are expected to produce synergistic anti-tumor activity.[1]

One of the key strategies is to combine Chiauranib with a PD-(L)1 monoclonal antibody and standard chemotherapy for the first-line treatment of ES-SCLC, a regimen that has received approval for Phase III clinical trials.[1][5] The goal is to build upon the current standard of care—chemo-immunotherapy—to further improve long-term survival outcomes for patients.[1]

Table 1: Key Clinical Trials of Chiauranib in Combination Therapy
Trial IdentifierPhaseCancer TypeTreatment RegimenStatus
Not specifiedPhase IIIExtensive-Stage Small Cell Lung Cancer (ES-SCLC)Chiauranib + PD-(L)1 mAb + ChemotherapyApproved for trials[1]
NCT05505825Phase Ib/IIExtensive-Stage Small Cell Lung Cancer (ES-SCLC)Chiauranib + Cadonilimab (anti-PD-1/CTLA-4 bispecific Ab)Recruiting[6]
Not specifiedPhase Ib/IISmall Cell Lung Cancer / Solid TumorsChiauranib MonotherapyIn progress in the U.S.[1]
NCT03901118Phase IIPlatinum-Resistant/Refractory Ovarian CancerChiauranib + Etoposide or PaclitaxelCompleted[7]
NCT03166891Phase IbPlatinum-Resistant/Refractory Ovarian CancerChiauranib MonotherapyCompleted[7]

Data is based on publicly available information and may be subject to change.

Comparison with Alternative Combination Therapies

The strategy of combining a tyrosine kinase inhibitor (TKI) with an immune checkpoint inhibitor is a promising area of oncology research. To contextualize the potential of Chiauranib, it is useful to compare it with other TKI + ICI combinations that have been investigated.

Anlotinib (B1662124) + ICIs

Anlotinib, another multi-target TKI, has been studied in combination with ICIs for SCLC. A meta-analysis of 18 studies showed that this combination could extend progression-free survival (PFS) and overall survival (OS) compared to chemotherapy alone.[8][9] In one retrospective study of previously treated SCLC patients, Anlotinib plus a PD-1 blockade resulted in a median PFS of 4.6 months and a median OS of 9.3 months.[10] Another study combining Anlotinib with chemotherapy and immunotherapy in ES-SCLC reported a median OS of 18.5 months.[11]

Lenvatinib + Pembrolizumab (B1139204)

This combination has shown significant efficacy in several cancer types. In advanced endometrial cancer, it demonstrated a 39.8% objective response rate (ORR) and a median OS of 17.7 months in a Phase 1b/2 study.[12] For advanced renal cell carcinoma, this combination showed a superior median PFS of 23.9 months compared to 9.2 months for sunitinib.[13]

Regorafenib + Nivolumab

This combination has been explored in gastrointestinal cancers. A Phase Ib trial in patients with gastric and colorectal cancer showed promising ORRs of 44% and 36%, respectively.[14] However, a subsequent Phase 2 study in a North American population with colorectal cancer did not replicate the same level of efficacy, showing an ORR of only 7.1%.[15]

Table 2: Comparative Efficacy Data of TKI + Immunotherapy Combinations
Combination TherapyCancer TypeKey Efficacy ResultsCitation(s)
Chiauranib + Chemo + PD-(L)1 mAb ES-SCLCPhase III trial approved to evaluate improvement over standard chemo-immunotherapy.[1]
Anlotinib + Chemo + IT ES-SCLCmOS: 18.5 months[11]
Anlotinib + PD-1 blockade Previously Treated SCLCmPFS: 4.6 months; mOS: 9.3 months[10]
Lenvatinib + Pembrolizumab Advanced Endometrial CancerORR: 39.8%; mOS: 17.7 months[12]
Lenvatinib + Pembrolizumab Advanced Renal Cell CarcinomamPFS: 23.9 months[13]
Regorafenib + Nivolumab Gastric / Colorectal CancerORR: 44% / 36% (Phase Ib)[14]
Regorafenib + Nivolumab Colorectal CancerORR: 7.1% (Phase II)[15]

Note: Direct comparison between trials is challenging due to differences in study design, patient populations, and lines of therapy.

Mechanistic Synergy and Signaling Pathways

The synergistic effect of Chiauranib and immunotherapy is rooted in its ability to remodel the tumor microenvironment (TME). Anti-VEGF agents can normalize tumor vasculature, which improves T-cell infiltration.[6] By inhibiting CSF-1R, Chiauranib can reduce the number of immunosuppressive M2-like macrophages. This creates a more "immune-hot" environment, enhancing the efficacy of PD-1/PD-L1 inhibitors, which rely on a pre-existing immune response to be effective.[4][16] Preclinical studies have shown that Chiauranib exerts its effects by suppressing the VEGFR2/ERK/STAT3 signaling pathway.[3][17]

Synergistic_Mechanism cluster_chiauranib Chiauranib Action cluster_effects Tumor Microenvironment Effects cluster_immunotherapy Immunotherapy Action cluster_outcome Synergistic Outcome Chiauranib Chiauranib VEGFR VEGFR Inhibition Chiauranib->VEGFR AuroraB Aurora B Inhibition Chiauranib->AuroraB CSF1R CSF-1R Inhibition Chiauranib->CSF1R Angiogenesis Reduced Angiogenesis VEGFR->Angiogenesis Proliferation Reduced Tumor Cell Proliferation AuroraB->Proliferation ImmuneMod Reduced Immunosuppressive Cells (e.g., TAMs) CSF1R->ImmuneMod TCell T-Cell Angiogenesis->TCell Increased Infiltration & Reduced Suppression TumorCell Tumor Cell Synergy Enhanced Anti-Tumor Immune Response Proliferation->Synergy ImmuneMod->TCell Increased Infiltration & Reduced Suppression ICI Immune Checkpoint Inhibitor (Anti-PD-1) ICI->TCell Blocks PD-1 TCell->TumorCell Enhanced Killing TCell->Synergy

Caption: Synergistic mechanism of Chiauranib with immunotherapy.

Detailed Experimental Protocols

This section details a representative preclinical protocol for evaluating the in vivo efficacy of Chiauranib, based on methodologies used in xenograft studies.[17][18]

Objective: To assess the anti-tumor activity of Chiauranib in a human tumor xenograft mouse model.

Materials:

  • Cell Line: DOHH2 (transformed follicular lymphoma) or other relevant human cancer cell line.[17]

  • Animals: NOD/SCID mice (or other immunocompromised strain), 6-8 weeks old.[17]

  • Reagents: Chiauranib, vehicle control (e.g., 0.5% CMC-Na), Matrigel, PBS, cell culture media.

  • Equipment: Calipers, animal balance, oral gavage needles, sterile surgical tools.

Methodology:

  • Cell Culture: Culture DOHH2 cells in appropriate media at 37°C and 5% CO₂. Harvest cells during the exponential growth phase.[19]

  • Tumor Implantation: Resuspend cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 1 x 10⁷ cells into the right flank of each mouse.[17][19]

  • Tumor Monitoring & Randomization: Monitor tumor growth using calipers. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups (n=5-10 per group).[17][19]

  • Drug Administration: Prepare Chiauranib suspension fresh daily. Administer Chiauranib orally (e.g., 10 mg/kg/day) to the treatment group and vehicle to the control group.[17][19]

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.[17]

    • Monitor animal health and signs of toxicity.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blotting, IHC).[17]

  • Endpoint Analysis: The primary endpoints are tumor growth inhibition and changes in tumor volume/weight. Survival can be a secondary endpoint. Statistical analysis (e.g., t-test, ANOVA) is used to determine significance.[17]

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Model cluster_treatment Treatment & Analysis A 1. Cell Culture (e.g., DOHH2) B 2. Cell Harvest & Preparation A->B C 3. Tumor Implantation (Subcutaneous Injection) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups (Tumor Volume ~100mm³) D->E F 6. Daily Oral Administration (Chiauranib vs. Vehicle) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (Tumor Excision, Weight, IHC) G->H I 9. Statistical Analysis H->I

Caption: Workflow for a preclinical xenograft model study.

Logical Framework for Clinical Trials

The clinical evaluation of Chiauranib plus immunotherapy follows a logical progression, typically in a randomized controlled trial design. The goal is to demonstrate superiority over the existing standard of care.

Clinical_Trial_Design cluster_population Patient Population cluster_arms Treatment Arms cluster_endpoints Endpoints Population Eligible Patients (e.g., First-Line ES-SCLC) Randomization Randomization Population->Randomization ArmA Experimental Arm: Chiauranib + Chemotherapy + PD-(L)1 Inhibitor Randomization->ArmA ArmB Control Arm: Placebo + Chemotherapy + PD-(L)1 Inhibitor (Standard of Care) Randomization->ArmB Primary Primary Endpoint: Overall Survival (OS) or Progression-Free Survival (PFS) ArmA->Primary ArmB->Primary Secondary Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DoR), Safety & Tolerability

Caption: Logical design of a comparative Phase III clinical trial.

Conclusion

Chiauranib, with its unique triple-action mechanism targeting angiogenesis, cell mitosis, and the immune microenvironment, shows significant promise for synergistic combination with immunotherapy. Early clinical development, particularly in ES-SCLC, is encouraging. When compared to other TKI + ICI combinations, Chiauranib's broader mechanism may offer distinct advantages. The ongoing Phase III trial will be critical in establishing its role in improving upon the current standard of care and providing a new therapeutic option for patients with difficult-to-treat cancers.

References

Validation

A Head-to-Head Comparison of Chiauranib and Bevacizumab in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-angiogenic cancer therapies, both small molecule inhibitors and monoclonal antibodies have demonstrated significant clinical utilit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic cancer therapies, both small molecule inhibitors and monoclonal antibodies have demonstrated significant clinical utility. This guide provides an objective comparison of two prominent angiogenesis inhibitors: Chiauranib, a multi-targeted tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor-A (VEGF-A). We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed experimental protocols to assist researchers in their drug development and discovery efforts.

Mechanism of Action: A Tale of Two Strategies

Chiauranib and Bevacizumab employ distinct strategies to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

Chiauranib: The Multi-Targeted Inhibitor

Chiauranib is an orally active, small molecule inhibitor that simultaneously targets multiple key signaling pathways involved in tumorigenesis. Its primary anti-angiogenic effect is achieved by potently inhibiting the kinase activity of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit.[1] Beyond its anti-angiogenic properties, Chiauranib also targets Aurora B kinase, a key regulator of mitosis, and colony-stimulating factor 1 receptor (CSF-1R), which is involved in modulating the tumor immune microenvironment.[1] This multi-pronged approach allows Chiauranib to not only suppress tumor angiogenesis but also directly inhibit tumor cell proliferation and modulate immune responses.

Bevacizumab: The Specific VEGF-A Blocker

Bevacizumab is a recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[2] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors, primarily VEGFR1 and VEGFR2, on the surface of endothelial cells. This blockade of VEGF-A signaling inhibits endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in new blood vessel formation within the tumor.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available quantitative data on the efficacy of Chiauranib and Bevacizumab from preclinical studies.

Table 1: In Vitro Kinase Inhibition

TargetChiauranib IC₅₀ (nM)Bevacizumab IC₅₀ (pM)
VEGFR11-9[1]845 (for blocking VEGF-A₁₂₁ induced activation)[1][3]
VEGFR21-9[1]1476 (for blocking VEGF-A₁₆₅ induced activation)[1][3]
VEGFR31-9[1]-
PDGFRα1-9[1]-
c-Kit1-9[1]-
Aurora B1-9[1]-
CSF-1R1-9[1]-

Note: IC₅₀ values for Bevacizumab represent the concentration required to inhibit 50% of VEGFR activation by its ligand, VEGF-A, and are not direct kinase inhibition values as Bevacizumab is a ligand-binding antibody.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

DrugXenograft ModelDoseTumor Growth InhibitionReference
ChiauranibTransformed Follicular Lymphoma (DOHH2)10 mg/kg/day (oral)Significant reduction in tumor volume and weight[4]
BevacizumabColorectal Cancer (CXF2163)25 mg/kg (i.v., 2x/week)49%[3]
BevacizumabColorectal Cancer (CXF2048)25 mg/kg (i.v., 2x/week)Not statistically significant vs. control[3]
BevacizumabNeuroblastoma (SK-N-AS, IMR-32, SH-SY5Y)5 mg/kg (i.p., 2x/week)30-63% reduction in angiogenesis

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of Chiauranib and Bevacizumab.

Chiauranib_Mechanism cluster_cell Tumor/Endothelial Cell VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRa PDGFRα PDGFRa->Angiogenesis cKit c-Kit cKit->Angiogenesis AuroraB Aurora B Proliferation Cell Proliferation AuroraB->Proliferation CSF1R CSF-1R Immune_Modulation Immune Modulation CSF1R->Immune_Modulation Chiauranib Chiauranib Chiauranib->VEGFR Inhibits Chiauranib->PDGFRa Inhibits Chiauranib->cKit Inhibits Chiauranib->AuroraB Inhibits Chiauranib->CSF1R Inhibits Bevacizumab_Mechanism cluster_cell Endothelial Cell VEGFA VEGF-A VEGFR VEGFR1/2 VEGFA->VEGFR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGFA Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Kinase_Assay->Xenograft Informs in vivo dosing Tube_Formation HUVEC Tube Formation Tube_Formation->Xenograft Predicts anti-angiogenic effect Western_Blot Western Blot (VEGFR Phosphorylation) Western_Blot->Xenograft Confirms target engagement MVD_Analysis Microvessel Density (CD31 Staining) Xenograft->MVD_Analysis Provides tissue for analysis

References

Comparative

Evaluating the Long-Term Efficacy of Chiauranib Monotherapy: A Comparative Guide for Researchers

In the landscape of oncology drug development, the long-term efficacy of novel targeted therapies is a critical determinant of their clinical value. This guide provides a comprehensive comparison of Chiauranib (B612102)...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug development, the long-term efficacy of novel targeted therapies is a critical determinant of their clinical value. This guide provides a comprehensive comparison of Chiauranib (B612102) monotherapy with established alternative treatments for recurrent Small Cell Lung Cancer (SCLC) and platinum-resistant Ovarian Cancer. The data presented is based on publicly available clinical trial results and preclinical studies, offering researchers, scientists, and drug development professionals a detailed overview to inform future research and clinical trial design.

Small Cell Lung Cancer (SCLC)

Chiauranib monotherapy has shown promising activity in patients with recurrent or metastatic SCLC who have undergone two or more previous lines of chemotherapy. The following tables compare the efficacy of Chiauranib with standard second-line treatments, Topotecan and Lurbinectedin.

Table 1: Efficacy of Chiauranib Monotherapy vs. Standard Second-Line Therapies in Recurrent SCLC

Efficacy EndpointChiauranib Monotherapy (Phase 2, NCT03216343)[1]Topotecan (Real-world cohort)[2]Lurbinectedin (Phase 2 Basket Trial)[3][4]
Objective Response Rate (ORR) 17.9%13.6%35.2%
Disease Control Rate (DCR) 64.3%31.8%68.6%
Median Progression-Free Survival (PFS) 3.6 months1.9 months3.9 months
Median Duration of Response (DOR) 8.2 months5.1 months5.3 months
Median Overall Survival (OS) 8.4 months5.6 months9.3 months

Platinum-Resistant Ovarian Cancer

In the setting of platinum-resistant or refractory ovarian cancer, Chiauranib monotherapy has been evaluated in a Phase 1b study. The following table compares its efficacy with single-agent chemotherapies commonly used in this patient population.

Table 2: Efficacy of Chiauranib Monotherapy vs. Standard Therapies in Platinum-Resistant Ovarian Cancer

Efficacy EndpointChiauranib Monotherapy (Phase 1b, NCT03166891)[5]Pegylated Liposomal Doxorubicin (Prospective Study)[6][7][8]Weekly Paclitaxel (B517696) (Phase 2)[9]Gemcitabine (B846) (Phase 2)[10]Topotecan (Phase 2)[11]
Objective Response Rate (ORR) 8.7% (in 23 evaluable patients)32.3%56%Modest activity14%
Median Progression-Free Survival (PFS) 3.7 months6.8 months5.0 months--
Median Overall Survival (OS) -19.1 months13.7 months--

It is important to note that the addition of bevacizumab to chemotherapy has been shown to improve outcomes in platinum-resistant ovarian cancer. The AURELIA trial demonstrated that combining bevacizumab with chemotherapy (paclitaxel, topotecan, or pegylated liposomal doxorubicin) resulted in a median PFS of 6.7 months compared to 3.4 months with chemotherapy alone[12][13][14]. The ORR was also significantly higher with the combination (27.3% vs. 11.8%)[12][13][14].

Experimental Protocols

Chiauranib in SCLC (NCT03216343 - Phase 2)[1]

This single-arm, open-label, multi-center exploratory study enrolled patients with SCLC who had progressed after a platinum-based regimen and at least one other chemotherapy therapy.

  • Dosage: Patients received 50 mg of Chiauranib orally once daily.

  • Treatment Cycle: Treatment continued until disease progression or unacceptable toxicity.

  • Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according to RECIST v1.1.

  • Tumor Assessment: Tumor assessments were conducted at baseline, at 4 weeks for the first time, and every 8 weeks thereafter.

Chiauranib in Ovarian Cancer (NCT03166891 - Phase 1b)[15]

This single-arm, open-label, multi-site exploratory study enrolled patients with relapsed or refractory ovarian cancer.

  • Inclusion Criteria: Patients with histologically or cytologically confirmed epithelial ovarian cancer, fallopian tube carcinoma, or primary peritoneal carcinoma who had received platinum-containing chemotherapy. This included patients with platinum-resistant disease who had progressed or relapsed after at least two different chemotherapy regimens.

  • Dosage: Patients received 50mg of Chiauranib orally, once daily.

  • Primary Endpoint: To assess the efficacy and safety of Chiauranib.

Signaling Pathways and Mechanism of Action

Chiauranib is a multi-target kinase inhibitor that impacts several key signaling pathways involved in tumor growth, angiogenesis, and mitosis.

Chiauranib_Mechanism_of_Action cluster_targets Chiauranib Targets cluster_pathways Downstream Pathways AuroraB Aurora B Mitosis Mitosis AuroraB->Mitosis Inhibition VEGFRs VEGFRs (1, 2, 3) Angiogenesis Angiogenesis VEGFRs->Angiogenesis Inhibition PDGFR PDGFRα Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation Inhibition cKit c-Kit cKit->Cell_Proliferation Inhibition CSF1R CSF-1R Immune_Modulation Tumor Microenvironment Modulation CSF1R->Immune_Modulation Modulation Chiauranib Chiauranib Chiauranib->AuroraB Chiauranib->VEGFRs Chiauranib->PDGFR Chiauranib->cKit Chiauranib->CSF1R VEGFR2_Signaling_Pathway Chiauranib Chiauranib VEGFR2 VEGFR2 Chiauranib->VEGFR2 Inhibits phosphorylation GRB2 GRB2 VEGFR2->GRB2 RAF RAF GRB2->RAF MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 STAT3 STAT3 ERK1_2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibits Cell_Growth_Migration Cell Growth & Migration STAT3->Cell_Growth_Migration Promotes p53_Signaling_Pathway Chiauranib Chiauranib ROS Reactive Oxygen Species (ROS) Chiauranib->ROS Increases p53 p53 ROS->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces Cell_Proliferation Cell Proliferation p53->Cell_Proliferation Inhibits Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Consent Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Measurement, etc.) Enrollment->Baseline_Assessment Treatment Chiauranib Monotherapy (e.g., 50mg QD) Baseline_Assessment->Treatment Tumor_Assessment_1 Tumor Assessment (e.g., Week 4) Treatment->Tumor_Assessment_1 Continued_Treatment Continued Treatment Tumor_Assessment_1->Continued_Treatment Tumor_Assessment_2 Tumor Assessment (e.g., Every 8 Weeks) Continued_Treatment->Tumor_Assessment_2 Tumor_Assessment_2->Continued_Treatment If no progression Follow_Up Follow-Up for Survival Tumor_Assessment_2->Follow_Up If progression Data_Analysis Data Analysis (ORR, PFS, OS, Safety) Follow_Up->Data_Analysis

References

Validation

Chiauranib Clinical Trial Meta-Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive meta-analysis of available clinical trial data for Chiauranib (B612102) (CS2164), a novel multi-target inhibitor. The ob...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available clinical trial data for Chiauranib (B612102) (CS2164), a novel multi-target inhibitor. The objective is to offer a comparative perspective on its performance against alternative therapies in various cancer indications, supported by experimental data and detailed methodologies.

Mechanism of Action

Chiauranib is an orally administered small molecule inhibitor with a unique triple-pathway anti-tumor mechanism.[1] It potently targets key kinases involved in tumor progression:

  • Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFRα), and c-Kit.[2]

  • Mitosis: Aurora B kinase.[2]

  • Tumor Microenvironment: Colony-Stimulating Factor 1 Receptor (CSF-1R).[2]

By simultaneously inhibiting these pathways, Chiauranib aims to suppress tumor angiogenesis, inhibit tumor cell proliferation, and modulate the tumor immune microenvironment.[3]

Signaling Pathways

Chiauranib has been shown to inhibit the VEGFR2/MEK/ERK/STAT3 signaling pathway, which is crucial for cell proliferation and survival.[4] In KRAS wild-type colorectal cancer cells, Chiauranib has also been observed to induce apoptosis by activating the p53 signaling pathway through the generation of reactive oxygen species (ROS).[5][6]

Chiauranib Signaling Pathway Inhibition cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 MEK MEK VEGFR2->MEK Activates ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation p53 p53 Apoptosis Apoptosis p53->Apoptosis ROS ROS ROS->p53 Activates Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits Chiauranib->ROS Induces VEGF VEGF VEGF->VEGFR2 Binds

Chiauranib's dual inhibitory mechanism on key signaling pathways.

Clinical Trial Data Summary

The following tables summarize the key findings from clinical trials of Chiauranib in various cancer types, alongside data for standard-of-care and alternative treatments for comparison.

Platinum-Resistant/Refractory Ovarian Cancer

Table 1: Efficacy of Chiauranib in Platinum-Resistant/Refractory Ovarian Cancer

Trial IdentifierPhaseTreatmentNo. of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
NCT03166891IbChiauranib Monotherapy258.7%3.7 months
NCT03901118IIChiauranib + Etoposide (B1684455)2240.9%5.4 months
NCT03901118IIChiauranib + Paclitaxel (B517696)2152.4%5.6 months

Table 2: Efficacy of Standard/Alternative Therapies in Platinum-Resistant Ovarian Cancer

TreatmentNo. of Patients (in cited studies)Overall Response Rate (ORR)Median Progression-Free Survival (PFS)
Single-Agent Chemotherapy (Paclitaxel, PLD, Topotecan)Varies10-15%[3][7]3-4 months[3][7]
Oral Etoposide5219.2%[8]3.2 months[8]
Paclitaxel Monotherapy3818.4%[9]3.8 months[9]
Apatinib + Paclitaxel3237.5%[9]5.0 months[9]
Bevacizumab + Chemotherapy36127.3%[10]6.7 months[10]
Relapsed/Refractory Small-Cell Lung Cancer (SCLC)

Table 3: Efficacy of Chiauranib in Relapsed/Refractory SCLC

Trial IdentifierPhaseTreatmentNo. of Patients (efficacy analysis)Key Outcomes
Phase Ib/II (CAR105)Ib/IIChiauranib Monotherapy41Showed preliminary efficacy in patients with ≥3 lines of prior therapy.[11]
Pivotal TrialIIIChiauranib Monotherapy vs. Placebo184To confirm efficacy and safety after ≥2nd-line chemotherapy.[11]

Table 4: Efficacy of Standard/Alternative Therapies in Second-Line SCLC

TreatmentNo. of Patients (in cited studies)Overall Response Rate (ORR)Median Overall Survival (OS)
Topotecan (B1662842) (Sensitive Relapse)Varies~25%[1]25 weeks[1]
Topotecan (Refractory Relapse)Varies≤10%[1]-
Lurbinectedin31222%[2]4.7 months[2]
Lurbinectedin + Irinotecan (CTFI >30 days)10152.7%12.7 months[12]
Tarlatamab254-13.6 months[13]
Advanced Solid Tumors

Table 5: Efficacy and Safety of Chiauranib in Advanced Solid Tumors (Phase I)

Trial IdentifierPhaseTreatmentNo. of PatientsKey Efficacy OutcomeMaximum Tolerated Dose (MTD)Most Common Treatment-Related Adverse Events
NCT02122809IChiauranib Monotherapy1866.7% achieved Stable Disease (SD)[8]50 mg once daily[8]Fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), hypertension (33.3%)[8]

Experimental Protocols

Phase I Dose-Escalation Study in Advanced Solid Tumors (NCT02122809)
  • Study Design: A standard 3+3 dose-escalation design was employed.[8]

  • Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors or non-Hodgkin lymphoma who were refractory to or had no standard therapy options. Key inclusion criteria included ECOG performance status of 0-1 and adequate organ function.[8]

  • Dosing: Chiauranib was administered orally once daily in 28-day cycles at doses ranging from 10 to 65 mg.[8]

  • Pharmacokinetics: Blood samples were collected at various time points after single and multiple doses to analyze the pharmacokinetic profile of Chiauranib.[8]

  • Safety and Efficacy Assessment: Safety was monitored through the evaluation of adverse events, vital signs, and laboratory tests. Efficacy was assessed based on tumor response according to RECIST 1.1 criteria.[1]

NCT02122809_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up P1 Patient Screening (Advanced Solid Tumors/Lymphoma) P2 Informed Consent P1->P2 P3 Baseline Assessment P2->P3 T1 Dose Escalation Cohorts (10mg, 20mg, 35mg, 50mg, 65mg) 3+3 Design P3->T1 T2 Chiauranib Once Daily 28-day cycles T1->T2 A1 Safety Monitoring (Adverse Events, Labs) T2->A1 A2 Pharmacokinetic Sampling T2->A2 A3 Efficacy Evaluation (RECIST 1.1) T2->A3 A4 Determine MTD and RP2D A1->A4 A3->A4

Experimental workflow for the Phase I dose-escalation study.
Phase Ib/II Study in Platinum-Resistant/Refractory Ovarian Cancer (NCT03166891 & NCT03901118)

  • Study Design: A single-arm, open-label, multi-site exploratory study (Phase Ib) followed by a Phase II trial evaluating Chiauranib in combination with chemotherapy.[14][15]

  • Patient Population: Patients with histologically or cytologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal carcinoma who had platinum-resistant or refractory disease. Patients must have received at least one prior platinum-containing chemotherapy regimen.[15]

  • Intervention:

    • Phase Ib: Chiauranib 50mg orally once daily.[14]

    • Phase II: Chiauranib (50mg orally once daily) in combination with either oral etoposide (50mg daily for 21 days of a 28-day cycle) or intravenous paclitaxel (60mg/m² on days 1, 8, and 15 of a 21-day cycle).[15]

  • Primary Endpoint: Progression-free survival (PFS) according to RECIST v1.1.[16]

  • Safety and Efficacy Assessment: Safety was monitored continuously. Tumor assessments were performed at baseline and every two cycles.

Conclusion

The available clinical trial data suggests that Chiauranib, both as a monotherapy and in combination with chemotherapy, demonstrates promising anti-tumor activity in heavily pre-treated patients with platinum-resistant/refractory ovarian cancer and relapsed/refractory small-cell lung cancer. In advanced solid tumors, Chiauranib was well-tolerated and showed disease stabilization. The combination of Chiauranib with chemotherapy in ovarian cancer appears to yield higher response rates and longer progression-free survival compared to historical data for single-agent chemotherapy. Further results from the ongoing Phase III trial in SCLC are anticipated to provide a more definitive assessment of its clinical benefit in this setting. The unique multi-target mechanism of Chiauranib positions it as a potentially valuable therapeutic option for various malignancies.

References

Comparative

A Comparative Guide to Predictive Biomarkers for Chiauranib and its Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of potential predictive biomarkers for the novel multi-targeted inhibitor, Chiauranib (B612102), and establis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential predictive biomarkers for the novel multi-targeted inhibitor, Chiauranib (B612102), and established biomarkers for alternative therapies across key cancer indications. The information is intended to facilitate research and development efforts in precision oncology by highlighting the current state of biomarker discovery and validation for these treatments.

Introduction to Chiauranib

Chiauranib is an oral, multi-targeted tyrosine kinase inhibitor with a unique triple-pathway mechanism of action. It simultaneously targets key kinases involved in tumor angiogenesis, mitosis, and the tumor microenvironment. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptor (PDGFR), inhibiting tumor angiogenesis.

  • Aurora B Kinase (AURKB) , disrupting mitosis and inducing apoptosis in cancer cells.[1]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R) , modulating the tumor immune microenvironment by targeting tumor-associated macrophages.[1]

This multi-pronged approach has shown promise in various solid tumors, including ovarian cancer, colorectal cancer, small cell lung cancer, and follicular lymphoma.[2] The identification of predictive biomarkers is crucial for optimizing patient selection and improving clinical outcomes with Chiauranib.

Potential Predictive Biomarkers for Chiauranib

Preclinical and early clinical data suggest several potential biomarkers that may predict response to Chiauranib. However, it is important to note that these are largely exploratory and require further validation in larger clinical trials.

Table 1: Summary of Potential Predictive Biomarkers for Chiauranib
BiomarkerCancer TypeRationaleLevel of Evidence
VEGFR2 Expression Follicular Lymphoma, other solid tumorsChiauranib directly inhibits VEGFR2, a key driver of angiogenesis. Higher expression may indicate greater dependence on this pathway.Preclinical
KRAS Wild-Type Colorectal CancerPreclinical studies show Chiauranib selectively inhibits proliferation and induces apoptosis in KRAS wild-type CRC cells.[3][4][5]Preclinical
Low BCL-2 Expression Small Cell Lung CancerLow BCL-2 expression has been associated with increased sensitivity to Aurora B kinase inhibitors.[6]Preclinical (for Aurora B inhibitors in general)
CSF-1R Expression Various Solid TumorsAs a direct target of Chiauranib, its expression in the tumor microenvironment could influence response.Exploratory

Comparative Analysis of Predictive Biomarkers: Chiauranib vs. Alternative Therapies

This section provides a comparative overview of biomarkers for Chiauranib and approved alternative therapies in specific cancer types.

Platinum-Resistant Ovarian Cancer

A phase Ib/II study of Chiauranib in combination with chemotherapy in patients with platinum-resistant or refractory ovarian cancer has shown promising anti-tumor activity.[1]

Alternative Therapy: PARP inhibitors, such as Olaparib (B1684210), are a standard of care for a subset of patients with recurrent ovarian cancer.

Table 2: Comparison of Predictive Biomarkers in Platinum-Resistant Ovarian Cancer

TherapyBiomarkerPredictive Value
Chiauranib VEGFR2, AURKB, CSF-1R ExpressionCurrently under investigation in clinical trials (NCT03166891).[7] No quantitative data available from completed studies.
Olaparib Germline or somatic BRCA1/2 mutations Well-established positive predictive biomarker. In the SOLO1 trial (maintenance setting), Olaparib showed a significant improvement in Progression-Free Survival (PFS) at 5 years (48.3% vs. 20.5% for placebo).[8] The 7-year overall survival (OS) was 67% with olaparib versus 45% with placebo.[9] In relapsed, platinum-sensitive, BRCA-mutated ovarian cancer (SOLO2 trial), the median PFS was 19.1 months with olaparib vs. 5.5 months with placebo.[10]
Advanced Colorectal Cancer (CRC)

Preclinical evidence suggests that the efficacy of Chiauranib in CRC may be dependent on the KRAS mutation status.[3][4][5]

Alternative Therapy: For KRAS wild-type metastatic CRC, anti-EGFR antibodies like Cetuximab and Panitumumab are used. For KRAS G12C-mutated CRC, specific inhibitors are in development.

Table 3: Comparison of Predictive Biomarkers in Advanced Colorectal Cancer

TherapyBiomarkerPredictive Value
Chiauranib KRAS Wild-Type Preclinical data suggests it is a positive predictive biomarker. Chiauranib selectively inhibits the growth of KRAS wild-type CRC cell lines and xenografts.[3][4][5] Clinical data is not yet available.
Cetuximab/ Panitumumab RAS (KRAS/NRAS) Wild-Type Well-established negative predictive biomarker for resistance. Patients with RAS mutations do not benefit from anti-EGFR therapy.
Advanced Pancreatic Cancer

The multi-targeted nature of Chiauranib may offer benefits in the complex tumor microenvironment of pancreatic cancer.

Alternative Therapy: For patients with KRAS G12C-mutated pancreatic cancer, the targeted therapy Sotorasib has shown clinical activity.

Table 4: Comparison of Predictive Biomarkers in Advanced Pancreatic Cancer

TherapyBiomarkerPredictive Value
Chiauranib To be determinedClinical trials are ongoing.
Sotorasib KRAS G12C mutation Positive predictive biomarker. In the CodeBreaK 100 trial, Sotorasib demonstrated an objective response rate (ORR) of 21.1% and a disease control rate (DCR) of 84.2% in heavily pretreated patients.[11][12][13] The median PFS was 4.0 months, and the median OS was 6.9 months.[11][12][14]
Relapsed/Refractory Follicular Lymphoma

Preclinical studies have shown that Chiauranib can inhibit the proliferation of follicular lymphoma cells through the VEGFR2/ERK/STAT3 signaling pathway.[15]

Alternative Therapy: Tazemetostat, an EZH2 inhibitor, is an approved targeted therapy for relapsed/refractory follicular lymphoma.

Table 5: Comparison of Predictive Biomarkers in Relapsed/Refractory Follicular Lymphoma

TherapyBiomarkerPredictive Value
Chiauranib VEGFR2 Expression Preclinical data suggests it is a potential positive predictive biomarker. Further clinical validation is needed.
Tazemetostat EZH2 mutation Positive predictive biomarker. In a phase 2 trial, the ORR was 69% in patients with EZH2-mutant follicular lymphoma compared to 35% in those with EZH2 wild-type disease.[16][17][18][19]

Experimental Protocols for Biomarker Analysis

Detailed experimental protocols for biomarker analysis in Chiauranib clinical trials are not yet publicly available. However, standard methodologies are employed for the assessment of the biomarkers discussed.

Immunohistochemistry (IHC) for Protein Expression (e.g., VEGFR2, CSF-1R)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).[20][21]

  • Blocking: Endogenous peroxidase activity and non-specific binding sites are blocked.

  • Primary Antibody Incubation: Slides are incubated with a specific primary antibody against the target protein (e.g., anti-VEGFR2, anti-CSF-1R) overnight at 4°C.[20]

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the staining.[20]

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: Staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to generate a score (e.g., H-score).

DNA Sequencing for Mutation Analysis (e.g., KRAS, BRCA1/2, EZH2)

Droplet Digital PCR (ddPCR) for KRAS Mutation Detection:

  • DNA Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.[22][23]

  • Droplet Generation: The PCR reaction mixture, containing DNA, primers, probes for wild-type and mutant alleles, and ddPCR Supermix, is partitioned into thousands of nano-liter sized droplets.[23]

  • PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.

  • Droplet Reading: The fluorescence of each droplet is read to determine the presence of wild-type or mutant DNA.

  • Data Analysis: The number of positive and negative droplets is used to quantify the concentration of mutant and wild-type DNA with high precision.[23]

Next-Generation Sequencing (NGS) for BRCA1/2 and EZH2 Mutation Detection:

  • Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

  • Target Enrichment: Specific genomic regions of interest (e.g., exons of BRCA1/2, EZH2) are captured using hybridization probes.

  • Sequencing: The enriched library is sequenced on a high-throughput NGS platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and genetic variants (mutations) are identified and annotated using bioinformatics pipelines.

Signaling Pathway and Experimental Workflow Diagrams

Chiauranib_Mechanism_of_Action cluster_chiauranib Chiauranib Chiauranib Chiauranib VEGFR VEGFR1/2/3 PDGFR Chiauranib->VEGFR Inhibits AuroraB Aurora B Kinase Chiauranib->AuroraB Inhibits CSF1R CSF-1R Chiauranib->CSF1R Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes Mitosis Mitosis AuroraB->Mitosis Regulates ImmuneEvasion Immune Evasion (via TAMs) CSF1R->ImmuneEvasion Promotes

Caption: Mechanism of action of Chiauranib.

Biomarker_Analysis_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_output Output TumorTissue Tumor Tissue (FFPE) DNA_Extraction DNA/RNA Extraction TumorTissue->DNA_Extraction Sectioning Tissue Sectioning TumorTissue->Sectioning Blood Blood Sample Blood->DNA_Extraction ctDNA NGS Next-Generation Sequencing (NGS) (Gene Mutations) DNA_Extraction->NGS ddPCR Droplet Digital PCR (ddPCR) (Specific Mutations) DNA_Extraction->ddPCR IHC Immunohistochemistry (IHC) (Protein Expression) Sectioning->IHC BiomarkerStatus Biomarker Status (Positive/Negative, Expression Level, Mutation Type) IHC->BiomarkerStatus NGS->BiomarkerStatus ddPCR->BiomarkerStatus

Caption: General workflow for biomarker analysis.

Logical_Relationship cluster_biomarker Predictive Biomarker cluster_treatment Treatment Decision cluster_outcome Predicted Outcome Biomarker Biomarker Status (e.g., KRAS Wild-Type, BRCA Mutation) SelectTherapy Select Appropriate Therapy (e.g., Chiauranib, Olaparib) Biomarker->SelectTherapy Guides Response Improved Likelihood of Positive Clinical Response SelectTherapy->Response Leads to

References

Validation

Chiauranib: A Multi-Targeted Kinase Inhibitor in the Fight Against Cancer

A comprehensive analysis of the novel anti-cancer agent, Chiauranib (B612102) (CS2164), reveals its potent multi-pronged mechanism of action and promising efficacy across various cancer subtypes. This guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel anti-cancer agent, Chiauranib (B612102) (CS2164), reveals its potent multi-pronged mechanism of action and promising efficacy across various cancer subtypes. This guide provides a comparative overview of Chiauranib against established therapies, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

Chiauranib is an orally administered small molecule inhibitor that uniquely targets three critical pathways involved in tumor progression: tumor angiogenesis, cell mitosis, and the tumor immune microenvironment. It selectively inhibits Aurora B kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] This multi-targeted approach has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, positioning Chiauranib as a promising candidate for the treatment of a range of solid and hematological malignancies.[3][4]

Mechanism of Action: A Triple-Threat Approach

Chiauranib's efficacy stems from its ability to simultaneously disrupt multiple cancer-driving processes:

  • Inhibition of Angiogenesis: By targeting VEGFRs and PDGFRs, Chiauranib cuts off the blood supply that tumors need to grow and metastasize.[5]

  • Disruption of Mitosis: Inhibition of Aurora B kinase, a key regulator of cell division, leads to errors in mitosis and ultimately, cancer cell death.[5]

  • Modulation of the Tumor Microenvironment: Through the inhibition of CSF-1R, Chiauranib can alter the immune landscape within the tumor, potentially enhancing the body's anti-tumor immune response.[2][6]

This triple-pathway inhibition is visualized in the following signaling pathway diagram:

cluster_chiauranib Chiauranib cluster_pathways Targeted Pathways cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes Chiauranib Chiauranib VEGFR_PDGFR VEGFR/PDGFR Chiauranib->VEGFR_PDGFR inhibits AuroraB Aurora B Chiauranib->AuroraB inhibits CSF1R CSF-1R Chiauranib->CSF1R inhibits Angiogenesis Tumor Angiogenesis VEGFR_PDGFR->Angiogenesis promotes Mitosis Tumor Cell Mitosis AuroraB->Mitosis regulates ImmuneModulation Tumor Immune Microenvironment CSF1R->ImmuneModulation modulates TumorGrowthInhibition Inhibition of Tumor Growth Angiogenesis->TumorGrowthInhibition Mitosis->TumorGrowthInhibition ImmuneModulation->TumorGrowthInhibition Apoptosis Induction of Apoptosis TumorGrowthInhibition->Apoptosis MetastasisPrevention Prevention of Metastasis TumorGrowthInhibition->MetastasisPrevention

Figure 1: Chiauranib's multi-targeted mechanism of action.

Comparative Efficacy in Different Cancer Subtypes

Ovarian Cancer

In platinum-resistant or refractory ovarian cancer, Chiauranib has shown promising results. A Phase Ib/II study demonstrated that Chiauranib in combination with chemotherapy (etoposide or paclitaxel) significantly improved patient outcomes.[1][7]

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Chiauranib Monotherapy (Phase Ib) 3.7 months[1]8.7%[1]
Chiauranib + Etoposide (Phase II) 5.4 months[1]-
Chiauranib + Paclitaxel (B517696) (Phase II) 5.6 months[1]-
Standard Chemotherapy (Historical) ~3 months[1]5-17%[1]
Other Anti-angiogenics (Historical) 2.1 - 4.4 months[1]3-15.9%[1]

Table 1: Comparison of Chiauranib with standard therapies in platinum-resistant/refractory ovarian cancer.

A Phase III clinical trial is currently underway to further evaluate the efficacy and safety of Chiauranib in combination with weekly paclitaxel in this patient population.[8]

Small Cell Lung Cancer (SCLC)

Chiauranib is being investigated as both a monotherapy and in combination with immunotherapy for small cell lung cancer. A Phase III clinical trial for Chiauranib monotherapy in later-line treatment has been completed, and a Phase III trial for first-line treatment in combination with a PD-(L)1 antibody and standard chemotherapy has been approved.[6] A Phase Ib/II study is also evaluating Chiauranib in combination with the anti-PD-1/CTLA-4 bispecific antibody AK104 for patients who have failed first-line platinum-based chemotherapy with a PD-1/PD-L1 inhibitor.[9][10]

Pancreatic Cancer

For locally advanced pancreatic ductal adenocarcinoma, a Phase II clinical trial is assessing Chiauranib in combination with albumin-bound paclitaxel and gemcitabine (B846) as a first-line treatment.[2] As of July 2025, the 6-month progression-free survival rate for this combination was approximately 80%, which is a significant improvement over the historical 6-month PFS rate of 44%-56.4% for standard first-line chemotherapy.[2]

Treatment6-Month Progression-Free Survival (PFS) Rate
Chiauranib + Albumin-bound Paclitaxel + Gemcitabine ~80%[2]
Standard First-Line Chemotherapy (Historical) 44% - 56.4%[2]

Table 2: Comparison of a Chiauranib-containing regimen with standard first-line chemotherapy in pancreatic cancer.

Follicular Lymphoma

Preclinical studies in transformed follicular lymphoma (t-FL) have demonstrated that Chiauranib inhibits tumor growth by targeting the VEGFR2/ERK/STAT3 signaling pathway.[3] These studies showed that Chiauranib induced cell cycle arrest and apoptosis in t-FL cell lines and exhibited significant anti-tumor effects in a xenograft model.[3][11]

Preclinical Data: In Vitro Potency

Chiauranib has demonstrated potent inhibition of its target kinases with IC50 values in the single-digit nanomolar range.[4][5]

Target KinaseChiauranib IC50 (nM)
VEGFR11-9[5]
VEGFR21-9[5]
VEGFR31-9[5]
PDGFRα1-9[5]
c-Kit1-9[5]
Aurora B1-9[5]
CSF-1R1-9[5]

Table 3: In vitro inhibitory activity of Chiauranib against its primary targets.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

A common method to assess the effect of a compound on cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.

start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_drug Add Chiauranib at various concentrations incubate1->add_drug incubate2 Incubate for specified time add_drug->incubate2 add_cck8 Add CCK-8 reagent incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 measure Measure absorbance at 450 nm incubate3->measure end Calculate IC50 measure->end

Figure 2: Workflow for a CCK-8 cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of Chiauranib or a comparator drug and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of Chiauranib in a living organism, a tumor xenograft model is commonly used.

start Inject cancer cells subcutaneously into immunocompromised mice tumor_growth Monitor tumor growth until palpable start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer Chiauranib (e.g., oral gavage) or vehicle control daily randomize->treatment monitor Measure tumor volume and body weight regularly treatment->monitor endpoint Euthanize mice at predefined endpoint monitor->endpoint analysis Excise tumors for weight and further analysis (e.g., Western blot) endpoint->analysis end Evaluate tumor growth inhibition analysis->end

Figure 3: Experimental workflow for an in vivo tumor xenograft model.

Protocol:

  • Human cancer cells (e.g., 1 x 10^7 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[11]

  • Tumor growth is monitored regularly with calipers.

  • When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups.[11]

  • The treatment group receives Chiauranib orally at a specified dose (e.g., 10 mg/kg/day), while the control group receives a vehicle.[11]

  • Tumor volume and body weight are measured at regular intervals.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Conclusion

Chiauranib's unique multi-targeted mechanism of action, which simultaneously inhibits tumor angiogenesis, mitosis, and modulates the tumor immune microenvironment, represents a significant advancement in cancer therapy. The preclinical and clinical data gathered to date demonstrate its potential to improve outcomes for patients with a variety of difficult-to-treat cancers. The ongoing and planned clinical trials will further elucidate the role of Chiauranib, both as a monotherapy and in combination with other anti-cancer agents, in the evolving landscape of oncology. The comparative data presented in this guide underscores the promise of Chiauranib as a valuable addition to the oncologist's armamentarium.

References

Comparative

Validating Chiauranib's On-Target Efficacy: A Comparative Analysis with CRISPR Knockout

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the multi-targeted kinase inhibitor, Chiauranib (B612102), with the functional consequences of CRISPR-Cas9-me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-targeted kinase inhibitor, Chiauranib (B612102), with the functional consequences of CRISPR-Cas9-mediated knockout of its primary targets. By examining experimental data, we aim to validate the on-target mechanism of Chiauranib and offer a clear perspective on its therapeutic potential.

Mechanism of Action: A Tri-Fold Approach to Cancer Therapy

Chiauranib is a novel, orally administered small molecule inhibitor that simultaneously targets three key pathways involved in tumor progression: angiogenesis, mitosis, and inflammation.[1][2][3][4][5][6] Its primary targets are:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3][4][5][6]

  • Aurora B Kinase (AURKB): A key regulator of cell division (mitosis).[1][2][3][4][5][6]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): Involved in the regulation of tumor-associated macrophages and the inflammatory tumor microenvironment.[1][2][3][4][5][6]

This multi-pronged attack allows Chiauranib to inhibit tumor growth, suppress angiogenesis, and modulate the tumor immune microenvironment.[1]

Corroborating On-Target Effects with CRISPR-Cas9 Knockout

To validate that the observed anti-cancer effects of Chiauranib are a direct result of its interaction with these specific targets, we can compare its performance with the phenotypic outcomes of genetically knocking out each target using CRISPR-Cas9 technology. CRISPR-Cas9 allows for the precise and permanent disruption of a target gene, providing a clean model to study the gene's function.

While a direct head-to-head study using Chiauranib and CRISPR knockouts in the same experimental setup is not yet available in published literature, we can draw strong parallels from existing research. The following sections compare the reported effects of Chiauranib with the observed consequences of knocking out its primary targets.

Target 1: VEGFR2 - Inhibiting Angiogenesis and Tumor Growth

Chiauranib has been shown to suppress the phosphorylation of VEGFR2, a key step in initiating the downstream signaling cascade that promotes angiogenesis and cell proliferation.[1][7][8][9][10] This inhibition has been demonstrated to be a central component of its anti-tumor activity, particularly in transformed follicular lymphoma.[1][7][8][9][10]

Experimental Data: Chiauranib vs. VEGFR2 Knockout

FeatureChiauranib TreatmentCRISPR-mediated VEGFR2 Knockout
Cell Viability Dose-dependent decrease in viability of transformed follicular lymphoma cell lines (DOHH2, SU-DHL4, RL, SC-1, Karpas422).[7]Significant reduction in cell growth (38% reduction in SW579 thyroid cancer cells).[11]
Apoptosis Increased apoptosis in a dose- and time-dependent manner in transformed follicular lymphoma cells.[8][12]Sunitinib, a VEGFR2 inhibitor, induced apoptosis in SW579 cells, a phenotype expected with VEGFR2 loss-of-function.[11]
Colony Formation Not explicitly reported.Dramatically decreased colony formation ability (30% reduction in SW579 cells).[11]
Cell Migration/Invasion Significantly inhibited migration of transformed follicular lymphoma cells.[7][9]Dramatically decreased invasion ability (60% reduction in SW579 cells).[11]
Angiogenesis (in vitro) Not explicitly reported.Completely blocked VEGF-induced tube formation in human retinal microvascular endothelial cells (HRECs).[13]

IC50 Values for Chiauranib in Transformed Follicular Lymphoma Cell Lines [7][14]

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
DOHH219.3412.0410.37
SU-DHL422.1114.1912.01
RL25.1516.2313.88
SC-128.9318.2715.12
Karpas42230.1720.1517.23

The striking similarities between the effects of Chiauranib and VEGFR2 knockout strongly suggest that Chiauranib effectively inhibits the VEGFR2 signaling pathway, leading to reduced cell viability, increased apoptosis, and impaired cell migration.

VEGFR2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation GRB2 GRB2 pVEGFR2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK STAT3 STAT3 pERK->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Chiauranib Chiauranib Chiauranib->VEGFR2 Inhibits AuroraB_Signaling cluster_CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinetochore Kinetochore AuroraB->Kinetochore Regulates attachment HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates INCENP INCENP Survivin Survivin Borealin Borealin Microtubules Microtubules Kinetochore->Microtubules pHistoneH3 p-Histone H3 HistoneH3->pHistoneH3 ChromosomeSeg Chromosome Segregation pHistoneH3->ChromosomeSeg Promotes Chiauranib Chiauranib Chiauranib->AuroraB Inhibits CSF1R_Signaling CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R Binds pCSF1R p-CSF-1R CSF1R->pCSF1R Dimerization & Autophosphorylation PI3K PI3K pCSF1R->PI3K ERK ERK pCSF1R->ERK STAT STAT pCSF1R->STAT AKT AKT PI3K->AKT Macrophage_Response Macrophage Proliferation, Survival, Differentiation AKT->Macrophage_Response Signal to Nucleus ERK->Macrophage_Response Signal to Nucleus STAT->Macrophage_Response Signal to Nucleus Chiauranib Chiauranib Chiauranib->CSF1R Inhibits

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Guidelines for Chiauranib

Disclaimer: No specific Safety Data Sheet (SDS) for Chiauranib has been identified. The following guidance is based on the general principles for handling potent, investigational kinase inhibitors and cytotoxic compounds...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Chiauranib has been identified. The following guidance is based on the general principles for handling potent, investigational kinase inhibitors and cytotoxic compounds in a laboratory setting. Researchers must conduct a formal risk assessment for their specific procedures and adhere to all institutional and national safety regulations.

Chiauranib (also known as Ibcasertib or CS2164) is an orally active, potent multi-target kinase inhibitor with antineoplastic properties.[1][2][3][4][5][6] As a potent compound with potential cytotoxic effects, it must be handled with stringent safety precautions to minimize occupational exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving Chiauranib.

Activity Required Personal Protective Equipment (PPE)
Handling Unopened Vials/Containers - Standard laboratory coat- Safety glasses- Nitrile gloves
Weighing and Aliquoting (Solid Form) - Disposable, solid-front lab coat or gown- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not performed in a containment enclosure)
Solution Preparation and Dilution - Disposable, solid-front lab coat or gown- Double nitrile gloves- Chemical splash goggles- Face shield (if there is a splash hazard)
In Vitro/In Vivo Administration - Disposable, solid-front lab coat or gown- Double nitrile gloves- Safety glasses with side shields or goggles
Waste Disposal - Disposable, solid-front lab coat or gown- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles- Face shield (if splash hazard exists)

Note: All activities involving the handling of solid Chiauranib or the preparation of concentrated stock solutions should be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of aerosols or fine powders.[7]

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Protocol: Safe Handling of Chiauranib
  • Preparation and Designated Area:

    • Designate a specific area for handling Chiauranib.

    • Line the work surface with plastic-backed absorbent paper to contain any potential spills.[7]

    • Ensure a spill kit and appropriate waste containers are readily accessible.

  • Weighing the Compound:

    • Perform all weighing operations within a certified containment device (e.g., chemical fume hood or ventilated balance enclosure).

    • Use dedicated spatulas and weighing papers.

    • Tare the balance with the weighing vessel before adding the compound to minimize handling time.

    • Close the primary container immediately after removing the required amount.

  • Solution Preparation:

    • Prepare stock solutions within a chemical fume hood.

    • Add the solvent to the solid compound slowly to avoid splashing. Chiauranib is soluble in DMSO.[4]

    • Ensure the container is securely capped before mixing or vortexing.

    • Clearly label the solution with the compound name, concentration, solvent, date, and hazard warning.

  • Administration and Post-Handling:

    • When administering the compound in an experimental setting, wear appropriate PPE to prevent exposure.

    • After handling, remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.

    • Remove the remaining PPE and dispose of it accordingly.

    • Wash hands and forearms thoroughly with soap and water.[7]

Disposal Plan

All waste generated from handling Chiauranib must be treated as hazardous cytotoxic waste.

  • Solid Waste:

    • This includes contaminated gloves, gowns, weighing papers, absorbent pads, and empty vials.

    • Collect all solid waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant container marked with a "Cytotoxic" or "Chemotherapeutic Waste" symbol.[8]

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions and contaminated media, in a sealed, leak-proof container.

    • The container should be clearly labeled as "Hazardous Cytotoxic Liquid Waste" and include the name of the compound.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of immediately into a designated sharps container for cytotoxic waste.[8]

  • Final Disposal:

    • All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically via incineration.[8][9] Do not mix with regular or biohazardous waste streams that may be autoclaved.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of Chiauranib in a laboratory setting.

prep Preparation - Designate Area - Assemble PPE & Spill Kit weigh Weighing (Solid) - In Fume Hood - Double Gloves, Goggles prep->weigh Proceed to handling dissolve Solution Preparation - In Fume Hood - Add Solvent to Solid weigh->dissolve Transfer solid use Experimental Use - In Vitro / In Vivo dissolve->use Use prepared solution decon Decontamination - Clean Work Area - Remove PPE use->decon After experiment dispose Waste Disposal - Segregate Waste Streams decon->dispose Segregate contaminated items solid_waste Solid Cytotoxic Waste (Gloves, Gowns, Vials) dispose->solid_waste liquid_waste Liquid Cytotoxic Waste (Unused Solutions) dispose->liquid_waste sharps_waste Sharps Cytotoxic Waste (Needles, Syringes) dispose->sharps_waste incinerate Incineration via Hazardous Waste Vendor solid_waste->incinerate liquid_waste->incinerate sharps_waste->incinerate

Caption: Workflow for Safe Handling and Disposal of Chiauranib.

References

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